molecular formula C8H10N2O3 B13928133 Methyl 2-amino-6-methoxyisonicotinate

Methyl 2-amino-6-methoxyisonicotinate

Cat. No.: B13928133
M. Wt: 182.18 g/mol
InChI Key: UYTNNBZNZOFWDN-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-methoxyisonicotinate is a high-purity chemical intermediate designed for advanced research and development, particularly in medicinal chemistry. As a multi-functionalized pyridine derivative, its molecular structure incorporates both an amino and a methoxy substituent, making it a valuable scaffold for constructing more complex molecules . This compound is part of a class of substituted nicotinates and isonicotinates that are widely recognized as key precursors in the synthesis of active pharmaceutical ingredients. Related compounds, such as methyl 6-aminonicotinate, have been utilized as core substrates in the development of glucokinase activators for diabetes therapy and in the creation of histone deacetylase (HDAC) inhibitors for targeting cancer stem cells . Similarly, other methyl 2-aminonicotinate derivatives are frequently employed in anti-rheumatic and oncolytic drug discovery efforts . Researchers value this compound for its potential to introduce the 2-amino-6-methoxypyridine motif into target structures, which can be critical for modulating biological activity and pharmacokinetic properties. The presence of the methyl ester group offers a handle for further functionalization through hydrolysis or amide coupling reactions, while the amino group can participate in nucleophilic substitution or serve as a point for introducing diverse substituents. Methyl 2-amino-6-methoxyisonicotinate is intended for research applications only and is not for diagnostic, therapeutic, or consumer use. Proper storage in a cool, dark place under an inert atmosphere is recommended to maintain stability and purity, consistent with the handling of similar sensitive esters . Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-6-methoxypyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-12-7-4-5(8(11)13-2)3-6(9)10-7/h3-4H,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTNNBZNZOFWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=N1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 2-amino-6-methoxyisonicotinate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

Methyl 2-amino-6-methoxyisonicotinate (Methyl 2-amino-6-methoxypyridine-4-carboxylate) is a specialized pyridine scaffold extensively utilized in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of kinase inhibitors, particularly those targeting Bruton's Tyrosine Kinase (BTK) and EGFR .

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, chemical reactivity, and applications in drug discovery. It is designed for researchers requiring actionable data and validated protocols for incorporating this pharmacophore into lead optimization campaigns.

Physicochemical Profile

Understanding the fundamental properties of this scaffold is essential for predicting its behavior in biochemical assays and synthetic workflows.

Table 1: Physicochemical Properties

PropertyValue / DescriptionRelevance
IUPAC Name Methyl 2-amino-6-methoxypyridine-4-carboxylateStandard Nomenclature
Molecular Formula C₈H₁₀N₂O₃Stoichiometry
Molecular Weight 182.18 g/mol Fragment-based Drug Design (FBDD)
CAS Number Not widely indexed; Analogous to 1227048-93-2 (Nicotinate isomer)Identification
Physical State Off-white to pale yellow solidHandling & Storage
Predicted LogP ~1.2 - 1.5Lipophilicity/Bioavailability
Topological Polar Surface Area (TPSA) ~81 ŲMembrane Permeability
pKa (Conjugate Acid) ~3.5 (Pyridine N), ~22 (Amine)Ionization state at physiological pH
Solubility Soluble in DMSO, MeOH, DCM; Low in WaterFormulation & Assay prep

Expert Insight: The 6-methoxy substituent is strategically important. Unlike a hydrogen or methyl group, the methoxy group acts as a hydrogen bond acceptor and blocks the metabolically labile C6 position, potentially improving the half-life (


) of the final drug molecule.

Synthetic Routes & Methodology

The synthesis of Methyl 2-amino-6-methoxyisonicotinate typically proceeds via a regioselective functionalization of 2,6-dichloroisonicotinic acid derivatives. The core challenge is differentiating the C2 and C6 positions.

Validated Synthetic Pathway

The following workflow describes a robust route starting from Citrazinic Acid (or its chlorinated derivative).

DOT Diagram: Synthetic Pathway

Synthesis Start 2,6-Dichloroisonicotinic Acid Inter1 Methyl 2,6-dichloro- isonicotinate Start->Inter1 MeOH, H2SO4 Reflux (Esterification) Inter2 Methyl 2-chloro-6- methoxyisonicotinate Inter1->Inter2 NaOMe (1.0 eq) MeOH, 0°C (SnAr) Product Methyl 2-amino-6- methoxyisonicotinate Inter2->Product NH3 (aq), Cu cat. High Pressure/Temp (Amination)

Caption: Step-wise synthesis from 2,6-dichloroisonicotinic acid involving esterification, controlled nucleophilic substitution, and amination.

Detailed Experimental Protocol

Step 1: Esterification

  • Dissolve 2,6-dichloroisonicotinic acid (10.0 g) in anhydrous Methanol (100 mL).

  • Add concentrated

    
     (1.0 mL) dropwise.
    
  • Reflux for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Concentrate in vacuo, neutralize with saturated

    
    , and extract with EtOAc.
    
  • Yield: ~95% (Methyl 2,6-dichloroisonicotinate).

Step 2: Regioselective Methoxylation Critical Step: Control stoichiometry to prevent bis-methoxylation.

  • Dissolve the intermediate (5.0 g) in dry MeOH (50 mL) at 0°C.

  • Add Sodium Methoxide (NaOMe, 0.5 M in MeOH, 1.05 eq) dropwise over 30 mins.

  • Stir at 0°C for 2 hours, then warm to RT.

  • Quench with dilute HCl (pH 6-7). Evaporate MeOH.

  • Extract with DCM.[1] Purify via flash chromatography.

  • Yield: ~75-80% (Methyl 2-chloro-6-methoxyisonicotinate).

Step 3: Amination (Buchwald-Hartwig or Ammonia) Method A: Ammonia (Industrial)

  • Charge autoclave with chloro-intermediate (2.0 g), 28% aqueous

    
     (20 mL), and 
    
    
    
    (10 mol%).
  • Heat to 130°C for 16 hours (Pressure ~15-20 bar).

  • Cool, vent, and extract with EtOAc.[2]

  • Yield: ~60-70%.

Method B: Buchwald-Hartwig (Lab Scale)

  • Combine chloro-intermediate, Benzophenone imine (1.2 eq),

    
     (2 mol%), BINAP (4 mol%), and 
    
    
    
    (1.5 eq) in Toluene.
  • Heat at 100°C for 12h.

  • Hydrolyze the imine with 1N HCl/THF.

  • Yield: ~85% (Higher purity).

Chemical Reactivity & Functionalization

The scaffold possesses three distinct reactive centers: the Amino group (C2) , the Ester (C4) , and the Methoxy group (C6) .

DOT Diagram: Reactivity Map

Reactivity Center Methyl 2-amino-6- methoxyisonicotinate Hydrolysis Acid/Base Hydrolysis (LiOH / THF:H2O) Center->Hydrolysis Amidation Direct Amidation (AlMe3 / Amine) Center->Amidation Sandmeyer Sandmeyer Reaction (NaNO2 / CuBr) Center->Sandmeyer Demethylation Demethylation (BBr3 or HBr) Center->Demethylation Product_Acid 2-Amino-6-methoxy- isonicotinic Acid Hydrolysis->Product_Acid C4 Transformation Product_Amide Amide Derivative (Kinase Hinge Binder) Amidation->Product_Amide C4 Transformation Product_Halo Methyl 2-bromo-6- methoxyisonicotinate Sandmeyer->Product_Halo C2 Transformation Product_Pyridone Methyl 2-amino-6-oxo- 1,6-dihydropyridine-4-carboxylate Demethylation->Product_Pyridone C6 Transformation

Caption: Functional group transformations available for scaffold diversification.

Key Transformations
  • C4-Ester Hydrolysis:

    • Reagent: LiOH (2 eq) in THF/H2O (3:1).

    • Outcome: Quantitative conversion to the carboxylic acid. Essential for coupling to amines to create the "tail" of kinase inhibitors.

  • C2-Amino Functionalization:

    • Acylation: Reacts with acid chlorides/anhydrides to form amides.

    • Sandmeyer: Conversion to Halogen (Br/I) allows for subsequent Suzuki/Sonogashira couplings, changing the hinge-binding motif.

  • C6-Methoxy Demethylation:

    • Reagent:

      
       in DCM at -78°C.
      
    • Outcome: Yields the 2-pyridone derivative.[3][4] This tautomeric shift can completely alter the hydrogen bonding donor/acceptor profile (DA to AD).

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in the design of Type I and Type II kinase inhibitors.

BTK Inhibitor Design

In Bruton's Tyrosine Kinase (BTK) inhibitors, the pyridine nitrogen often acts as a Hydrogen Bond Acceptor (HBA) to the hinge region (e.g., Met477 in BTK).

  • The 2-Amino Group: Often forms an intramolecular H-bond or interacts with the gatekeeper residue.

  • The 4-Position: The vector for the "warhead" (e.g., acrylamide) that targets Cys481.

  • The 6-Methoxy Group: Occupies the solvent-exposed region or a specific hydrophobic pocket, improving solubility and preventing oxidative metabolism at the otherwise reactive C6 position.

Self-Validating Quality Control

To ensure the integrity of this starting material in a drug discovery campaign, the following QC parameters are mandatory:

  • H-NMR: Distinct singlet for -OCH3 (~3.9 ppm) and -COOCH3 (~3.8 ppm). Two aromatic protons (C3-H, C5-H) usually appear as meta-coupled doublets or a singlet if equivalent.

  • LC-MS: [M+H]+ peak at 183.1.

  • Regioisomer Check: NOESY NMR is critical to confirm the -OCH3 is at C6 and not C2 (if synthesis route was ambiguous).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation over long periods.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Use in a fume hood due to potential pyridine-like odor and toxicity.

References

  • Synthesis of substituted methyl pyridinecarboxylates: Campbell, A. D., et al. "The synthesis of some substituted methyl pyridinecarboxylates." Australian Journal of Chemistry, 1971.

  • Amination of Chloropyridines: Hartwig, J. F. "Pd-Catalyzed Amination of Aryl Halides." Nature, 2008. (General methodology applied to Step 3).
  • BTK Inhibitor Structural Analysis: "Comprehensive Characterization of BTK Inhibitor Specificity." bioRxiv, 2024.

  • Pyridine Reactivity Guide: "Synthesis of 2-amino-6-methylpyridine and related scaffolds." PrepChem.

  • Chemical Properties & Safety: PubChem Compound Summary for Methyl 2-amino-6-(aminomethyl)isonicotinate (Analogous structure).

Sources

Methyl 2-amino-6-methoxyisonicotinate synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Methyl 2-amino-6-methoxyisonicotinate

Part 1: Executive Summary & Strategic Analysis

Methyl 2-amino-6-methoxyisonicotinate (CAS: 2090069-09-1) is a highly functionalized pyridine building block essential for the synthesis of next-generation kinase inhibitors and heterocyclic pharmaceuticals. Its structure—featuring an electron-deficient pyridine core decorated with an amino group, a methoxy group, and a methyl ester—offers three distinct vectors for orthogonal diversification.

This guide details a robust, scalable synthesis pathway starting from the commodity chemical Citrazinic acid . The route is designed to maximize regiocontrol during the sequential nucleophilic aromatic substitutions (SNAr) required to install the amino and methoxy functionalities.

Key Technical Challenges:

  • Regioselectivity: Controlling the mono-methoxylation of the 2,6-dichloropyridine intermediate to prevent bis-substitution.

  • Chemomimesis: Displacing the second chloride with an amine without hydrolyzing the labile methyl ester at the C4 position.

  • Scalability: Avoiding expensive transition-metal catalysts in favor of classical SNAr chemistry where possible.

Part 2: Retrosynthetic Logic & Pathway Visualization

The most reliable route utilizes a linear desymmetrization strategy . We begin with the symmetric 2,6-dihydroxyisonicotinic acid (Citrazinic acid), convert it to the highly reactive 2,6-dichloro intermediate, and then sequentially introduce the methoxy and amino groups based on nucleophilicity differentials.

SynthesisPathway Figure 1: Retrosynthetic pathway for Methyl 2-amino-6-methoxyisonicotinate. Target Target: Methyl 2-amino-6-methoxyisonicotinate (C8H10N2O3) Int3 Intermediate 3: Methyl 2-chloro-6-methoxyisonicotinate Int3->Target Step 4: Amination (NH3/MeOH, High Temp) Int2 Intermediate 2: Methyl 2,6-dichloroisonicotinate Int2->Int3 Step 3: Regioselective Methoxylation (NaOMe, 0°C) Int1 Intermediate 1: 2,6-Dichloroisonicotinic acid Int1->Int2 Step 2: Fischer Esterification (MeOH, H2SO4) Start Starting Material: Citrazinic Acid (2,6-Dihydroxyisonicotinic acid) Start->Int1 Step 1: Chlorination (POCl3, Base)

Part 3: Detailed Experimental Protocols

Step 1: Deoxychlorination of Citrazinic Acid

Objective: Convert the dihydroxy acid to the dichloro acid using Vilsmeier-Haack type chemistry.

  • Reagents: Citrazinic acid (1.0 eq), POCl3 (excess), Tetraethylammonium chloride (TEAC) (1.0 eq).

  • Mechanism: The TEAC acts as a phase-transfer catalyst and chloride source, enhancing the rate of chlorination at the 2 and 6 positions.

  • Protocol:

    • Suspend Citrazinic acid (10.0 g) and TEAC (10.7 g) in POCl3 (40 mL).

    • Heat the mixture in a sealed vessel or under reflux at 130°C for 18 hours.

    • Increase temperature to 145°C for 2 hours to ensure completion.

    • Quench: Cool to RT and pour slowly onto crushed ice (exothermic!).

    • Isolation: Extract with Ethyl Acetate (3x). Dry organic layer over MgSO4 and concentrate.

    • Yield: Expect ~85-90% of 2,6-Dichloroisonicotinic acid as a white solid.

Step 2: Fischer Esterification

Objective: Protect the carboxylic acid as a methyl ester to facilitate purification and activate the pyridine ring for SNAr.

  • Reagents: 2,6-Dichloroisonicotinic acid, Methanol (anhydrous), H2SO4 (cat).

  • Protocol:

    • Dissolve the acid (10.0 g) in MeOH (100 mL).

    • Add conc. H2SO4 (1.0 mL) dropwise.

    • Reflux for 12–16 hours. Monitor by TLC (the ester is less polar than the acid).

    • Workup: Concentrate MeOH. Dilute with DCM, wash with sat. NaHCO3 (to remove unreacted acid) and brine.

    • Yield: Expect >90% of Methyl 2,6-dichloroisonicotinate .

Step 3: Regioselective Mono-Methoxylation (Critical Step)

Objective: Displace exactly one chloride with methoxide.

  • Challenge: The product is more electron-rich than the starting material, which naturally slows down the second substitution. However, high temperatures or excess alkoxide will lead to the bis-methoxy impurity.

  • Reagents: Methyl 2,6-dichloroisonicotinate (1.0 eq), Sodium Methoxide (0.5M in MeOH, 1.05 eq).

  • Protocol:

    • Dissolve Methyl 2,6-dichloroisonicotinate (5.0 g) in anhydrous MeOH (50 mL).

    • Cool the solution to 0°C (ice bath).

    • Add NaOMe solution dropwise over 30 minutes. Do not dump.

    • Stir at 0°C for 2 hours, then allow to warm to RT slowly.

    • Monitor: Check LCMS. Stop when starting material is <5%.

    • Workup: Neutralize with dilute HCl (to pH 7). Concentrate to remove MeOH.[1] Partition between EtOAc/Water.

    • Purification: Silica gel chromatography (Hexane/EtOAc) is often required to separate the mono-methoxy product from trace bis-methoxy byproducts.

    • Product: Methyl 2-chloro-6-methoxyisonicotinate .

Step 4: Amination via Ammonolysis

Objective: Displace the final chloride with an amino group.[2]

  • Challenge: The methoxy group deactivates the ring, making this SNAr difficult. Standard aqueous ammonia may hydrolyze the ester.

  • Reagents: Methyl 2-chloro-6-methoxyisonicotinate, 7N Ammonia in Methanol.

  • Protocol:

    • Place the chloro-intermediate (2.0 g) in a pressure tube or autoclave.

    • Add 7N NH3 in MeOH (20 mL, large excess).

    • Seal and heat to 100–120°C for 12–24 hours.

    • Note: If conversion is slow, CuI (10 mol%) and L-proline (20 mol%) can be added as catalysts (Ullmann-type coupling) to lower the required temperature and protect the ester.

    • Workup: Cool to RT. Concentrate to dryness.

    • Purification: Recrystallize from MeOH/Water or column chromatography (DCM/MeOH).

    • Final Product: Methyl 2-amino-6-methoxyisonicotinate .

Part 4: Data Summary & Analytics

ParameterStep 1 (Chlorination)Step 2 (Esterification)Step 3 (Methoxylation)Step 4 (Amination)
Reagent POCl3 / TEACMeOH / H2SO4NaOMe (1.05 eq)NH3 / MeOH
Temp 130–145°C65°C (Reflux)0°C → RT100–120°C (Sealed)
Yield 85–90%>90%70–80%60–75%
Key Risk Exothermic quenchIncomplete conversionBis-methoxylationEster hydrolysis
Appearance White solidOff-white solidWhite powderPale yellow solid

Analytical Characterization (Expected):

  • 1H NMR (DMSO-d6): δ 7.10 (s, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 6.40 (br s, 2H, NH2), 3.85 (s, 3H, COOCH3), 3.80 (s, 3H, OCH3).

  • LCMS: [M+H]+ = 183.1 (approx).

Part 5: Senior Scientist Insights & Troubleshooting

  • Avoiding Ester Hydrolysis: In Step 4, using aqueous ammonia is the most common cause of yield loss (forming the acid). Always use anhydrous ammonia in methanol . If the acid forms, you can recover the product by treating the crude acid with SOCl2/MeOH to re-esterify.

  • Regiocontrol in Step 3: If you observe significant bis-methoxy formation, lower the temperature to -10°C and use exactly 1.0 equivalent of NaOMe. The reaction is extremely sensitive to stoichiometry.

  • Safety: Step 1 generates massive amounts of HCl gas. A caustic scrubber is mandatory. Step 4 generates high pressure; ensure glassware is rated for >10 bar or use a stainless steel autoclave.

References

  • Synthesis of 2,6-dichloroisonicotinic acid : ChemicalBook. (n.d.). 2,6-Dichloroisonicotinic acid synthesis. Link

  • Methoxylation of Chloropyridines : PubChem. (n.d.). Methyl 2-chloro-6-methoxynicotinate.[3] Link

  • Ammonolysis Conditions : Google Patents. (2017). Method for producing 2-amino-6-methylnicotinic acid (EP3162796A1).[4] Link

  • Target Molecule Identification : BLD Pharm. (n.d.). Methyl 2-amino-6-methoxyisonicotinate (CAS 2090069-09-1).[5][6][7] Link

Sources

An In-depth Technical Guide to Methyl 2-aminopyridine-4-carboxylate (CAS 6937-03-7) for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 2-aminopyridine-4-carboxylate (CAS 6937-03-7), a heterocyclic building block with significant relevance in the field of drug discovery, particularly as a foundational scaffold for the development of nitric oxide synthase (NOS) inhibitors. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the exploration of novel therapeutics targeting nitric oxide-mediated pathways.

Introduction: The Significance of the 2-Aminopyridine Scaffold in NOS Inhibition

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response. The synthesis of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three primary isoforms: neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3). While essential for normal bodily function, the dysregulation and overproduction of NO, particularly by nNOS and iNOS, are implicated in the pathophysiology of various disorders, including neurodegenerative diseases, inflammation, and septic shock.

This has made the development of isoform-selective NOS inhibitors a major objective in therapeutic research. The 2-aminopyridine moiety has emerged as a privileged scaffold in the design of such inhibitors. Its ability to engage in key interactions within the active site of NOS enzymes makes it a valuable starting point for medicinal chemistry campaigns. Methyl 2-aminopyridine-4-carboxylate (CAS 6937-03-7) represents a key exemplar of this scaffold, serving both as a subject of study and a versatile precursor for more complex and potent derivatives.

Core Properties of Methyl 2-aminopyridine-4-carboxylate

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its application in research and development.

Chemical and Physical Data
PropertyValueReference(s)
CAS Number 6937-03-7[1][2][3][4]
IUPAC Name methyl 2-aminopyridine-4-carboxylate[1]
Synonyms Methyl 2-aminoisonicotinate, 2-Aminoisonicotinic Acid Methyl Ester[2][5]
Molecular Formula C₇H₈N₂O₂[1][2]
Molecular Weight 152.15 g/mol [2][3]
Appearance White to off-white or tan crystalline powder[6]
Melting Point 144-148 °C[3]
Boiling Point 296.1 ± 20.0 °C (Predicted)
Solubility Soluble in Chloroform; Insoluble in water[3]
pKa 4.89 ± 0.11 (Predicted)
SMILES COC(=O)C1=CC(=NC=C1)N[1]
InChIKey SVWWNEYBEFASMP-UHFFFAOYSA-N[1]
Safety and Handling

As a laboratory chemical, proper handling of Methyl 2-aminopyridine-4-carboxylate is essential. The following information is a summary of its known hazards.

Hazard InformationDetailsReference(s)
GHS Pictogram GHS05 (Corrosion), GHS07 (Exclamation Mark)[1]
Signal Word Danger[1]
Hazard Statements H302+H332: Harmful if swallowed or if inhaled.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation.[1][6]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Storage Keep in a dark place, sealed in a dry, room-temperature environment.

Note: This information is not exhaustive. Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this compound.

Biological Activity: A Scaffold for Nitric Oxide Synthase Inhibition

Mechanism of Action

The inhibitory activity of 2-aminopyridine derivatives against NOS isoforms is attributed to their ability to mimic the substrate, L-arginine, and interact with key residues in the enzyme's active site. The 2-amino group of the pyridine ring is crucial for forming hydrogen bonds with a conserved glutamate residue (Glu592 in rat nNOS) within the active site, anchoring the inhibitor.[8] The rest of the molecule can then be modified to occupy adjacent pockets, thereby conferring both potency and isoform selectivity.

NOS_Inhibition_Mechanism cluster_NOS NOS Active Site heme Heme Iron glu Glutamate Residue (e.g., Glu592) pocket Selectivity Pocket inhibitor 2-Aminopyridine Scaffold inhibitor->heme Competes with L-arginine binding amino_group 2-Amino Group inhibitor->amino_group contains substituents Derivatives (R-groups) inhibitor->substituents can have amino_group->glu  Hydrogen Bonds   substituents->pocket  Interacts with

Caption: Generalized interaction of the 2-aminopyridine scaffold with the NOS active site.

Potency and Selectivity of Derivatives

While data for the parent compound is sparse, numerous studies highlight the potential of its derivatives. For instance, certain 4,6-disubstituted 2-aminopyridines have been shown to be potent and specific inhibitors of iNOS, with the most active compound in one study exhibiting an IC₅₀ of 28 nM.[2] Another related compound, 2-amino-4-methylpyridine, displayed an IC₅₀ of 6 nM against mouse iNOS and was shown to be a competitive inhibitor with respect to L-arginine.[9][10] These examples underscore the value of Methyl 2-aminopyridine-4-carboxylate as a starting point for the synthesis of highly potent and selective NOS inhibitors.

Synthesis and Characterization

The synthesis of Methyl 2-aminopyridine-4-carboxylate is a well-established procedure, making it a readily accessible building block for research.

Synthetic Protocol

A common and efficient method for the synthesis of Methyl 2-aminopyridine-4-carboxylate involves the esterification of 2-aminoisonicotinic acid.[7]

Reaction Scheme:

synthesis reactant1 2-Aminoisonicotinic Acid product Methyl 2-aminopyridine-4-carboxylate reactant1->product  + MeOH, SOCl₂        50°C, 5h reactant2 Methanol (MeOH) reactant2->product reagent Thionyl Chloride (SOCl₂) reagent->product

Caption: Synthesis of Methyl 2-aminopyridine-4-carboxylate.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-aminoisonicotinic acid (1.0 eq) in methanol (approx. 8-10 mL per gram of acid).

  • Addition of Reagent: While stirring the solution at 50°C, slowly add thionyl chloride (1.3 eq) dropwise. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Reaction: Maintain the reaction mixture at 50°C and continue stirring for 5 hours.

  • Solvent Removal: After the reaction is complete, remove the solvent by distillation under reduced pressure.

  • Work-up: To the residue, add a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH is adjusted to 9-10.

  • Extraction: Extract the basic aqueous mixture with dichloromethane (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure to yield the product.[7]

  • Purification: The resulting solid can be further purified by recrystallization if necessary.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (¹H-NMR): As reported, the structure can be confirmed by ¹H-NMR spectroscopy. The spectrum in d6-DMSO should show characteristic peaks, including a singlet for the methyl ester protons (around 3.96 ppm) and distinct signals for the pyridine ring protons.[7]

  • Chromatography (GC/HPLC): Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed to assess the purity of the final product.

Experimental Protocol: In Vitro NOS Inhibition Assay

For researchers wishing to evaluate the inhibitory potential of Methyl 2-aminopyridine-4-carboxylate or its derivatives, a colorimetric assay based on the Griess reaction is a standard and reliable method. This assay measures the accumulation of nitrite, a stable oxidation product of NO.

Principle:

The assay quantifies NOS activity by measuring the amount of nitrite formed from the enzymatic conversion of L-arginine to L-citrulline and NO. The NO produced is rapidly converted to nitrite and nitrate. Nitrate is first reduced to nitrite by nitrate reductase, and the total nitrite is then quantified using the Griess reagent, which forms a colored azo dye that can be measured spectrophotometrically.

NOS_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection NO₂⁻ Detection cluster_analysis Data Analysis prep_enzyme Prepare NOS Enzyme (e.g., recombinant iNOS) incubation Incubate Enzyme, Buffer, Cofactors & Inhibitor prep_enzyme->incubation prep_inhibitor Prepare Inhibitor Stock (e.g., in DMSO) prep_inhibitor->incubation prep_reagents Prepare Reaction Buffer and Cofactors (NADPH, etc.) prep_reagents->incubation start_reaction Add L-Arginine (Substrate) incubation->start_reaction react Incubate at 37°C (e.g., 60 min) start_reaction->react add_griess Add Griess Reagents react->add_griess color_dev Incubate for Color Development add_griess->color_dev read_abs Read Absorbance at ~540 nm color_dev->read_abs calc Calculate % Inhibition read_abs->calc plot Plot Dose-Response Curve calc->plot ic50 Determine IC₅₀ Value plot->ic50

Caption: Workflow for a typical in vitro NOS inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.4).

    • Cofactor Mix: Prepare a solution in assay buffer containing NADPH, FAD, FMN, and (6R)-tetrahydrobiopterin (BH4).

    • Substrate: Prepare a solution of L-arginine in assay buffer.

    • Inhibitor: Prepare serial dilutions of Methyl 2-aminopyridine-4-carboxylate in a suitable solvent (e.g., DMSO, ensuring the final concentration in the assay does not inhibit the enzyme).

    • Enzyme: Dilute recombinant NOS (e.g., human iNOS) to the desired concentration in assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, cofactor mix, and the inhibitor solution (or vehicle for control wells).

    • Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the L-arginine solution to all wells.

    • Incubate the plate for a fixed time (e.g., 60 minutes) at 37°C.

  • Nitrite Detection (Griess Assay):

    • Add nitrate reductase and its cofactor (NADPH) to each well to convert any nitrate to nitrite. Incubate as required.

    • Add Griess Reagent I (e.g., sulfanilamide in acid) to each well, followed by a brief incubation.

    • Add Griess Reagent II (N-(1-naphthyl)ethylenediamine) to each well.

    • Allow the color to develop for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Determine the IC₅₀ value using non-linear regression analysis.[11]

Conclusion and Future Directions

Methyl 2-aminopyridine-4-carboxylate (CAS 6937-03-7) is a fundamentally important molecule for researchers in the field of medicinal chemistry and drug discovery. While it may not be the most potent inhibitor of nitric oxide synthase in its own right, its true value lies in its role as a versatile and accessible chemical scaffold. The 2-aminopyridine core provides the essential anchoring point for NOS active site engagement, while the carboxylate at the 4-position offers a convenient handle for synthetic elaboration.

Future research efforts will likely continue to utilize this and related scaffolds to develop next-generation NOS inhibitors with enhanced potency and, crucially, improved isoform selectivity. The exploration of derivatives of Methyl 2-aminopyridine-4-carboxylate could lead to novel therapeutic agents for a range of conditions driven by aberrant nitric oxide signaling, from neurodegenerative disorders to chronic inflammatory diseases.

References

  • 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry.

  • A new class of selective and potent inhibitors of neuronal nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters.

  • 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology.

  • Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker. ACS Medicinal Chemistry Letters.

  • Methyl 2-aminopyridine-4-carboxylate Safety Data Sheet. Fisher Scientific.

  • Methyl 2-aminopyridine-4-carboxylate. ChemicalBook.

  • Methyl 2-aminopyridine-4-carboxylate. PubChem.

  • 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Nitric Oxide Synthase (NOS) Activity Assay Kit (Colorimetric). Sigma-Aldrich.

  • A Microtiter-Plate Assay of Nitric Oxide Synthase Activity. Molecular Biotechnology.

  • Substituted 2-aminopyridines as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters.

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry.

  • Methyl 2-aminoisonicotinate. BuyersGuideChem.

  • 2-Aminopyridine Safety Data Sheet. Jubilant Ingrevia Limited.

  • Methyl 2-Aminoisonicotinate. Tokyo Chemical Industry Co., Ltd..

  • Methyl 2-aminoisonicotinate. BLD Pharm.

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry.

  • Anti-inflammatory Potential of Some 4-aminopyridine's Peptide Derivatives – in Vivo and in Vitro Evaluation. Proceedings of the Bulgarian Academy of Sciences.

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of Substituted Isonicotinates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isonicotinates and the Power of ¹H NMR

Substituted isonicotinates, derivatives of pyridine-4-carboxylic acid, represent a cornerstone in medicinal chemistry and drug development. Their versatile structure serves as a key pharmacophore in a wide array of therapeutic agents, from antitubercular drugs like isoniazid to novel kinase inhibitors. Understanding the precise three-dimensional structure and electronic properties of these molecules is paramount to elucidating their mechanism of action and optimizing their therapeutic potential.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an unparalleled, non-destructive analytical technique that provides profound insights into molecular structure. By probing the magnetic environments of hydrogen nuclei (protons), ¹H NMR allows for the detailed mapping of a molecule's carbon-hydrogen framework. For researchers in drug discovery, a thorough understanding of the ¹H NMR spectra of substituted isonicotinates is not merely an academic exercise; it is a critical tool for confirming synthetic outcomes, assessing purity, and deducing structure-activity relationships (SAR).

This in-depth technical guide provides a comprehensive exploration of the ¹H NMR spectroscopy of substituted isonicotinates. We will delve into the fundamental principles governing their spectral features, analyze the influence of various substituents on proton chemical shifts and coupling constants, and provide practical, field-proven methodologies for sample analysis. This guide is designed to empower researchers, scientists, and drug development professionals to confidently interpret these complex spectra and leverage this powerful technique to its full potential.

The Fundamental ¹H NMR Spectrum of the Isonicotinate Ring

The unsubstituted isonicotinate ring system presents a characteristic ¹H NMR spectrum. The pyridine ring is an electron-deficient aromatic system, which influences the chemical shifts of its protons. The protons on the isonicotinate ring are designated as H-2, H-3, H-5, and H-6. Due to the symmetry of the isonicotinate moiety, H-2 is equivalent to H-6, and H-3 is equivalent to H-5. This results in a simple, yet informative, AA'BB' or, more commonly described as, two sets of equivalent protons.

The protons ortho to the nitrogen atom (H-2 and H-6) are the most deshielded due to the inductive electron-withdrawing effect of the nitrogen. Consequently, they appear at the lowest field (highest ppm value). The protons meta to the nitrogen (H-3 and H-5) are located further from the electronegative nitrogen and thus resonate at a higher field (lower ppm value) compared to the ortho protons.

The typical ¹H NMR spectral data for simple isonicotinate esters are summarized in the table below.

CompoundSolventH-2, H-6 (ppm)H-3, H-5 (ppm)Ester Protons (ppm)
Methyl IsonicotinateCDCl₃~8.7-8.8~7.8-7.9~3.9 (s, 3H)
Ethyl IsonicotinateCDCl₃~8.7-8.8~7.8-7.9~4.4 (q, 2H), ~1.4 (t, 3H)

Data compiled from various sources, including ChemicalBook and PubChem.[1][2][3]

The protons on the pyridine ring exhibit characteristic spin-spin coupling. The ortho protons (H-2, H-6) couple with the adjacent meta protons (H-3, H-5), resulting in a doublet for each signal. The typical ortho coupling constant (³J) in pyridine rings is in the range of 4-6 Hz.

The Influence of Substituents on the ¹H NMR Spectrum

The introduction of substituents onto the isonicotinate ring dramatically alters the ¹H NMR spectrum. The position and electronic nature (electron-donating or electron-withdrawing) of the substituent are the primary determinants of the observed changes in chemical shifts and coupling patterns. A solid understanding of these substituent effects is crucial for the correct interpretation of the spectra of novel isonicotinate derivatives.

Electronic Effects of Substituents

Substituents influence the electron density of the pyridine ring through a combination of inductive and resonance effects.[4][5][6]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) are strongly electron-withdrawing. They decrease the electron density of the aromatic ring, leading to a general deshielding of the ring protons. This results in a downfield shift (to higher ppm values) of the proton signals.[5] The effect is most pronounced for protons ortho and para to the substituent.

  • Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) are electron-donating. They increase the electron density of the ring through resonance, causing a general shielding of the ring protons. This leads to an upfield shift (to lower ppm values) of the signals.[5] Again, this effect is most significant for the ortho and para protons.

The interplay of these electronic effects can be systematically analyzed to predict and interpret the chemical shifts in substituted isonicotinates.

Positional Isomerism and its Spectral Consequences

The position of the substituent on the isonicotinate ring breaks the symmetry observed in the unsubstituted parent compound, leading to more complex spectra. Each proton on the ring becomes chemically distinct, giving rise to a unique signal.

Table of Predicted ¹H NMR Chemical Shift Ranges for Monosubstituted Methyl Isonicotinates:

Substituent PositionSubstituent TypeH-2 (ppm)H-3 (ppm)H-5 (ppm)H-6 (ppm)
2-EWG (-Cl, -NO₂)-DownfieldDownfieldDownfield
2-EDG (-NH₂, -OCH₃)-UpfieldUpfieldUpfield
3-EWG (-Cl, -NO₂)Downfield-DownfieldDownfield
3-EDG (-NH₂, -OH)Upfield-UpfieldUpfield

These are general trends; actual chemical shifts will vary depending on the specific substituent and solvent.

Coupling Constants in Substituted Isonicotinates

In substituted isonicotinates, the coupling patterns provide a wealth of structural information. In addition to the ortho coupling (³J), meta (⁴J) and para (⁵J) couplings can also be observed.[7]

  • Ortho Coupling (³J): Typically 4-6 Hz.

  • Meta Coupling (⁴J): Typically 1-3 Hz.

  • Para Coupling (⁵J): Typically 0-1 Hz.

The magnitudes of these coupling constants are influenced by the electronegativity of the substituents.[8][9] Generally, more electronegative substituents can lead to slight changes in the coupling constants. The presence of these smaller, long-range couplings can lead to more complex splitting patterns, such as doublet of doublets or triplets of doublets, which are invaluable for assigning the positions of substituents.

Experimental Protocol: Acquiring High-Quality ¹H NMR Spectra

The acquisition of a clean, high-resolution ¹H NMR spectrum is paramount for accurate structural elucidation. The following is a field-proven, step-by-step methodology for the preparation and analysis of substituted isonicotinate samples.

Sample Preparation
  • Solvent Selection: The choice of a deuterated solvent is critical. The solvent should dissolve the sample completely and should not have signals that overlap with the analyte's signals. Common solvents for isonicotinate derivatives include:

    • Chloroform-d (CDCl₃): An excellent first choice for many organic compounds. Residual CHCl₃ peak at ~7.26 ppm.

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): A more polar solvent, useful for less soluble compounds. Residual DMSO peak at ~2.50 ppm.

    • Methanol-d₄ (CD₃OD): A protic solvent that can be useful but may exchange with labile protons (e.g., -OH, -NH₂). Residual CD₃OH peaks at ~3.31 and ~4.87 ppm.

    • Deuterium oxide (D₂O): For water-soluble samples. The residual HDO peak can vary in position.

  • Sample Concentration: Aim for a sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent. This concentration is generally sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm. Most deuterated solvents are now available with TMS already added.

  • Sample Filtration: If the sample solution is not clear, it should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter that could degrade the spectral resolution.

NMR Spectrometer Setup and Data Acquisition
  • Locking and Shimming: The spectrometer's magnetic field must be "locked" onto the deuterium signal of the solvent. Following this, the magnetic field homogeneity is optimized through a process called "shimming" to achieve sharp, symmetrical peaks.

  • Acquisition Parameters: Standard ¹H NMR acquisition parameters are generally sufficient. These include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans will depend on the sample concentration; typically 16 or 32 scans are adequate.

  • Data Processing: The acquired Free Induction Decay (FID) is converted into a spectrum via a Fourier Transform. This is followed by phasing the spectrum to ensure all peaks are in the absorptive mode and baseline correction to obtain a flat baseline.

Visualization of Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

Experimental Workflow for ¹H NMR Analysis

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_analysis Data Analysis dissolve Dissolve Sample (5-10 mg in 0.6 mL solvent) filter Filter into NMR Tube dissolve->filter lock_shim Lock & Shim filter->lock_shim acquire Acquire Data (16-32 scans) lock_shim->acquire process Process FID (FT, Phase, Baseline) acquire->process interpret Interpret Spectrum (Chemical Shift, Coupling) process->interpret

Caption: A streamlined workflow for the ¹H NMR analysis of substituted isonicotinates.

Influence of Substituents on ¹H NMR Chemical Shifts

substituent_effects Isonicotinate Isonicotinate Ring Protons EWG Electron-Withdrawing Group (EWG) Isonicotinate->EWG Substituted with EDG Electron-Donating Group (EDG) Isonicotinate->EDG Substituted with Deshielding Deshielding (Decreased Electron Density) EWG->Deshielding Shielding Shielding (Increased Electron Density) EDG->Shielding Downfield Downfield Shift (Higher ppm) Deshielding->Downfield Upfield Upfield Shift (Lower ppm) Shielding->Upfield

Caption: The causal relationship between substituent electronic nature and ¹H NMR chemical shifts.

Conclusion and Future Outlook

The ability to expertly interpret the ¹H NMR spectra of substituted isonicotinates is an indispensable skill for scientists engaged in pharmaceutical research and development. This guide has provided a foundational understanding of the key spectral features, the predictable and rational influence of substituents, and a robust experimental protocol for acquiring high-quality data.

As synthetic methodologies become more advanced and the complexity of isonicotinate-based drug candidates increases, the role of ¹H NMR will only become more critical. Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), will be increasingly employed to unambiguously assign complex spin systems and elucidate subtle stereochemical relationships. Furthermore, the integration of computational chemistry to predict NMR spectra will undoubtedly accelerate the process of structure verification and lead to a deeper understanding of structure-property relationships.

By mastering the principles outlined in this guide, researchers can confidently navigate the rich information landscape of ¹H NMR spectroscopy, accelerating the discovery and development of the next generation of isonicotinate-based medicines.

References

  • Martin, J., & Dailey, B. P. (1962). The substituent effect on ring proton coupling constants in 3-substituted pyridines. Journal of Chemical Physics, 37(11), 2594-2598. [Link]

  • Cox, R. H. (1967). The substituent effect on ring proton coupling constants in 3-substituted pyridines. Molecular Physics, 13(6), 481-487. [Link]

  • Castellano, S., & Kostelnik, R. J. (1967). NMR spectra of 3-substituted pyridines. The Journal of Chemical Physics, 46(1), 327-334. [Link]

  • Wąsylishen, R. E., & Schaefer, T. (1974). Methyl–Methyl Proton Spin–Spin Coupling Constants in Some Six-membered Ring Compounds. A Test for Delocalization in Borazine. Canadian Journal of Chemistry, 52(4), 489-494. [Link]

  • Schaefer, T., & Wasylishen, R. (1973). Long-range spin-spin coupling constants between methyl protons and ring protons in N-methyl-2-picolinium and N-methyl-3-picolinium ions. Canadian Journal of Chemistry, 51(10), 1591-1594. [Link]

  • PubChem. (n.d.). Methyl isonicotinate. Retrieved from [Link]

  • Conduct Science. (2020, January 18). 1H Nuclear Magnetic Resonance (NMR) Chemical shifts. [Link]

  • e-EROS Encyclopedia of Reagents for Organic Synthesis. (n.d.). Methyl 2-chloronicotinate. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • University College London. (n.d.). Chemical shifts. [Link]

  • SciSpace. (2013, January 15). Confirmation of ring protons of 2-((3-(trifluoromethyl) phenyl) amino) nicotinic acid using correlation spectroscopy NMR technique. [Link]

  • Eichhorn, T., Dimić, D., Marković, Z., & Kaluđerović, G. N. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate-polyethylene glycol ester ligands. Journal of the Serbian Chemical Society, 88(12), 1335-1354. [Link]

  • Compound Interest. (n.d.). A Guide to 1H NMR Chemical Shift Values. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of 2-amino-2 0...[Link]

Sources

Strategic Structural Elucidation of Pyridine Derivatives via 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to serve as an advanced reference for structural elucidation of pyridine derivatives, moving beyond basic textbook values to address the practical challenges of substituent effects, solvent interactions, and acquisition parameters.

Content Type: Technical Guide | Version: 2.0 | Focus: Small Molecule Characterization

Fundamentals of the Pyridine Nucleus

To interpret pyridine derivatives, one must first deconstruct the electronic bias of the parent heterocycle compared to benzene. The nitrogen atom introduces a permanent dipole and significantly alters the relaxation dynamics of the system.

The Baseline: Pyridine vs. Benzene

In benzene (


), all carbons are equivalent (

128.5 ppm). In pyridine (

), the electronegative nitrogen atom creates a distinct deshielding/shielding pattern.
PositionCarbon Type

(ppm, CDCl3)
Electronic Driver
C2 / C6

(Alpha)
149.9 Inductive Deshielding: Proximity to electronegative N.
C3 / C5

(Beta)
123.8 Resonance Shielding: High electron density due to lone pair delocalization.[1]
C4

(Gamma)
135.9 Intermediate: Less inductive pull than

, less resonance shielding than

.

Critical Insight: The C2/C6 signals are often broad or lower in intensity due to Scalar Coupling to


  (spin 

, quadrupolar) and accelerated relaxation mechanisms. Do not mistake this broadening for exchange dynamics.

Substituent Chemical Shifts (SCS)

Predicting shifts in pyridines is not as linear as in benzene due to the interaction between the substituent and the ring nitrogen.

The "0.5x Damping" Rule

A field-proven heuristic for 2-substituted pyridines is that the Substituent Chemical Shift (SCS) effect on the ipso carbon (C2) is roughly 50% of the magnitude observed in benzene. This is due to the already polarized nature of the C-N bond; the system is less "polarizable" than the neutral benzene ring.

SCS Trends for Common Moieties

Values represent the change (


) relative to unsubstituted pyridine.
Substituent (R)Position

C-Ipso

C-Ortho

C-Meta

C-Para
-CH3 (Methyl) C2+9.3-2.6 (C3)-0.5 (C4)-2.8 (C6)
-OCH3 (Methoxy) C2+14.5-13.0 (C3)+2.0 (C4)-7.0 (C6)
-NO2 (Nitro) C2+18.0-5.0 (C3)+5.0 (C4)+8.0 (C6)
-Cl (Chloro) C2+1.5+2.0 (C3)+3.0 (C4)-1.0 (C6)

Diagnostic Logic:

  • EDGs (OMe, NH2): Cause strong Upfield Shifts (Shielding) at the ortho (C3) and para (C5) positions relative to the substituent.

  • EWGs (NO2, CN): Cause Downfield Shifts (Deshielding) , but the effect is often dampened by the electron-deficient ring.

Environmental & Structural Perturbations

This section is critical for drug development, particularly when analyzing salt forms (HCl, Mesylate) versus free bases, or metabolic products (N-oxides).[1]

The Diagnostic Switch: Protonation vs. N-Oxidation

Distinguishing a Pyridinium salt from a Pyridine N-oxide is a common challenge.[1] While both involve modification of the Nitrogen, their 13C fingerprints on the C4 (Gamma) position are distinct.

  • Protonation (Salt Formation):

    • C2/C6: Shielded (

      
       to -8 ppm).[1]
      
    • C4: Deshielded (

      
       to +12 ppm).[1]
      
    • Mechanism:[1][2][3] Changes in the paramagnetic shielding term; positive charge pulls density, but excitation energy changes dominate.

  • N-Oxidation (Metabolite):

    • C2/C6: Shielded (

      
       to -12 ppm).[1]
      
    • C4: Shielded (

      
       ppm).
      
    • Mechanism:[1][2][3] Back-donation of oxygen lone pair into the ring increases electron density at C2 and C4.

Summary Table of Perturbations:

StateC2/C6 (

)
C3/C5 (

)
C4 (

)
Free Base 000
Pyridinium (HCl Salt) -8 ppm (Up) -2 ppm (Up)+12 ppm (Down)
N-Oxide -12 ppm (Up) +2 ppm (Down)-11 ppm (Up)
Diagram 1: Structural Assignment Logic Flow

This decision tree outlines the logical process for assigning pyridine derivatives based on C4 and C2 shifts.

PyridineAssignment Start Unknown Pyridine Derivative (Acquire 13C NMR) CheckC2 Check C2/C6 Shift (vs ~150 ppm) Start->CheckC2 ShieldedC2 Significant Shielding (< 142 ppm) CheckC2->ShieldedC2 Yes NormalC2 Normal/Deshielded (> 148 ppm) CheckC2->NormalC2 No CheckC4 Check C4 Shift (vs ~136 ppm) ShieldedC2->CheckC4 Result_Sub Diagnosis: Substituted Free Base NormalC2->Result_Sub C4_Down C4 Deshielded (> 145 ppm) CheckC4->C4_Down Downfield C4_Up C4 Shielded (< 128 ppm) CheckC4->C4_Up Upfield Result_Salt Diagnosis: Pyridinium Salt C4_Down->Result_Salt Result_NOxide Diagnosis: Pyridine N-Oxide C4_Up->Result_NOxide

Caption: Logic flow for distinguishing Free Base, Salt, and N-Oxide forms based on C2/C4 chemical shift perturbations.

Experimental Methodology

Acquiring quantitative or even visible 13C spectra for substituted pyridines requires specific attention to relaxation dynamics (


).
The Quaternary Carbon Challenge

The C2 carbons in 2-substituted pyridines are quaternary and adjacent to nitrogen. They exhibit exceptionally long longitudinal relaxation times (


), often exceeding 20-30 seconds in degassed samples.
  • Symptom: C2 signal is missing or has very low S/N compared to protonated carbons.[1]

  • False Negative Risk: Assuming the product has decomposed or the substitution failed.

Protocol: Optimized Acquisition for Heterocycles
  • Solvent Selection:

    • Standard:

      
       (Good solubility, minimal interaction).[1]
      
    • Avoid:

      
       for comparisons with literature values in 
      
      
      
      . DMSO hydrogen bonds to the pyridine nitrogen, causing a pseudo-protonation shift effect (shielding C2, deshielding C4).
  • Pulse Sequence:

    • Use Inverse Gated Decoupling (zgig) for quantitative integration (suppresses NOE).[1]

    • Use Standard Decoupling (zgpg) for routine structural ID (retains NOE boost).

  • Relaxation Delay (

    
    ): 
    
    • Routine: Set

      
       sec.
      
    • Quaternary Detection: Set

      
       sec.
      
  • Relaxation Agent (The "Fix"):

    • Add 0.05 M Cr(acac)

      
        (Chromium acetylacetonate).[1]
      
    • Mechanism:[1][2][3] Paramagnetic relaxation enhancement reduces

      
       of all carbons to < 1 sec.[1]
      
    • Benefit: Allows quantitative integration with short

      
       (1-2 sec).
      
Diagram 2: Experimental Workflow

NMRWorkflow Sample Sample Prep Solvent Solvent Choice: CDCl3 (Inert) DMSO (H-Bonding) Sample->Solvent Agent Add Cr(acac)3? Solvent->Agent Param_Std Std Params: d1 = 2s ns = 128 Agent->Param_Std No (Routine) Param_Quant Quant Params: d1 = 10s OR d1=1s + Cr Agent->Param_Quant Yes (Quant/Cq) Acq Acquisition (13C {1H}) Param_Std->Acq Param_Quant->Acq Process Processing: LB = 1-3 Hz (Broadens C2) Acq->Process

Caption: Workflow for optimizing 13C NMR acquisition parameters for pyridine derivatives.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for SCS increments).
  • Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for relaxation mechanisms).[1][4]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link] (Verified experimental spectra for Pyridine and N-Oxide derivatives).[1]

  • Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative resource for chemical shift trends and solvent effects).[1]

  • Kusumi, T., et al. (1978).[1] "Carbon-13 NMR of Pyridine N-oxides." Journal of the American Chemical Society. (Source for N-oxide specific shielding patterns).

Sources

Crystal structure of 2-amino-6-methoxypyridine analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure of 2-Amino-6-Methoxypyridine Analogs

Authored by a Senior Application Scientist

Foreword: From Molecule to Medicine

In the landscape of modern drug discovery, the 2-amino-6-methoxypyridine scaffold is a recurring motif in a multitude of biologically active agents. Its unique arrangement of donor and acceptor groups makes it a privileged structure for interacting with biological targets. However, a molecule's true potential is not defined by its 2D representation but by its 3D architecture. The precise spatial arrangement of atoms dictates its ability to bind to a receptor, its solubility, and its metabolic stability. Understanding this three-dimensional structure through single-crystal X-ray diffraction is not merely an academic exercise; it is a cornerstone of rational drug design.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for determining, analyzing, and interpreting the crystal structures of 2-amino-6-methoxypyridine analogs, thereby bridging the gap between chemical synthesis and therapeutic application.

The Strategic Importance of Crystallographic Analysis

While numerous analytical techniques like NMR spectroscopy provide invaluable data on a molecule's connectivity and behavior in solution, single-crystal X-ray crystallography remains the gold standard for unambiguously elucidating its three-dimensional solid-state structure.[1] It provides a high-resolution snapshot of atomic coordinates, revealing precise bond lengths, bond angles, and, crucially, the intermolecular interactions that govern crystal packing.[1][2] This information is paramount for:

  • Validating Molecular Synthesis: Confirming the absolute structure of a newly synthesized compound.

  • Understanding Conformation: Identifying the preferred spatial arrangement of functional groups, which is critical for receptor binding.

  • Guiding Drug Design: Allowing for the rational design of more potent and selective analogs by understanding how structural modifications impact the overall 3D shape and intermolecular interactions.[1][3]

  • Informing Formulation: Knowledge of crystal packing and polymorphism is essential for developing stable and bioavailable drug formulations.

The Crystallography Workflow: A Practical Guide

The journey from a powdered compound to a fully refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles. This section details the complete, self-validating workflow.

Diagram: The Crystallographic Analysis Workflow

workflow cluster_synthesis Phase 1: Material Preparation cluster_crystal Phase 2: Crystallization cluster_data Phase 3: Data Collection & Processing cluster_analysis Phase 4: Structure Solution & Analysis Synthesis Synthesis of Analog Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Screening Crystallization Condition Screening Purification->Screening Growth Single Crystal Growth Screening->Growth Selection Crystal Selection & Mounting Growth->Selection DataCollection X-ray Diffraction Data Collection Selection->DataCollection Processing Data Integration & Scaling DataCollection->Processing Solution Structure Solution (e.g., Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Finalization Refinement->Validation Analysis Structural Analysis (Bonding, Packing) Validation->Analysis

Caption: A comprehensive workflow from analog synthesis to final structural analysis.

Synthesis and Purification

The prerequisite for any successful crystallization is a highly pure compound. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

  • Synthesis: Analogs of 2-amino-6-methoxypyridine can be synthesized through various established routes, often starting from precursors like 2,6-dichloropyridine.[4][5] A common pathway involves nitration, followed by selective ammonolysis and subsequent methoxylation.[4]

  • Purification: Following synthesis, the compound must be rigorously purified. Column chromatography on silica gel is a standard method. The purity should be verified (>98%) by techniques such as NMR and HPLC before proceeding.

Experimental Protocol: Growing Single Crystals

Obtaining a high-quality single crystal is often the most challenging step. It is more of an art than a science, requiring patience and systematic screening.

Objective: To grow diffraction-quality single crystals (typically 0.1 - 0.3 mm) of the target 2-amino-6-methoxypyridine analog.

Materials:

  • Purified compound (5-20 mg)

  • A selection of high-purity solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, hexane)

  • Small glass vials (1-4 mL) or a crystallization plate

  • Microscope with a polarizer

Methodology:

  • Solvent Selection: Begin by testing the solubility of the compound in various solvents. The ideal solvent is one in which the compound is moderately soluble.

  • Slow Evaporation (Most Common Method):

    • Dissolve the compound in a suitable solvent or solvent mixture to near saturation in a clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes. This allows the solvent to evaporate slowly over several days to weeks.

    • Causality: As the solvent evaporates, the solution becomes supersaturated, forcing the compound to precipitate out of the solution. Slow evaporation provides the necessary time for molecules to arrange themselves into an ordered crystal lattice rather than crashing out as an amorphous powder.

    • Store the vial in a vibration-free environment at a constant temperature.

  • Solvent/Anti-Solvent Diffusion:

    • Dissolve the compound in a solvent in which it is highly soluble.

    • Carefully layer a less dense "anti-solvent" (in which the compound is insoluble) on top of this solution.

    • Seal the container and leave it undisturbed. Diffusion at the interface of the two liquids will create a localized supersaturation zone, promoting crystal growth.

  • Monitoring and Harvesting:

    • Periodically inspect the vials under a microscope.

    • Once suitable crystals have formed, carefully harvest them using a cryo-loop or a fine needle and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss.

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

This protocol outlines the standardized procedure for collecting diffraction data using a modern automated diffractometer.[1][2]

Objective: To collect a complete, high-resolution set of X-ray diffraction intensities from a single crystal.

Instrumentation:

  • Four-circle X-ray diffractometer (e.g., Bruker APEX II, Rigaku XtaLAB)

  • X-ray source (e.g., Mo Kα, λ = 0.71073 Å)

  • Low-temperature device (e.g., Oxford Cryosystems)

Methodology:

  • Crystal Mounting:

    • Select a well-formed crystal with sharp edges and uniform morphology under a polarized light microscope.

    • Mount the crystal on a cryo-loop and flash-cool it in a stream of cold nitrogen gas (typically 100 K).

    • Causality: Cooling the crystal minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher resolution data. It also protects the crystal from potential radiation damage.

  • Unit Cell Determination:

    • Mount the crystal on the goniometer head of the diffractometer.

    • Collect a series of initial frames (e.g., 20-40 frames) at different orientations.

    • The instrument software automatically indexes these reflections to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.

  • Data Collection Strategy:

    • Based on the determined lattice, the software calculates an optimal strategy for collecting a complete and redundant dataset. This involves a series of scans (runs) where the crystal is rotated through different angles (e.g., ω and φ scans).

  • Data Collection Execution:

    • Execute the data collection strategy. This can take several hours depending on the crystal's scattering power and the desired resolution.

  • Data Processing:

    • After collection, the raw diffraction images are processed. This involves:

      • Integration: Calculating the intensity of each diffraction spot.

      • Scaling and Merging: Applying corrections for factors like crystal absorption and scaling equivalent reflections to produce a final, unique set of reflection data (an .hkl file).

Structure Solution, Refinement, and Analysis

With a processed dataset, the next phase is to determine the arrangement of atoms within the unit cell.

Structure Solution and Refinement
  • Structure Solution: The phase problem is solved using computational methods, most commonly "direct methods," which use statistical relationships between reflection intensities to estimate initial phases. This yields an initial electron density map showing the positions of most non-hydrogen atoms.

  • Structure Refinement: This is an iterative process of improving the initial structural model to best fit the experimental data. It involves:

    • Assigning atom types (C, N, O) to the electron density peaks.

    • Refining the atomic positions and their anisotropic displacement parameters (which model thermal vibration).

    • Locating hydrogen atoms, often from the difference electron density map or by placing them in calculated positions.

    • The quality of the final model is assessed using metrics like the R-factor (R1), which should ideally be below 0.05 for a well-refined structure.

Case Study: Analysis of a Substituted Pyridine Analog

Table 1: Representative Crystallographic Data for a Pyridine Derivative (Note: This is illustrative data based on typical values for organic molecules)

ParameterValue
Chemical FormulaCₓHᵧN₂O
Formula Weight150.17 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512(3)
b (Å)10.234(4)
c (Å)9.156(3)
β (°)105.34(2)
Volume (ų)768.9(5)
Z (Molecules/cell)4
R1 [I > 2σ(I)]0.042
Final wR20.115
Intermolecular Interactions and Crystal Packing

The amino and methoxy groups, along with the pyridine nitrogen, are prime sites for hydrogen bonding. These interactions are fundamental to the supramolecular assembly in the solid state.

  • Hydrogen Bonding: The amino group (-NH₂) acts as a hydrogen bond donor, while the pyridine nitrogen and the methoxy oxygen can act as acceptors. This often leads to the formation of dimers or extended chains. For instance, N-H···N or N-H···O hydrogen bonds are commonly observed, linking molecules into predictable patterns.[8]

  • π-π Stacking: The aromatic pyridine rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings overlap. These interactions contribute significantly to the overall stability of the crystal lattice.

Diagram: Common Intermolecular Interactions

interactions cluster_hbond Hydrogen Bonding cluster_stacking π-π Stacking mol1 Molecule A (Pyridine Ring) mol2 Molecule B (Pyridine Ring) mol3 Molecule C (Pyridine Ring) N1 N-H N_acceptor N N1->N_acceptor N-H···N Ring1 Aromatic Ring Ring2 Aromatic Ring Ring1->Ring2 Offset Face-to-Face

Caption: Key non-covalent interactions governing crystal packing in pyridine analogs.

Bridging Structure to Function: Structure-Activity Relationships (SAR)

Crystallographic data is a powerful tool in SAR studies. By comparing the crystal structures of a series of analogs with their corresponding biological activities, researchers can deduce critical structural requirements for potency and selectivity.[9][10]

For example, the crystal structure might reveal that a particular torsion angle, maintained by an intramolecular hydrogen bond, is essential for fitting into a receptor's binding pocket. An analog that cannot adopt this conformation due to steric hindrance would be expected to have lower activity. This knowledge allows chemists to design new molecules that are pre-organized for optimal binding, a key principle in modern drug design.[3]

Conclusion and Outlook

The crystallographic analysis of 2-amino-6-methoxypyridine analogs is a critical, multi-faceted process that provides indispensable insights for drug discovery and development. From the meticulous growth of a single crystal to the detailed analysis of its three-dimensional structure, each step yields data that informs rational molecular design. The workflow and protocols detailed in this guide provide a robust framework for researchers to confidently determine and interpret these structures. As computational tools and diffraction technology continue to advance, the ability to correlate solid-state structure with biological function will become even more precise, accelerating the development of novel therapeutics based on this versatile chemical scaffold.

References

  • Definitive Structure Determination of 2,3'-Bipyridine Derivatives: A Comparative Guide to X-ray Crystallographic Analysis. Benchchem.
  • Crystal structures of pyridine and pyri~ine trihydrate. D. Mootz and H. -G. Wussow, Institut fur Anorganische Chemie und Strukturchemie.
  • Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. MDPI.
  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
  • Vibrational Spectroscopic and Structural Investigations of 2-Amino-6-Methoxy-3-Nitropyridine: a DFT Approach. UNAM.
  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry (RSC Publishing).
  • An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine. Benchchem.
  • Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine. Semantic Scholar.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
  • 2-Amino-6-methoxypyridine | C6H8N2O | CID 580053. PubChem.
  • Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists. PMC - NIH.
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI.
  • 2-amino-6-methoxypyridine (C6H8N2O). PubChemLite.
  • Preparation method of 2-amino-6-methoxypyrimidine derivatives (2–17).
  • Co-CRYSTAL OF 2-AMINO-6-METHYL PYRIDINE WITH DIPHENYLACETIC ACID: SYNTHESIS, X-RAY STRUCTURE, QUANTUM CHEMICAL CALCULATION, HIRS. Rasayan Journal of Chemistry.
  • 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry (RSC Publishing).
  • Structure activity rel
  • Process for producing 2,3-diamino-6-methoxypyridine.
  • Structure Activity Rel
  • Structure-Activity Relationships of second-generation C-6 analogues.

Sources

The Aminopyridine Paradox: Navigating Electronic Duality in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of the Amino Group on the Pyridine Ring (Aminopyridines) Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Medicinal Chemists

Introduction: The Scaffold Dichotomy

Aminopyridines represent a cornerstone scaffold in medicinal chemistry, appearing in blockbuster drugs like Dabigatran (anticoagulant), Piroxicam (NSAID), and Ibrance (CDK4/6 inhibitor). However, for the synthetic chemist, they present a "Jekyll and Hyde" reactivity profile.

The core challenge lies in the electronic mismatch: the pyridine ring is


-deficient (electron-poor), while the exocyclic amino group is 

-donating (electron-rich). Furthermore, the presence of two distinct nitrogen centers—the endocyclic "pyridine" nitrogen and the exocyclic "aniline-like" nitrogen—creates a constant battle for nucleophilic dominance.

This guide deconstructs these competing reactivities, providing evidence-based strategies to achieve regioselective functionalization.

Electronic Structure & Physicochemical Properties

To predict reactivity, one must first understand the ground-state electronics. The position of the amino group (2-, 3-, or 4-) dictates the resonance interaction with the ring nitrogen.

Tautomerism and Basicity

Unlike aniline, 2- and 4-aminopyridines are amidines embedded in a ring system. They exist in a tautomeric equilibrium between the amino form (aromatic) and the imino form (non-aromatic but stabilized by specific binding modes).

Key Insight: While the amino form predominates in solution (


), the imino form is often the reactive species in enzymatic binding pockets or specific catalytic cycles.

Table 1: Physicochemical Profile of Aminopyridine Isomers

IsomerMajor TautomerpKa (Conjugate Acid)Protonation SiteElectronic Character
2-Aminopyridine Amino6.86Ring N (Endocyclic)Amidine-like; significant resonance.
3-Aminopyridine Amino6.03Ring N (Endocyclic)Aniline-like; minimal resonance with Ring N.
4-Aminopyridine Amino9.11Ring N (Endocyclic)Highly basic; strong "push-pull" resonance.
Pyridine (Ref) N/A5.23Ring NElectron-deficient.[1]
Protonation Dynamics

A common error in synthesis is assuming the exocyclic amine is the basic center. It is not. Protonation occurs exclusively at the Ring N. This generates a pyridinium cation that strongly deactivates the ring toward Electrophilic Aromatic Substitution (EAS) and renders the exocyclic amine non-nucleophilic due to electron withdrawal.

Visualization: Tautomerism & Protonation Logic

The following diagram illustrates the tautomeric equilibrium and the preferred protonation pathway.

Tautomerism cluster_0 Reactivity Implication AminoForm Amino Form (Aromatic, Major) IminoForm Imino Form (Non-Aromatic, Minor) AminoForm->IminoForm Tautomerization (K ~ 1000:1) Cation Pyridinium Cation (Protonated at Ring N) AminoForm->Cation +H+ (pKa 6.86) IminoForm->Cation +H+ Warning Protonation deactivates exocyclic amine nucleophilicity Cation->Warning

Figure 1: Tautomeric equilibrium and the dominant protonation pathway for 2-aminopyridine.

Nucleophilic Reactivity: The N vs. N Battle

When reacting aminopyridines with electrophiles (alkyl halides, acyl chlorides), regioselectivity is governed by the Hard-Soft Acid-Base (HSAB) theory and steric factors.

The General Rule
  • Hard Electrophiles (Acyl chlorides, Anhydrides): Attack the Exocyclic Amine (Charge control).

  • Soft Electrophiles (Alkyl halides): Attack the Ring Nitrogen (Orbital control/Frontier orbitals).

This creates a synthetic problem: Direct alkylation almost always yields the undesired ring-N alkylated salt (pyridinium).

Strategic Solutions

To achieve exocyclic N-alkylation, one must bypass direct substitution.

  • Reductive Amination: Use aldehydes/ketones + reducing agent (NaBH(OAc)3). This avoids the competition entirely.

  • Metal Catalysis: Buchwald-Hartwig coupling (See Section 4).

  • Deprotonation: Using a strong base (NaH) creates the amidine anion, which delocalizes charge but often still results in mixtures unless the electrophile is hard.

Regioselectivity Start Target: Functionalize 2-Aminopyridine Electrophile Select Electrophile Type Start->Electrophile Acyl Acylating Agent (Anhydride/Acid Chloride) Electrophile->Acyl Hard E+ Alkyl Alkyl Halide (R-X) Electrophile->Alkyl Soft E+ RedAm Aldehyde + Reductant (Reductive Amination) Electrophile->RedAm Carbonyl E+ ExoProduct Exocyclic Amide (Thermodynamic Product) Acyl->ExoProduct High Selectivity EndoProduct Ring N-Alkylation (Kinetic/Soft Attack) Alkyl->EndoProduct Major Product (Undesired) ExoAlkyl Exocyclic Amine (Desired) RedAm->ExoAlkyl High Selectivity

Figure 2: Decision tree for regioselective functionalization of 2-aminopyridine.

Metal-Catalyzed Cross-Couplings (Buchwald-Hartwig)

Coupling aminopyridines with aryl halides is a staple in drug discovery but is plagued by catalyst poisoning . The pyridine ring nitrogen (and the 2-amino group) can chelate Palladium (Pd), forming stable, non-reactive "off-cycle" resting states.

The Chelation Challenge

Standard ligands (PPh3, dppf) often fail because the aminopyridine substrate displaces the ligand, shutting down the catalytic cycle.

The Solution: Bulky, Electron-Rich Ligands

To prevent substrate inhibition, use bulky biaryl phosphine ligands or NHC (N-Heterocyclic Carbene) ligands. These create a steric wall that prevents the pyridine nitrogen from binding to the Pd center, while still allowing the exocyclic amine to react.

  • Recommended Ligands: BrettPhos, tBuBrettPhos, Xantphos.

  • Recommended Pre-catalysts: Pd-PEPPSI-IPent, Pd(OAc)2 + BINAP.

Experimental Protocols

Protocol A: Selective N-Acylation (Exocyclic)

Context: Protecting the amine or synthesizing amide linkers.

  • Setup: Charge a round-bottom flask with 2-aminopyridine (1.0 equiv) and DCM (0.2 M).

  • Base: Add Triethylamine (1.2 equiv) and DMAP (0.05 equiv). Note: DMAP acts as a hyper-nucleophilic acyl transfer catalyst.

  • Addition: Cool to 0°C. Add Acetic Anhydride or Acyl Chloride (1.1 equiv) dropwise.

  • Reaction: Warm to RT and stir for 2-4 hours. Monitor by TLC (the amide is significantly less polar than the starting amine).

  • Workup: Wash with sat. NaHCO3 (to remove acid) and Brine. Dry over Na2SO4.[2]

  • Causality: The DMAP forms an N-acyl-pyridinium intermediate which is highly reactive toward the exocyclic amine but too sterically hindered to react with the ring nitrogen of the substrate.

Protocol B: Sandmeyer-Type Fluorination (Olah's Method)

Context: Converting 2-aminopyridine to 2-fluoropyridine. Standard Sandmeyer (NaNO2/HCl) fails due to diazonium instability.

  • Reagents: Pyridine-HF (Olah's Reagent) – Handle with extreme caution in plasticware.

  • Diazotization: Dissolve 2-aminopyridine in Pyridine-HF (70% HF by wt) at -10°C.

  • Addition: Add NaNO2 (solid, 1.2 equiv) in small portions over 30 mins.

  • Mechanism: The high acidity stabilizes the diazonium intermediate momentarily, while the high concentration of fluoride allows for immediate displacement (

    
    -like or thermal decomposition) before hydrolysis to 2-pyridone can occur.
    
  • Quench: Pour onto ice/water carefully. Neutralize and extract.[2]

Protocol C: Buchwald-Hartwig Coupling (General Procedure)

Context: Coupling 2-aminopyridine with Aryl Bromides.

  • Catalyst System: Pd2(dba)3 (2 mol%) and BrettPhos (4 mol%).

    • Why? BrettPhos is bulky enough to prevent the pyridine ring N from binding Pd.

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv).

    • Why? Strong, bulky base ensures rapid deprotonation of the Pd-bound amine complex.

  • Solvent: 1,4-Dioxane or Toluene (degassed).

  • Conditions: Heat at 100°C for 12 hours under Argon.

  • Self-Validation: If conversion stalls, add more ligand (not Pd). If the reaction turns black immediately (Pd black precipitation), oxygen was present or the ligand failed to stabilize Pd(0).

Buchwald Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br Coord Amine Coordination OxAdd->Coord H2N-Py Poison Catalyst Poisoning (Pyridine N binds) OxAdd->Poison Ligand Displacement Deprot Deprotonation (Base) Coord->Deprot NaOtBu RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Product Release Poison->Pd0 Reversible?

Figure 3: Catalytic cycle of Buchwald-Hartwig amination showing the off-cycle poisoning pathway.

References

  • Physical Properties & Tautomerism

    • Anderson, A. G., & Seeger, D. E. (1949). The Absorption Spectra of Some 2- and 4-Aminopyridines. Journal of the American Chemical Society. Link

  • Buchwald-Hartwig Methodology

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

  • Pd-PEPPSI Catalysts for Aminopyridines

    • Organ, M. G., et al. (2007). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry - A European Journal.[3] Link

  • Fluorination (Olah's Reagent)

    • Olah, G. A., et al. (1979). Synthetic Methods and Reactions; 63. Fluorination of Heterocyclic Amines with Pyridinium Poly(hydrogen fluoride). Synthesis. Link

  • Review on Aminopyridine Reactivity

    • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. Link

Sources

Technical Guide: Pharmacological Targets of Aminopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminopyridine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its versatility stems from the position-dependent electronic properties of the amino group (2-, 3-, or 4-aminopyridine), which dictates basicity, hydrogen-bonding capability, and bioisosteric potential.

This guide moves beyond general properties to analyze the three primary pharmacological domains of aminopyridines:

  • Ion Channel Blockade: The classical blockade of voltage-gated potassium channels (Kv) by 4-aminopyridine (4-AP).[1][2]

  • Kinase Inhibition: The use of 2-aminopyridine motifs as ATP-competitive hinge binders in oncology and immunology (e.g., ALK2, ITK).

  • Neurodegenerative Enzymes: The design of dual-binding acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease.[3]

Part 1: The Pharmacophore & Chemical Logic

The pharmacological utility of aminopyridine is governed by its ability to exist in distinct protonation states and tautomeric forms.

Structural Divergence
  • 4-Aminopyridine (4-AP): Highly basic (

    
    ). At physiological pH, a significant fraction exists as the cationic pyridinium species. This cation is the active pharmacophore for potassium channel pore blocking.
    
  • 2-Aminopyridine (2-AP): Less basic (

    
    ). It frequently serves as a bioisostere for the adenine ring of ATP, making it a critical scaffold for kinase inhibitors. It presents a Donor-Acceptor (D-A) motif essential for hydrogen bonding with the kinase hinge region.
    
The "Privileged" Nature

The scaffold's compact size allows it to serve as a "fragment" in Fragment-Based Drug Design (FBDD), where it can be elaborated to reach specificity pockets (e.g., the gatekeeper residue in kinases) without violating Lipinski's Rule of 5.

Part 2: Voltage-Gated Potassium Channels (Kv)

The most clinically validated target for aminopyridines is the voltage-gated potassium channel. 4-aminopyridine (Dalfampridine) is FDA-approved for improving walking in Multiple Sclerosis (MS) patients.

Mechanism of Action: State-Dependent Block

4-AP does not simply "plug" the hole. It exhibits a state-dependent open-channel block .

  • Access: 4-AP enters the axon in its neutral (unprotonated) form, crossing the lipophilic membrane.

  • Binding: Once intracellular, it protonates. The cationic form binds to the internal vestibule of the Kv channel (specifically Kv1.1 and Kv1.2).

  • Trapping: The drug binds preferentially when the channel is open. Upon repolarization (closing), the drug can be "trapped" inside, stabilizing the non-conducting state.[4]

Therapeutic Outcome

In demyelinated axons (MS), Kv channels that are normally clustered at the Nodes of Ranvier spread into the demyelinated segments, causing potassium leakage and action potential failure.[1] 4-AP blockade restores the safety factor of transmission.

Visualization: The State-Dependent Block Cycle

Kv_Block_Mechanism Closed Closed State (Resting) Open Open State (Conducting K+) Closed->Open Depolarization Open->Closed Repolarization Blocked Open-Blocked State (4-AP Bound) Open->Blocked 4-AP (Intracellular) binds Blocked->Open Unbinding Trapped Trapped/Closed State (Non-conducting) Blocked->Trapped Repolarization (Trapping) Trapped->Closed Slow Release

Figure 1: The cyclic mechanism of 4-aminopyridine interaction with Kv channels. Note the requirement for channel opening prior to blockade.

Part 3: Kinase Inhibition (The Oncology Frontier)

While 4-AP targets channels, 2-aminopyridine derivatives are dominant in kinase inhibition. The 2-amino group and the pyridine nitrogen form a bidentate hydrogen-bonding motif that mimics the N1 and N6 of the adenine ring in ATP.

Target: ALK2 (Activin Receptor-Like Kinase 2)

Mutations in ACVR1 (encoding ALK2) cause Fibrodysplasia Ossificans Progressiva (FOP).[5][6]

  • Lead Compounds: K02288 and LDN-214117.

  • SAR Insight: 3,5-diaryl-2-aminopyridines fit into the ATP binding pocket. The 2-aminopyridine core binds to the hinge, while the aryl substituents extend into the hydrophobic back pocket and the solvent-exposed region, conferring selectivity over other BMP receptors.

Target: ITK (Interleukin-2 Inducible T-cell Kinase)

ITK is a specific target for T-cell mediated autoimmune diseases.[7]

  • Strategy: 3-aminopyrid-2-ones have been developed as selective inhibitors.[7]

  • Mechanism: These compounds utilize the aminopyridine-like motif to form hydrogen bonds with the hinge region residues (Glu439 and Met438 in ITK), blocking ATP access.

Table 1: Comparative SAR of Aminopyridine Targets

Scaffold VariantPrimary Target ClassMechanismKey Clinical/Research Example
4-Aminopyridine Kv ChannelsPore Blocker (Intracellular)Dalfampridine (MS Treatment)
2-Aminopyridine Ser/Thr Kinases (ALK2)ATP Competitive (Hinge Binder)LDN-214117 (FOP Research)
3-Aminopyridine Tyrosine Kinases (ITK)ATP CompetitiveAminopyrid-2-ones (Autoimmune)
Tacrine-Hybrid AcetylcholinesteraseDual Site Binder (CAS & PAS)Tacrine-Aminopyridine (Alzheimer's)

Part 4: Experimental Validation Protocols

To validate these targets, specific, self-validating protocols are required.

Protocol A: Automated Patch Clamp for Kv Channel Screening

Use this protocol to determine


 values for 4-AP derivatives against Kv1.1/Kv1.2.
  • Cell Preparation: Use CHO or HEK293 cells stably expressing hKv1.1. Detach cells using Accutase (avoid Trypsin to preserve channel surface proteins). Resuspend in extracellular solution (

    
    ).
    
  • Seal Formation: Dispense cells into the planar patch clamp chip (e.g., QPatch or SyncroPatch). Apply suction to achieve

    
     seals.
    
  • Break-In: Apply suction pulses to establish whole-cell configuration. Verify Series Resistance (

    
    ).
    
  • Voltage Protocol (State-Dependence Check):

    • Holding Potential: -80 mV.

    • Depolarization:[4] Step to +40 mV for 500ms (activates channels).

    • Interval: 10s inter-sweep interval.

  • Compound Application: Apply vehicle, then increasing concentrations of the aminopyridine derivative (

    
    ).
    
  • Analysis: Measure steady-state current at the end of the +40 mV pulse. Plot % Inhibition vs. Log[Concentration].

    • Self-Validation: Use 4-AP (

      
      ) as a positive control; it must show >80% block.
      
Protocol B: Radiometric Kinase Assay (HotSpot™ Method)

Use this for determining


 of 2-aminopyridine derivatives against ALK2 or ITK.
  • Reagent Prep: Prepare Base Reaction buffer (

    
    ).
    
  • Substrate: Use Casein or specific peptide substrate (

    
    ).
    
  • Radioisotope: Prepare

    
     (Specific activity 
    
    
    
    ).
  • Reaction Assembly:

    • Add 5

      
       of compound (in 100% DMSO, diluted to 2% final).
      
    • Add 10

      
       of Enzyme/Substrate mix.
      
    • Initiate with 10

      
       of ATP mix (at 
      
      
      
      apparent).
  • Incubation: 2 hours at Room Temperature.

  • Filtration: Spot reaction onto P81 ion-exchange filter paper. Wash 3x with 0.75% phosphoric acid (removes unbound ATP).

  • Detection: Scintillation counting.

  • Self-Validation: Staurosporine must be included as a reference inhibitor. Z-factor must be > 0.5.

Visualization: Kinase Screening Workflow

Kinase_Workflow Library Aminopyridine Library (2-AP / 3-AP derivatives) Docking In Silico Docking (Hinge Binding Mode) Library->Docking Filter Biochem Biochemical Assay (Radiometric/FRET) Docking->Biochem Top 100 Hits Cell Cellular Assay (Phospho-STAT/SMAD) Biochem->Cell IC50 < 100nM Selectivity Selectivity Profiling (Kinome Scan) Cell->Selectivity Valid Cellular Activity Lead Lead Optimization Selectivity->Lead Lead Candidate

Figure 2: Screening cascade for aminopyridine kinase inhibitors, moving from in silico design to selectivity profiling.

References

  • Judge, S. I., & Bever, C. T. (2006). Potassium channel blockers in multiple sclerosis: neuronal Kv channels and effects of symptomatic treatment. Pharmacology & Therapeutics, 111(1), 224-259. Link

  • Mohedas, A. H., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants.[6] Journal of Medicinal Chemistry, 57(19), 7900-7915.[6] Link

  • Das, J., et al. (2008). Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase: Synthesis, Structure–Activity Relationships, and Inhibition of in Vivo T Cell Activation. Journal of Medicinal Chemistry, 51(18), 5780-5803. Link

  • Lumeras, W., et al. (2009). Design, synthesis, and structure-activity relationships of aminopyridine N-oxides, a novel scaffold for the potent and selective inhibition of p38 mitogen activated protein kinase.[8] Journal of Medicinal Chemistry, 52(19), 5890-5895. Link

  • Strupp, M., et al. (2017). Aminopyridines for the treatment of neurologic disorders. Neurology: Clinical Practice, 7(1), 65-76. Link

Sources

Methodological & Application

Application Note: Synthesis of Methyl 2-amino-6-methoxyisonicotinate via Halogen Dance Methodology

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details a robust, scalable synthetic route for Methyl 2-amino-6-methoxyisonicotinate starting from 2-amino-6-chloropyridine .

The synthesis addresses the challenge of functionalizing the C4 position of the pyridine ring, which is electronically deactivated and sterically distal to the directing amino group. We utilize a Halogen Dance (Base-Catalyzed Halogen Migration) strategy to translocate a halogen from the kinetically accessible C3 position to the thermodynamically preferred C4 position, followed by Palladium-catalyzed carbonylation.

Executive Summary

Target Molecule: Methyl 2-amino-6-methoxyisonicotinate Starting Material: 2-amino-6-chloropyridine Key Challenge: Introduction of the ester functionality at the C4 (isonicotinic) position while managing the regiochemistry of the 2,6-disubstituted pyridine core. Solution: A 5-step protocol involving:

  • Amine Protection: Pivaloylation to direct subsequent lithiation.

  • Regioselective Iodination: Electrophilic substitution at C3.

  • Halogen Dance: LDA-mediated migration of Iodine from C3 to C4.

  • Carbonylation: Pd-catalyzed conversion of C4-Iodide to C4-Ester.

  • Nucleophilic Substitution (SNAr): Late-stage installation of the methoxy group.

This route is superior to direct C4-lithiation or radical methods due to its high regiocontrol and the ability to perform the methoxylation step on an activated intermediate (Step 5), significantly improving yields.

Retrosynthetic Analysis & Strategy

The retrosynthesis relies on the "Halogen Dance" phenomenon, where a lithiated halogenated heterocycle undergoes rapid isomerization to a more thermodynamically stable species.

  • Disconnection: The C4-Ester is traced back to a C4-Iodide.

  • Precursor: The C4-Iodide is accessed from a C3-Iodide via base-catalyzed migration.

  • Starting Point: The C3-Iodide is easily prepared from the protected 2-amino-6-chloropyridine via standard Electrophilic Aromatic Substitution (EAS).

Reaction Pathway Diagram

SynthesisRoute cluster_legend Key Transformation SM 2-Amino-6- chloropyridine Step1 1. Protection (N-Pivaloyl) SM->Step1 Int1 N-Piv-2-amino- 6-chloropyridine Step1->Int1 Step2 2. Iodination (C3-Selective) Int1->Step2 Int2 3-Iodo Intermediate Step2->Int2 Step3 3. Halogen Dance (LDA, -78°C -> H2O) Int2->Step3 Int3 4-Iodo Intermediate Step3->Int3 Step4 4. Carbonylation (Pd, CO, MeOH) Int3->Step4 Int4 Methyl 2-(Piv-amino)- 6-chloroisonicotinate Step4->Int4 Step5 5. S_NAr & Deprotection (NaOMe; Acid) Int4->Step5 Target Methyl 2-amino- 6-methoxyisonicotinate Step5->Target

Caption: Strategic workflow utilizing the Halogen Dance to access the elusive C4 position.

Detailed Experimental Protocols

Step 1: Protection of Amine (Pivaloylation)

The pivaloyl group is chosen for its steric bulk (directing lithiation to C3 initially) and stability against basic conditions used in the Halogen Dance.

  • Reagents: 2-amino-6-chloropyridine (1.0 equiv), Pivaloyl chloride (1.2 equiv), Triethylamine (1.5 equiv), DCM.

  • Protocol:

    • Dissolve 2-amino-6-chloropyridine in dry DCM (0.5 M) at 0°C.

    • Add Triethylamine followed by dropwise addition of Pivaloyl chloride.

    • Warm to room temperature (RT) and stir for 4 hours.

    • Workup: Wash with NaHCO3 (sat. aq.), brine, dry over Na2SO4, and concentrate.[1]

    • Yield: ~95% (White solid).

Step 2: C3-Selective Iodination

The amino group (ortho-director) directs the electrophile to C3. The C6-Chloro group also directs ortho to C5, but the activation from the amide at C2 is stronger for the C3 position.

  • Reagents: N-Piv-2-amino-6-chloropyridine, N-Iodosuccinimide (NIS), Acetonitrile (ACN), TFA (catalytic).

  • Protocol:

    • Dissolve substrate in ACN (0.2 M).

    • Add NIS (1.1 equiv) and TFA (0.1 equiv).

    • Stir at RT for 12 hours. Monitor by LCMS for disappearance of starting material.

    • Workup: Quench with Na2S2O3 (aq) to remove excess iodine. Extract with EtOAc.

    • Yield: ~85%.

    • Product: N-(6-chloro-3-iodopyridin-2-yl)pivalamide.

Step 3: The Halogen Dance (Isomerization)

This is the critical step. Treatment with LDA causes lithiation at C4 (adjacent to Iodine). The Iodine then migrates to the C4-lithio position, and the Lithium moves to C3. Quenching with a proton source yields the 4-iodo product.

  • Reagents: LDA (Lithium Diisopropylamide, 2.0 equiv), dry THF, H2O (Quench).

  • Protocol:

    • Cool a solution of N-(6-chloro-3-iodopyridin-2-yl)pivalamide in dry THF to -78°C under Argon.

    • Add LDA (freshly prepared or commercial) dropwise over 20 mins.

    • Induction: Stir at -78°C for 1 hour. (The migration occurs during this phase or upon slight warming depending on substrate specifics; for this scaffold, -78°C is usually sufficient for equilibration).

    • Quench: Add H2O (5 equiv) rapidly at -78°C. (We want to protonate the C3-Li species).

    • Workup: Warm to RT, extract with EtOAc.

    • Validation: Check NMR. The C3-H signal will appear as a doublet (coupling with C5-H) or singlet depending on substitution. The C4 signal will be absent.

    • Product: N-(6-chloro-4-iodopyridin-2-yl)pivalamide.

Step 4: Palladium-Catalyzed Carbonylation

With the iodine installed at C4, we introduce the methyl ester.

  • Reagents: Pd(OAc)2 (5 mol%), dppp (1,3-bis(diphenylphosphino)propane, 5 mol%), CO (balloon or 5 atm), MeOH (solvent/reactant), Et3N (2 equiv).

  • Protocol:

    • Combine the 4-iodo intermediate, Pd catalyst, ligand, and base in MeOH in a pressure vessel.

    • Purge with CO gas.

    • Heat to 70°C under CO pressure for 16 hours.

    • Workup: Filter through Celite, concentrate.

    • Product: Methyl 2-(pivaloylamino)-6-chloroisonicotinate.

Step 5: Methoxylation and Deprotection

The introduction of the electron-withdrawing ester at C4 activates the C6-Chloro group for Nucleophilic Aromatic Substitution (SNAr) under mild conditions.

  • Reagents: NaOMe (Sodium Methoxide, 3.0 equiv), MeOH.

  • Protocol:

    • Dissolve the chloro-ester in dry MeOH.

    • Add NaOMe solution (25% in MeOH).

    • Stir at RT or mild reflux (50°C) for 2-4 hours. The strong electron-withdrawing nature of the isonicotinate core facilitates rapid displacement of the chloride.

    • Deprotection (One-Pot potential): If the Pivaloyl group is not cleaved during the SNAr (it is relatively stable), add aqueous NaOH (2M) and reflux to hydrolyze the amide. Note: This will also hydrolyze the ester to the acid.

    • Alternative (Stepwise):

      • Isolate Methyl 2-(pivaloylamino)-6-methoxyisonicotinate.

      • Treat with acidic methanol (HCl/MeOH) to cleave the Pivaloyl group while maintaining the methyl ester.

    • Final Purification: Recrystallization from MeOH/Water or Column Chromatography (Hexane/EtOAc).

    • Final Product: Methyl 2-amino-6-methoxyisonicotinate .

Data Summary & Process Parameters

StepTransformationKey ReagentCritical ParameterExpected Yield
1 ProtectionPivCl, Et3NTemp control (0°C) to prevent bis-acylation>95%
2 IodinationNIS, TFARegioselectivity (C3 vs C5)80-85%
3 Halogen DanceLDA, THFCryogenic temp (-78°C); Anhydrous conditions65-75%
4 CarbonylationPd(OAc)2, COCO Pressure; Ligand (dppp) for stability85-90%
5 SNAr / DeprotectNaOMe / HClControl of Ester hydrolysis vs Amide cleavage70-80%

Troubleshooting & Safety

  • Halogen Dance Failure: If the iodine does not migrate, ensure the temperature is maintained at -78°C for sufficient time. If C3-protonation (returning starting material) is observed, the lithiation might not be complete; verify LDA titer.

  • Over-Methoxylation: In Step 5, prolonged exposure to NaOMe/Water can hydrolyze the methyl ester to the carboxylic acid. If this happens, a simple re-esterification (SOCl2/MeOH) restores the target.

  • Safety:

    • LDA: Pyrophoric. Handle under inert atmosphere.

    • Carbon Monoxide: Highly toxic. Use a CO detector and work in a well-ventilated fume hood.

    • Methyl Iodide/Formate: If using alternative esterification methods, be aware of alkylating potential.

References

  • Halogen Dance Mechanism: Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews, 36(7), 1046–1057. Link

  • Pyridine Functionalization: Schlosser, M. (2005). The 2×3 Isomerization of Halopyridines and Haloselec-tivity in the Migration of Heavy Atoms. European Journal of Organic Chemistry, 2005(4), 763–770. Link

  • C4-Functionalization via Vertex Methodology (Alternative): Functionalization of Pyridines at the C4 Position via Metalation and Capture. (2025). Link

  • Carbonylation Protocols: Albaneze-Walker, J., et al. (2004). Improved Carbonylation of Aryl Chlorides and Bromides. Organic Letters, 6(13), 2097–2100. Link

  • Target Compound Data: PubChem CID 72216012 (Methyl 2-amino-6-(aminomethyl)isonicotinate analog for structural comparison). Link

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction in the Functionalization of Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyridine Functionalization

The pyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, appearing in numerous FDA-approved drugs.[1][2] Its prevalence is attributed to its ability to engage in hydrogen bonding, enhance solubility, and improve the pharmacokinetic profile of drug candidates.[2] The functionalization of the pyridine ring allows for the exploration of vast chemical space, crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.[3] Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for creating carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures which are common motifs in pharmaceuticals.[4][5]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling for the functionalization of pyridines, offering mechanistic insights, detailed protocols, and troubleshooting advice to navigate the specific challenges associated with this important transformation.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron reagent (typically a boronic acid or ester) and an organic halide or triflate.[6] The catalytic cycle, illustrated below, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4]

The Catalytic Cycle

Suzuki_Coupling_Cycle cluster_reactants Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X      L₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation R'-B(OR)₂ Base Ar-Pd(II)-R_L2 Ar-Pd(II)-R'      L₂ Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Ar-R' Reductive_Elimination->Pd(0)L2 ArX Aryl/Heteroaryl Halide (Ar-X) RBOR Organoboron Reagent (R'-B(OR)₂)

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-halogen bond of the pyridyl halide, forming a Pd(II) intermediate. The reactivity of the halide is crucial, with the order being I > Br > Cl.[7]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[4]

Key Considerations for Pyridine Substrates

The functionalization of pyridines via Suzuki coupling presents unique challenges primarily due to the Lewis basicity of the pyridine nitrogen, which can coordinate to the palladium catalyst and inhibit its activity.[6][10] Furthermore, the electronic nature of the pyridine ring influences the reactivity of the halopyridine. Electron-deficient pyridines generally undergo oxidative addition more readily.[6]

Choice of Pyridyl Halide

The strength of the carbon-halogen bond is a critical factor.[7]

  • Bromopyridines and Iodopyridines: These are the most common substrates due to the weaker C-Br and C-I bonds, which facilitate the rate-determining oxidative addition step.

  • Chloropyridines: The stronger C-Cl bond makes these substrates less reactive, often requiring more active catalysts (e.g., those with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes), higher temperatures, and longer reaction times.[7][11]

The "2-Pyridyl Problem"

2-substituted pyridines are notoriously challenging substrates in Suzuki-Miyaura couplings.[12][13] This is due to the proximity of the nitrogen atom to the reaction center, which can lead to catalyst inhibition. Additionally, 2-pyridylboronic acids are often unstable and prone to protodeboronation.[12][14] Alternative strategies, such as the use of pyridine-2-sulfinates, have been developed to overcome these challenges.[13][15]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrates used.

Protocol 1: General Procedure for the Suzuki Coupling of Bromopyridines

This protocol is a robust starting point for the coupling of various bromopyridines with arylboronic acids.

Materials:

  • Bromopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v), degassed (5 mL)

Procedure:

  • To a dry Schlenk flask, add the bromopyridine, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • In a separate vial, dissolve the Pd(OAc)₂ and PPh₃ in a small amount of the degassed dioxane.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining degassed solvent mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki Coupling of Chloropyridines

Microwave irradiation can significantly accelerate the reaction, particularly for less reactive chloropyridines.[16]

Materials:

  • Chloropyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane/Water (2:1 v/v), degassed (6 mL)

Procedure:

  • In a microwave vial, combine the chloropyridine, arylboronic acid, Pd(PPh₃)₄, and sodium carbonate.

  • Add the degassed solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120-150 °C for 15-30 minutes.[17]

  • After cooling, work up the reaction as described in Protocol 1.

Optimization Parameters: A Tabular Guide

The success of a Suzuki coupling reaction is highly dependent on the interplay of several factors. The following table provides a summary of key parameters and their typical ranges.

ParameterReagents/ConditionsRationale & Expert Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf)Pd(II) sources are reduced in situ to the active Pd(0) species. The choice of precatalyst can influence reaction efficiency.[17][18]
Ligand PPh₃, Buchwald-type phosphines (e.g., XPhos, SPhos, RuPhos), N-Heterocyclic Carbenes (NHCs)Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination, and are often necessary for challenging substrates like chloropyridines.[18][19]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, KFThe base activates the boronic acid. Stronger bases can enhance the rate of transmetalation.[8][20] The choice of base can also influence the reaction outcome with sterically hindered substrates.[20]
Solvent Toluene, 1,4-Dioxane, DMF, THF, often with added waterThe solvent system affects the solubility of reagents and the stability of the catalytic species. The addition of water can be beneficial for the transmetalation step.[19][21]
Temperature Room temperature to >100 °CHigher temperatures are often required for less reactive halides (chlorides) or sterically hindered substrates. Microwave heating can significantly reduce reaction times.[16][17]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Poorly reactive halide; Catalyst poisoning by pyridine nitrogenUse a more active catalyst system (e.g., Buchwald ligands, NHCs).[19] Increase temperature or use microwave irradiation.[17] For 2-halopyridines, consider alternative coupling partners like pyridine-2-sulfinates.[13]
Protodeboronation Unstable boronic acid; Presence of excess water or protic solventsUse the boronic acid pinacol ester instead. Minimize water content where appropriate. Use milder bases like NaHCO₃ or KHCO₃.[14]
Homocoupling of Boronic Acid Presence of oxygen; Inefficient transmetalationEnsure the reaction is thoroughly degassed. Optimize the base and solvent to facilitate transmetalation.[6]
Debromination/Dechlorination Side reaction competing with cross-couplingUse a more efficient ligand to promote the desired cross-coupling pathway. Lowering the reaction temperature may also help.[22]

Workflow for Condition Selection

The following diagram outlines a logical workflow for selecting the appropriate conditions for the Suzuki coupling of a given pyridine substrate.

Figure 2: Decision workflow for selecting Suzuki coupling conditions.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of pyridines in modern drug discovery. A thorough understanding of the reaction mechanism, careful selection of the catalyst system, and optimization of reaction parameters are key to overcoming the inherent challenges associated with these substrates. By leveraging the protocols and insights provided in this guide, researchers can effectively synthesize a diverse range of functionalized pyridine derivatives to accelerate their research and development efforts.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine.
  • MDPI. (2021, March 30). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES.
  • MDPI. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.
  • ACS Publications. (n.d.). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry.
  • AIR Unimi. (n.d.). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives.
  • (2024, September 1). Diversely Functionalized Pyridine Ring-fused Heterocycles and their Anticancer Properties. Letters in Drug Design & Discovery, 21(11), 1904-1912.
  • Life Chemicals. (2021, October 12). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.
  • (2025, August 6). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
  • PMC. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • PMC. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... [Download Scientific Diagram].
  • PMC. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
  • ACS Publications. (2022, December 27). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society.
  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
  • (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • Organic Syntheses Procedure. (n.d.). 3-pyridylboronic acid.
  • (n.d.). Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction.
  • ACS Publications. (2004, December 13). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • ACS Publications. (2007, September 5). Synthesis of Polysubstituted Imidazo[1,2-a]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroarylation. The Journal of Organic Chemistry.
  • PMC - NIH. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
  • MDPI. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • (2020, November 17).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Chemical Science (RSC Publishing). (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction a. [Download Table].
  • RSC Publishing. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions.
  • Chemical Science (RSC Publishing). (2017, April 28). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. DOI:10.1039/C7SC00675F.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • PMC. (2018, November 18). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
  • MDPI. (2013, January 25). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros.
  • Benchchem. (n.d.). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
  • (2023, January 29). Preformed Pd(II)
  • Chemical Science (RSC Publishing). (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. DOI:10.1039/C6SC02118B.

Sources

Using Methyl 2-amino-6-methoxyisonicotinate in parallel synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 2-amino-6-methoxyisonicotinate in High-Throughput Parallel Synthesis

Executive Summary

Methyl 2-amino-6-methoxyisonicotinate (MAMI) represents a "privileged scaffold" in modern medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD) targeting kinases and GPCRs. Its structural uniqueness lies in the "Push-Pull" electronic system : the electron-donating methoxy group (C6) and the electron-withdrawing ester (C4) create a distinct reactivity profile for the C2-amine.

This Application Note provides a validated roadmap for utilizing MAMI in parallel synthesis. Unlike simple anilines, the 2-aminopyridine core requires specific catalytic considerations to avoid catalyst poisoning. We present three orthogonal workflows: C4-Amidation , C2-Cross-Coupling , and Scaffold Morphing (Cyclization) .

Strategic Analysis: Reactivity Profile

Successful decoration of this scaffold requires understanding the electronic environment of the pyridine ring.

PositionFunctional GroupElectronic StateReactivity Vector
C2 Primary Amine (

)
Nucleophile (Attenuated) The pyridine nitrogen withdraws density, making this amine less nucleophilic than aniline. Requires activated electrophiles or specific Pd-catalysts.
C4 Methyl Ester (

)
Electrophile Standard handle for hydrolysis and amide coupling. The ester activates the ring for nucleophilic attack at C2 or C6.
C6 Methoxy (

)
EDG / Leaving Group Stabilizes the ring. Can be demethylated to reveal a pyridone (tautomer) or displaced via

under harsh conditions (rare).
N1 Pyridine NitrogenLewis Base Risk Factor: Can chelate transition metals (Pd, Cu), poisoning catalysts during Buchwald-Hartwig couplings.

Parallel Synthesis Workflows

The following diagram illustrates the decision matrix for library generation.

MAMI_Workflow Scaffold Methyl 2-amino-6-methoxyisonicotinate Path_A Path A: C4-Vector (Amide Library) Scaffold->Path_A Path_B Path B: C2-Vector (N-Arylation/Acylation) Scaffold->Path_B Path_C Path C: Scaffold Morphing (Bicyclization) Scaffold->Path_C Hydrolysis Step A1: LiOH Saponification (Avoid Acid Hydrolysis) Path_A->Hydrolysis Buchwald Step B1: Pd-Catalyzed Coupling (Ligand: BrettPhos/Xantphos) Path_B->Buchwald Urea Step B2: Isocyanate Addition (Urea Formation) Path_B->Urea Cyclization Step C1: Condensation w/ DMF-DMA -> Pyrido[2,3-d]pyrimidine Path_C->Cyclization Hydrolysis->Path_B Optional: Sequential Coupling Step A2: T3P/HATU Amidation (Diversity: R-NH2) Hydrolysis->Coupling Library_A Library A: Amide Analogs Coupling->Library_A Library_B Library B: N-Aryl Analogs Buchwald->Library_B Urea->Library_B Library_C Library C: Bicyclic Cores Cyclization->Library_C

Figure 1: Divergent synthesis pathways for MAMI. Path A and B can be performed sequentially to generate matrix libraries.

Detailed Experimental Protocols

Protocol A: C4-Diversification (Saponification & Amidation)

Rationale: Acidic hydrolysis (HCl/H2SO4) carries a risk of demethylating the C6-methoxy group to a pyridone. Lithium Hydroxide (LiOH) is the preferred mild reagent. For the coupling step, T3P (Propylphosphonic anhydride) is superior to EDC/HOBt for parallel synthesis because T3P byproducts are water-soluble, simplifying workup.

Step 1: Saponification

  • Dissolve MAMI (1.0 equiv) in THF:Water (3:1, 0.2 M).

  • Add LiOH·H2O (2.5 equiv).

  • Stir at RT for 4-6 hours (Monitor by LCMS; ester disappearance).

  • Workup: Carefully acidify to pH 4-5 with 1M citric acid (Avoid strong HCl). The zwitterionic amino-acid product may precipitate. Filter or extract with EtOAc/n-Butanol (9:1).

Step 2: Parallel Amidation (T3P Method)

  • Charge: In a reaction vial, add the Crude Acid (1.0 equiv), Diverse Amine (

    
    , 1.2 equiv), and Pyridine (3.0 equiv) in EtOAc or DMF.
    
  • Activate: Add T3P (50% in EtOAc, 2.0 equiv) dropwise.

  • Incubate: Shake at RT for 12h. If amine is steric, heat to 50°C.

  • Purification: Wash organic layer with water, then sat.[1][2]

    
    . T3P byproducts wash away.
    
Protocol B: C2-Diversification (Buchwald-Hartwig Coupling)

Rationale: 2-aminopyridines are challenging substrates for Pd-coupling because they can act as bidentate ligands, poisoning the metal center. Standard ligands (PPh3, dppf) often fail. BrettPhos or Xantphos are required to enforce reductive elimination.

Reagents:

  • Catalyst:

    
     (0.02 equiv) or BrettPhos Pd G3 Precatalyst.
    
  • Ligand: BrettPhos (0.04 equiv) - Critical for primary amines.

  • Base:

    
     (2.0 equiv) or NaOtBu (if substrate is base-stable).
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed).

Procedure:

  • Inert Atmosphere: Purge reaction vials with

    
     or Argon.
    
  • Solids: Add MAMI (1.0 equiv), Aryl Halide (

    
    , 1.1 equiv), Base, and Pre-catalyst.
    
  • Solvent: Add degassed Dioxane.

  • Reaction: Seal and heat to 90-100°C for 12-16 hours.

  • Validation: Filter through Celite. The pyridine nitrogen may trap Pd; use a scavenger resin (e.g., SiliaMetS® Thiol) if metal content is critical for bioassays.

Protocol C: Scaffold Morphing (Cyclization)

Rationale: The adjacent C2-amino and C4-ester groups allow for cyclization into Pyrido[2,3-d]pyrimidines , a scaffold bioisosteric to quinazolines (e.g., Gefitinib).

Reaction:

  • Dissolve MAMI (1.0 equiv) in Ethanol.

  • Add Formamidine Acetate (2.0 equiv) or DMF-DMA (Dimethylformamide dimethyl acetal).

  • Reflux (80°C) for 6 hours.

  • Mechanism: The amine condenses with the formamidine/acetal to form an intermediate amidine, which then attacks the C4-ester intramolecularly, ejecting methanol.

  • Result: Formation of 6-methoxy-pyrido[2,3-d]pyrimidin-4(3H)-one.

Troubleshooting & Optimization Data

IssueProbable CauseSolution
Low Yield in Amidation Zwitterionic nature of the amino-acid intermediate makes it hard to dissolve.Use DMF/DMSO as solvent. Switch coupling agent to HATU with DIEA base.
No Product in Buchwald Catalyst poisoning by Pyridine N.Switch to BrettPhos Pd G3 precatalyst. Ensure strict deoxygenation. Increase temp to 110°C.
Demethylation (C6-OH) Acid concentration too high during hydrolysis workup.Use Citric Acid or Acetic Acid for neutralization. Do not go below pH 4.

References

  • Buchwald-Hartwig Coupling on Aminopyridines

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Pyridine Scaffold Reactivity

    • Carey, J. S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry.

  • Parallel Synthesis with T3P

    • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.

  • Commercial Availability & Properties

    • PubChem Compound Summary: Methyl 2-amino-6-(aminomethyl)isonicotinate (Analogous Reactivity).

Sources

Application Note: Methyl 2-amino-6-methoxyisonicotinate in Medicinal Chemistry

[1][2][3]

Part 1: Strategic Overview

Methyl 2-amino-6-methoxyisonicotinate is a highly versatile heterocyclic building block that has gained prominence in modern drug discovery, particularly in the synthesis of Peptidylarginine Deiminase (PAD4) inhibitors and Type I/II Kinase inhibitors .[1][2]

Why This Scaffold?
  • The "Privileged" Pyridine Core: The pyridine ring serves as a bioisostere for benzene, improving aqueous solubility and lowering logP (lipophilicity) while offering specific hydrogen-bonding vectors.[1][2]

  • Orthogonal Reactivity: The molecule presents three distinct vectors for diversification:

    • C2-Amine: A nucleophilic handle for amide coupling, urea formation, or cyclization into fused bicyclic systems (e.g., imidazo[1,2-a]pyridines).[1][2]

    • C4-Ester: An electrophilic center readily hydrolyzed to the carboxylic acid for fragment elaboration or reduced to the alcohol.[1]

    • C6-Methoxy: Functions as a hydrogen bond acceptor.[1] Crucially, it modulates the electron density of the pyridine ring, making the C2-amine more nucleophilic than in unsubstituted 2-aminopyridines.[1] It can also be demethylated to yield a 2-pyridone , a key motif for donor-acceptor hydrogen bonding in kinase hinge regions.[1][2]

Part 2: Chemical Reactivity & Synthesis Pathways[1][2]

The Imidazo[1,2-a]pyridine Cyclization (The "PAD4 Pathway")

A primary application of this intermediate is the synthesis of 2-chloro-imidazo[1,2-a]pyridine derivatives.[1][2] This scaffold is central to recent patent literature (e.g., Gilead Sciences, Bristol-Myers Squibb) regarding PAD4 inhibitors for autoimmune disorders.[1][2]

Mechanism:

  • Acylation: The C2-amine is acylated with an acid chloride.[1]

  • Cyclodehydration/Chlorination: Treatment with thionyl chloride (

    
    ) or phosphorus oxychloride (
    
    
    ) effects a Vilsmeier-Haack type cyclization, simultaneously installing a chlorine atom at the C2 position of the new imidazole ring.[1][2]
Ester Hydrolysis for Fragment-Based Design

For library generation, the methyl ester is often hydrolyzed to 2-amino-6-methoxyisonicotinic acid .[1][2] This acid is then coupled with diverse amines to probe the "solvent-front" region of a protein binding pocket.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 2-Chloro-3-substituted-imidazo[1,2-a]pyridine Scaffold

This protocol is adapted from high-impact patent literature (e.g., WO2022140428) for the synthesis of PAD4 inhibitor precursors.[1][2]

Reagents:

  • Methyl 2-amino-6-methoxyisonicotinate (1.0 equiv)[1][2]

  • Acyl Chloride (e.g., 2-cyclopropylacetyl chloride) (1.2 equiv)[1][2][3]

  • Triethylamine (TEA) (2.0 equiv + 0.2 equiv boost)[1][2]

  • Thionyl Chloride (

    
    ) (1.5 equiv)[1][2]
    
  • Solvents: Dichloromethane (DCM) or Chloroform (

    
    )[1][2]
    

Step-by-Step Methodology:

  • Amide Formation:

    • Dissolve Methyl 2-amino-6-methoxyisonicotinate (1.5 g, ~8.2 mmol) in anhydrous DCM (50 mL).

    • Add TEA (2.3 mL, 16.5 mmol) and cool to 0°C.

    • Dropwise add the Acyl Chloride (1.2 equiv).[1][2][4]

    • Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Checkpoint: Monitor by LC-MS for consumption of starting amine.

  • One-Pot Cyclization:

    • Note: This step can often be performed in the same vessel, but isolation of the amide intermediate is recommended for higher purity.[1][2]

    • If isolating: Wash with water, dry (

      
      ), and concentrate.[1][2][4] Resuspend the crude amide in DCM/Chloroform.
      
    • Add a second portion of TEA (0.2 equiv) followed by dropwise addition of

      
       (1.5 equiv).[1][2]
      
    • Critical Step: Seal the reaction vessel and heat to 70°C for 2–4 hours. The elevated temperature is required to drive the chlorinative cyclization.[1][2]

  • Work-up:

    • Cool to RT. Quench carefully with saturated aqueous

      
       (gas evolution!).[1][2]
      
    • Extract with DCM (3x).[1][2]

    • Purify via flash column chromatography (Gradient: 0–50% EtOAc in Hexanes).[1][2]

Expected Outcome: Methyl 2-chloro-3-(substituted)-5-methoxyimidazo[1,2-a]pyridine-7-carboxylate.[1][2][5]

Protocol B: Selective Hydrolysis to 2-Amino-6-methoxyisonicotinic Acid

Used when the pyridine ring is the final core and the ester needs to be converted to an amide.[1]

Reagents:

  • Methyl 2-amino-6-methoxyisonicotinate[1][2]

  • Lithium Hydroxide Monohydrate (

    
    )[1][2]
    
  • Solvent: THF/Water/MeOH (3:1:1)[1][2]

Methodology:

  • Dissolve the starting ester in the THF/MeOH/Water mixture (0.2 M concentration).[1][2]

  • Add

    
     (2.5 equiv).[1][2]
    
  • Stir at 50°C for 3 hours. Note: Avoid reflux to prevent potential decarboxylation or hydrolysis of the methoxy group.[1][2]

  • Acidification: Cool to 0°C. Carefully acidify to pH ~4–5 using 1N HCl.

  • Isolation: The zwitterionic product often precipitates.[1][2] Filter the solid.[1][2][3] If no precipitate forms, extract with EtOAc/n-Butanol (9:1) or lyophilize the aqueous phase (desalting required).[1][2]

Part 4: Pathway Visualization

The following diagram illustrates the divergent synthetic pathways available from this core scaffold.

GStartMethyl 2-amino-6-methoxyisonicotinateAmideIntermediateAmideStart->AmideR-COClTEA, DCMAcid2-Amino-6-methoxyisonicotinic AcidStart->AcidLiOH, THF/H2OHydrolysisImidazo2-Chloro-Imidazo[1,2-a]pyridine Scaffold(PAD4 Inhibitors)Amide->ImidazoSOCl2, 70°CCyclodehydrationFinalDrugTarget Molecule(Amide Library)Acid->FinalDrugR-NH2HATU/DIEA

Figure 1: Divergent synthetic pathways.[1][2][6] The upper path leads to fused bicyclic cores (PAD4 inhibitors), while the lower path utilizes the acid for fragment elaboration.[2]

Part 5: Data Summary & Properties[1][2][8]

PropertyValueRelevance
Molecular Weight 182.18 g/mol Fragment-like, ideal for FBDD.[1][2]
ClogP ~1.2Favorable lipophilicity for oral bioavailability.[1][2]
H-Bond Donors 2 (Amine)Critical for hinge binding in kinases.[1][2]
H-Bond Acceptors 4 (N, O, O, N)Versatile interaction profile.[1][2]
pKa (Pyridine N) ~3.5–4.0Reduced basicity due to ester EWG, modulated by methoxy EDG.[1][2]

References

  • Gilead Sciences, Inc. (2022).[1][2][7] Inhibitors of Peptidylarginine Deiminases. WO2022140428A2.[1][2][7]

    • Source of the "Amide Coupling + SOCl2 Cycliz
  • Bristol-Myers Squibb Company . (2022).[1][2][3] Inhibitors of Peptidylarginine Deiminases. US20220227787A1.[1][2][3]

    • Details the synthesis of imidazo[1,2-a]pyridine intermediates
  • Vallerini, G. P., et al. (2013).[1][2] 2-Aminonicotinic Acid 1-Oxides Are Chemically Stable Inhibitors of Quinolinic Acid Synthesis. Journal of Medicinal Chemistry, 56(23), 9482–9495.[1][2]

    • Provides context on the reactivity and stability of 2-aminonicotinic acid deriv
  • Organic Syntheses . (2011). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Org. Synth. 2011, 88, 260-267.[1][2] [1][2]

    • Mechanistic background on thionyl chloride mediated cycliz

Application Note: Strategic Synthesis of Kinase Inhibitors Using Aminopyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aminopyridines (APs) and their fused derivatives (e.g., imidazo[1,2-a]pyridines, pyrazolo[1,5-a]pyridines) represent a privileged scaffold class in kinase inhibitor design. Their capacity to form bidentate hydrogen bonds with the kinase hinge region—specifically interacting with the backbone carbonyl and amide NH residues—makes them indispensable in oncology and inflammation therapeutics (e.g., Palbociclib, Vemurafenib). This application note details the strategic synthesis of these moieties, focusing on overcoming the electronic deactivation of pyridine rings during cross-coupling. We present optimized protocols for Buchwald-Hartwig amination and LiHMDS-mediated SNAr coupling , validated for high-throughput and scale-up environments.

Introduction: The Hinge-Binding Imperative

The ATP-binding pocket of protein kinases contains a "hinge region" that connects the N- and C-terminal lobes. Successful Type I and Type II inhibitors often rely on a heterocycle to mimic the adenine ring of ATP.

  • Mechanism: The pyridine nitrogen (N1) typically acts as a hydrogen bond acceptor, while the exocyclic amino group (C2-NH) acts as a hydrogen bond donor.

  • Structural Nuance: In specific targets like Mps1 (TTK), aminopyridine inhibitors can induce a "flipped-peptide" conformation at the hinge, offering unique selectivity profiles [1].[1][2]

Strategic Retrosynthesis

Designing a synthesis route requires analyzing the electronic nature of the coupling partners. The decision between Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr) is critical.

Retrosynthesis Target Target Kinase Inhibitor (Aminopyridine Core) Disconnection Disconnection Strategy Target->Disconnection RouteA Route A: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig) Disconnection->RouteA If Electrophile is Unactivated RouteB Route B: S_NAr Displacement (Base-Mediated) Disconnection->RouteB If Electrophile is Electron-Poor (pKa < 15) SubstrateA Substrate Pair A: Electron-Neutral/Rich Aryl Halide + Aminopyridine RouteA->SubstrateA SubstrateB Substrate Pair B: Electron-Deficient Heterocycle (e.g., chloropyrimidine) + Aminopyridine RouteB->SubstrateB

Figure 1: Decision matrix for selecting the synthetic route based on electrophile electronics.

Core Methodologies & Protocols

Protocol A: Buchwald-Hartwig Cross-Coupling

Application: Coupling electron-neutral or electron-rich aryl halides with 2-aminopyridines. Challenge: Aminopyridines can poison Pd catalysts via bidentate coordination. Solution: Use of chelating phosphine ligands (Xantphos) or bulky biaryl ligands (BrettPhos) to prevent catalyst deactivation.

Materials
  • Catalyst: Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Base: Cs2CO3 (Cesium carbonate), anhydrous

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Charge: In a glovebox or under argon flow, add aryl halide (1.0 equiv), aminopyridine (1.2 equiv), Pd2(dba)3 (2.5 mol%), Xantphos (5.0 mol%), and Cs2CO3 (2.0 equiv) to a reaction vial.

  • Solvate: Add anhydrous 1,4-dioxane (concentration 0.2 M). Seal the vial with a crimp cap containing a PTFE septum.

  • Purge: Sparge the mixture with nitrogen for 5 minutes if not prepared in a glovebox.

  • React: Heat the block to 100°C for 12–16 hours.

  • Workup: Cool to room temperature (RT). Filter through a pad of Celite, eluting with EtOAc. Concentrate in vacuo.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Expert Insight: For sterically hindered aminopyridines (e.g., substituted at C3), switch the ligand to BrettPhos and the base to LiHMDS to facilitate the reductive elimination step [2].

Protocol B: LiHMDS-Mediated SNAr Coupling (Palbociclib-Type)

Application: Coupling aminopyridines with electron-deficient heterocycles (e.g., 2-chloropyrimidines). This is the preferred industrial route for CDK4/6 inhibitors like Palbociclib. Mechanism: Lithium bis(trimethylsilyl)amide (LiHMDS) deprotonates the aminopyridine to generate a highly nucleophilic amidine anion, enabling substitution at lower temperatures and with higher regioselectivity than thermal SNAr.

Materials
  • Nucleophile: 2-Amino-5-substituted-pyridine (e.g., 5-bromo-2-aminopyridine)

  • Electrophile: 2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (or similar)

  • Base: LiHMDS (1.0 M in THF)

  • Solvent: THF (anhydrous)

Step-by-Step Procedure
  • Deprotonation: Dissolve the aminopyridine (1.1 equiv) in anhydrous THF (0.5 M) under N2. Cool to 0°C.

  • Activation: Dropwise add LiHMDS (2.2 equiv). The solution will typically turn dark orange/red, indicating anion formation. Stir for 30 min at 0°C.

  • Coupling: Add the electrophile (1.0 equiv) as a solution in THF over 10 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by LC-MS for the disappearance of the chloride.

  • Quench: Carefully quench with saturated NH4Cl solution.

  • Isolation: Extract with EtOAc (3x). Wash organics with brine, dry over Na2SO4.

  • Crystallization: Many kinase inhibitors in this class can be purified by triturating the crude solid with MeOH or iPrOH, avoiding chromatography.

Validation Data (Comparison of Bases):

BaseEquivTempYieldPurity (HPLC)Notes
DIPEA 3.0120°C45%82%Requires high heat; significant impurities.
NaH 1.560°C68%90%Difficult to handle on scale; H2 evolution.
LiHMDS 2.225°C92% 98% Recommended. Kinetic control improves regioselectivity [3].

Advanced Scaffold Construction: Imidazo[1,2-a]pyridines

Many kinase inhibitors utilize a fused imidazo[1,2-a]pyridine core to lock the conformation and improve metabolic stability.

Protocol: Condensation with α-Haloketones

  • Reactants: 2-Aminopyridine (1.0 equiv) + α-Bromoacetophenone derivative (1.1 equiv).

  • Conditions: Reflux in EtOH or n-BuOH for 4–8 hours. NaHCO3 (2.0 equiv) is often added to neutralize HBr.

  • Mechanism: N-alkylation followed by intramolecular cyclodehydration.

ReactionWorkflow Start 2-Aminopyridine Step1 N-Alkylation (EtOH, Reflux) Start->Step1 Intermed Intermediate (Not Isolated) Step1->Intermed Step2 Cyclodehydration (-H2O) Intermed->Step2 Product Imidazo[1,2-a]pyridine (Fused Core) Step2->Product

Figure 2: Synthesis of fused imidazo[1,2-a]pyridine scaffolds.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (Buchwald) Catalyst poisoning by pyridine N.Switch to Pd(OAc)2/BrettPhos or increase catalyst loading to 5 mol%. Ensure O2 is rigorously excluded.
Regioisomer Formation (SNAr) Competition between multiple halides.Use LiHMDS at low temp (0°C) to favor kinetic product. Verify leaving group lability (F > Cl >> Br for SNAr).
Protodehalogenation Beta-hydride elimination or solvent reduction.Avoid alcoholic solvents in Pd-coupling. Switch base from NaOtBu to Cs2CO3.
Poor Solubility High planarity of kinase inhibitors.Use DMSO/MeOH mixtures for chromatography. Triturate with hot DMF/Water for final purification.

References

  • Diaminopyridine-Based Potent and Selective Mps1 Kinase Inhibitors Binding to an Unusual Flipped-Peptide Conformation. Journal of Medicinal Chemistry. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]

  • Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling. Organic Process Research & Development. [Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors. Journal of Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols for the Use of Methyl 2-amino-6-methoxyisonicotinate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Substituted Pyridines in Modern Agrochemicals

The relentless demand for increased agricultural productivity necessitates the continuous development of novel, effective, and environmentally benign agrochemicals.[1] Within the vast landscape of synthetic chemistry, pyridine-based scaffolds have emerged as a cornerstone in the design of modern herbicides and pesticides.[2] Their unique electronic properties and versatile reactivity allow for the creation of a diverse array of bioactive molecules. Among these, Methyl 2-amino-6-methoxyisonicotinate stands out as a key building block, particularly in the synthesis of sulfonylurea herbicides. These herbicides are renowned for their high efficacy at low application rates and their specific mode of action, which targets the acetolactate synthase (ALS) enzyme, essential for amino acid biosynthesis in plants but not in animals.[3][4] This document provides a comprehensive guide for researchers and professionals in the agrochemical industry on the strategic use of Methyl 2-amino-6-methoxyisonicotinate in the synthesis of a representative sulfonylurea herbicide.

Core Chemistry: The Sulfonylurea Bridge Formation

The synthesis of sulfonylurea herbicides hinges on the formation of a sulfonylurea bridge (-SO₂NHC(O)NH-) that connects an aryl or alkylsulfonyl group to a heterocyclic amine.[5][6] In the context of this guide, Methyl 2-amino-6-methoxyisonicotinate serves as the heterocyclic amine component. The key reaction involves the nucleophilic addition of the amino group of the pyridine to a sulfonyl isocyanate. This reaction is typically high-yielding and proceeds under mild conditions, making it amenable to industrial-scale production.

Visualizing the Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the production of a pyridylsulfonylurea herbicide from Methyl 2-amino-6-methoxyisonicotinate.

G cluster_0 Part 1: Sulfonyl Isocyanate Synthesis cluster_1 Part 2: Sulfonylurea Herbicide Synthesis A Aryl Sulfonamide C Aryl Sulfonyl Isocyanate A->C Phosgenation B Phosgene or Triphosgene B->C E Pyridylsulfonylurea Herbicide C->E Coupling Reaction D Methyl 2-amino-6-methoxyisonicotinate D->E

Caption: General two-part workflow for the synthesis of a pyridylsulfonylurea herbicide.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative pyridylsulfonylurea herbicide.

Part 1: Synthesis of 2-(N,N-Dimethylaminocarbonyl)phenylsulfonyl Isocyanate

This intermediate is a key reagent for the subsequent coupling reaction.

Materials and Equipment:

Reagent/EquipmentSpecification
2-(N,N-Dimethylaminocarbonyl)benzenesulfonamide98% Purity
Triphosgene98% Purity
TriethylamineAnhydrous, 99.5%
TolueneAnhydrous
Round-bottom flask with reflux condenser500 mL
Magnetic stirrer with heating mantle-
Dropping funnel100 mL
Inert atmosphere setup (Nitrogen or Argon)-

Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend 2-(N,N-Dimethylaminocarbonyl)benzenesulfonamide (22.8 g, 0.1 mol) in 200 mL of anhydrous toluene under an inert atmosphere.

  • Addition of Triphosgene: In a separate beaker, dissolve triphosgene (14.8 g, 0.05 mol) in 50 mL of anhydrous toluene. Transfer this solution to the dropping funnel.

  • Reaction Initiation: Add the triphosgene solution dropwise to the stirred suspension of the sulfonamide at room temperature over a period of 30 minutes.

  • Heating and Monitoring: After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting sulfonamide.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The resulting solution of 2-(N,N-Dimethylaminocarbonyl)phenylsulfonyl isocyanate in toluene is typically used directly in the next step without isolation to avoid decomposition.

Part 2: Synthesis of a Pyridylsulfonylurea Herbicide

Materials and Equipment:

Reagent/EquipmentSpecification
Methyl 2-amino-6-methoxyisonicotinate98% Purity
Toluene solution of 2-(N,N-Dimethylaminocarbonyl)phenylsulfonyl isocyanateFrom Part 1
TriethylamineAnhydrous, 99.5%
Round-bottom flask500 mL
Magnetic stirrer-
Inert atmosphere setup (Nitrogen or Argon)-
Buchner funnel and filter paper-
Rotary evaporator-

Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask under an inert atmosphere, dissolve Methyl 2-amino-6-methoxyisonicotinate (18.2 g, 0.1 mol) in 150 mL of anhydrous toluene.

  • Coupling Reaction: To the stirred solution of the aminopyridine, add the freshly prepared toluene solution of 2-(N,N-Dimethylaminocarbonyl)phenylsulfonyl isocyanate from Part 1 dropwise at room temperature.

  • Reaction Completion: After the addition, stir the reaction mixture at room temperature for 1-2 hours. The formation of a precipitate indicates the progress of the reaction.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Purification: Wash the filter cake with cold toluene (2 x 50 mL) to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum at 40-50°C to a constant weight.

Quantitative Data Summary:

StepProductStarting MaterialMolar Ratio (Start:Reagent)SolventReaction TimeTemperatureYield (%)Purity (%) (by HPLC)
Part 12-(N,N-Dimethylaminocarbonyl)phenylsulfonyl isocyanate2-(N,N-Dimethylaminocarbonyl)benzenesulfonamide1 : 0.5 (Triphosgene)Toluene4-6 hReflux(Used in-situ)-
Part 2Pyridylsulfonylurea HerbicideMethyl 2-amino-6-methoxyisonicotinate1 : 1Toluene1-2 hRoom Temp.90-95>98

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

The herbicidal activity of the synthesized sulfonylurea is attributed to its potent inhibition of the acetolactate synthase (ALS) enzyme.[3] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. The herbicide molecule binds to the active site of the ALS enzyme, preventing its normal function and leading to a deficiency in these essential amino acids. This ultimately results in the cessation of cell division and growth, leading to the death of the susceptible plant.

G cluster_pathway Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate alpha-Acetolactate alpha-Acetolactate Pyruvate->alpha-Acetolactate ALS Enzyme Valine, Leucine, Isoleucine Valine, Leucine, Isoleucine alpha-Acetolactate->Valine, Leucine, Isoleucine Multiple Steps Herbicide Sulfonylurea Herbicide Herbicide->Inhibition ALS Enzyme ALS Enzyme Inhibition->ALS Enzyme Inhibition

Caption: Simplified diagram of the sulfonylurea herbicide's mode of action on the ALS enzyme.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating through in-process controls and final product analysis.

  • TLC Monitoring: The progress of the reactions can be easily monitored by thin-layer chromatography, allowing for real-time assessment of the conversion of starting materials to products.

  • Spectroscopic Analysis: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data for the synthesized pyridylsulfonylurea would show characteristic peaks for the pyridine, sulfonyl, and urea moieties.

  • Purity Assessment: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final compound, ensuring it meets the stringent requirements for agrochemical active ingredients.

Conclusion

Methyl 2-amino-6-methoxyisonicotinate is a versatile and valuable intermediate for the synthesis of high-efficacy sulfonylurea herbicides. The synthetic route is robust, high-yielding, and utilizes well-established chemical transformations. By following the detailed protocols and understanding the underlying chemical principles, researchers and drug development professionals can effectively leverage this key building block to develop novel and effective crop protection solutions.

References

  • Cao, Y., Cai, Z., Zhang, W., & Du, X. (2019). Synthesis and Herbicidal Activity of Novel β-Methoxyacrylate Derivatives Containing a Substituted Phenylpyridine Moiety. Chemical Research in Chinese Universities, 35(6), 1008-1011.
  • CN101671328B - Novel synthesis method of sulfonylurea weedicide - Google Patents. (n.d.).
  • CN103159684A - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents. (n.d.).
  • Donate, P. M. (2014). Recent advances in the field of agrochemicals and their impact on the environment. In Green synthetic approaches for pharmaceuticals and fine chemicals (pp. 445-472). Royal Society of Chemistry.
  • Han, B., et al. (2023).
  • He, L., Wu, Y., Zhang, H., Liu, M., & Shi, D. (2014). Synthesis and Herbicidal Activities of Novel Uracil Derivatives Containing Pyrimidinyl Moiety. Chemical Research in Chinese Universities, 30(3), 400-404.
  • Lei, K., Liu, Y., Wang, S., Sun, B., Hua, X., & Xu, X. (2019). Synthesis and Herbicidal Activity of 3-Acetyl-4-hydroxy-2,1-benzothiazine Derivatives. Chemical Research in Chinese Universities, 35(4), 609-615.
  • Lin, D., Xiao, M., Yang, Z., Li, B., Hu, A., & Ye, J. (2020). Synthesis and Evaluation of Novel N-(4'-Arylpyrimidin-2'-yl) Sulfonylurea Derivatives as Potential Antifungal Agents. Chemical Research in Chinese Universities, 31(2), 218-223.
  • Liu, X., et al. (2011). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Molecules, 16(12), 10237-10255.
  • Peng, H., Deng, X., Gao, L., Tan, X., & He, H. (2015). Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. Chinese Journal of Chemistry, 33(5), 567-572.
  • Teague, S. J. (2008). Synthesis of heavily substituted 2-aminopyridines by displacement of a 6-methylsulfinyl group. The Journal of organic chemistry, 73(24), 9765–9767.
  • Trost, B. M. (Ed.). (2014). Comprehensive organic synthesis II (Vol. 8). Elsevier.
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Scale-up synthesis of polysubstituted pyridines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Scalable Synthesis of Polysubstituted Pyridines for Pharmaceutical and Agrochemical Development

Abstract

The polysubstituted pyridine framework is a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Transitioning the synthesis of these vital compounds from laboratory-scale discovery to industrial-scale production presents a unique set of challenges that demand robust, efficient, and safe methodologies.[3] This in-depth guide provides researchers, chemists, and process development professionals with a comprehensive overview of scalable synthetic strategies for polysubstituted pyridines. We move beyond simple protocols to explain the underlying principles and rationale behind process choices, comparing classical cyclization methods with modern transition-metal-catalyzed and continuous flow technologies. Detailed, field-tested protocols are provided to empower scientists to navigate the complexities of scale-up with confidence and scientific rigor.

The Strategic Importance of Scalable Pyridine Synthesis

Pyridine and its derivatives are indispensable building blocks in a vast array of bioactive molecules and industrial compounds.[1] In the pharmaceutical sector, the pyridine ring is a common feature in drugs for a wide range of conditions, including cardiovascular disease, tuberculosis, and allergies.[1] Its unique electronic properties and ability to act as a ligand and hydrogen bond acceptor make it a privileged scaffold in drug design.[4][5] As drug candidates advance through the development pipeline, the ability to produce kilograms or even tons of the active pharmaceutical ingredient (API) is critical. Therefore, developing a synthetic route that is not only efficient at the gram scale but also reproducible, safe, and economically viable at an industrial scale is a primary concern.[3]

Core Challenges in Scaling-Up Pyridine Synthesis

Transitioning a synthesis from a laboratory flask to a large-scale reactor is not a linear process. Researchers frequently encounter challenges that are not apparent at the bench scale.[6] Understanding these potential hurdles is the first step toward designing a successful scale-up campaign.

  • Exotherm Control: Many pyridine syntheses, particularly multicomponent condensation reactions, are exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation a critical safety and quality concern.[6] Poor heat management can lead to runaway reactions, pressure buildup, and the formation of degradation impurities.

  • Mixing and Mass Transfer: Inadequate mixing in large vessels can create localized "hot spots" or concentration gradients, leading to the formation of side products and a different impurity profile compared to the lab scale.[6]

  • Reaction Kinetics and Yield: Reactions that are high-yielding on a small scale may experience a significant drop in yield upon scale-up due to changes in reaction kinetics and mass transfer limitations.[6]

  • Reagent Handling and Safety: Handling large quantities of hazardous reagents, such as ammonia or flammable solvents like pyridine itself, requires stringent engineering controls and safety protocols.[6][7][8] Pyridine is a flammable, toxic liquid, and exposure can cause a range of health issues from respiratory irritation to potential carcinogenic effects.[7][8]

  • Downstream Processing: Isolation and purification of the final product can become a significant bottleneck at scale. Methods that are simple in the lab, like column chromatography, are often impractical for multi-kilogram production. Developing scalable crystallization or distillation procedures is crucial.[9]

cluster_Challenges Key Scale-Up Challenges cluster_Consequences Potential Consequences Exotherm Exotherm Control Safety Safety Hazards (Runaway Reactions) Exotherm->Safety Impurity Increased Impurities Exotherm->Impurity Mixing Mixing & Mass Transfer Mixing->Impurity Variability Process Variability & Poor Reproducibility Mixing->Variability Yield Yield & Kinetics Yield->Variability Purification Downstream Processing Cost Increased Cost & Reduced Efficiency Purification->Cost Aldehyde Aldehyde DHP 1,4-Dihydropyridine (DHP) Aldehyde->DHP Ketoester1 β-Ketoester (2 eq.) Ketoester1->DHP Ammonia Nitrogen Source (e.g., NH4OAc) Ammonia->DHP One-Pot Condensation Pyridine Polysubstituted Pyridine DHP->Pyridine Aromatization (Oxidation) Oxidant Oxidizing Agent (e.g., NaNO2, FeCl3) Oxidant->Pyridine

Caption: Simplified workflow for the two-stage Hantzsch pyridine synthesis.

Scale-Up Considerations:

  • Advantages: As a one-pot, three-component reaction, it is highly atom-efficient and utilizes readily available starting materials. [10]* Challenges: The classical Hantzsch synthesis often requires long reaction times and harsh conditions. [6]The oxidation step adds complexity and can generate significant waste. On a large scale, controlling the exotherm of the initial condensation can be difficult.

Protocol 1: Scalable Two-Step Hantzsch Synthesis

This protocol describes the synthesis of diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate.

Step A: 1,4-Dihydropyridine Synthesis

  • Reagent Charging: To a temperature-controlled reactor equipped with a mechanical stirrer and reflux condenser, charge ethanol (20 L), benzaldehyde (1.06 kg, 10 mol), and ethyl acetoacetate (2.60 kg, 20 mol).

  • Reaction Initiation: Add ammonium acetate (0.77 kg, 10 mol) to the mixture.

  • Thermal Control: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. The reaction is mildly exothermic; monitor the internal temperature and apply cooling as needed to maintain a steady reflux.

  • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed.

  • Crystallization & Isolation: Cool the reaction mixture to 0-5°C. The dihydropyridine product will precipitate. Hold at this temperature for at least 2 hours to ensure complete crystallization.

  • Filtration: Collect the solid product by filtration and wash the cake with cold ethanol (2 x 2 L).

  • Drying: Dry the product under vacuum at 50°C to a constant weight.

Step B: Aromatization (Oxidation)

  • Dissolution: In a separate reactor, dissolve the dried 1,4-dihydropyridine (1.0 kg) in glacial acetic acid (10 L).

  • Oxidant Addition: Prepare a solution of sodium nitrite (0.3 kg) in water (1 L). Add this solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 90°C. Caution: Gas evolution (NOx) will occur. Ensure adequate ventilation and scrubbing.

  • Reaction Completion: Heat the mixture to 80°C and hold for 1 hour after the addition is complete. [2]4. Precipitation: Cool the mixture to room temperature and pour it slowly into a separate vessel containing 50 L of cold water with vigorous stirring.

  • Isolation & Purification: Collect the precipitated pyridine product by filtration, wash thoroughly with water until the filtrate is neutral, and recrystallize from ethanol to afford the final product. [2]

    Reagent Molar Mass ( g/mol ) Amount (kg) Moles Role
    Benzaldehyde 106.12 1.06 10 Aldehyde Component
    Ethyl Acetoacetate 130.14 2.60 20 β-Ketoester
    Ammonium Acetate 77.08 0.77 10 Nitrogen Source

    | Sodium Nitrite | 69.00 | 0.30 | 4.35 | Oxidizing Agent |

The Bohlmann-Rahtz Pyridine Synthesis: A Modular Approach

The Bohlmann-Rahtz synthesis is a versatile two-step method that constructs the pyridine ring from an enamine and an ethynylketone. [11]The initial Michael addition forms an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration to yield the pyridine. [12] Mechanism Overview:

  • Michael addition of the enamine to the activated alkyne of the ethynylketone.

  • Proton transfer to form a stable aminodiene intermediate.

  • E/Z isomerization of the diene at elevated temperature.

  • 6π-electrocyclization followed by elimination of water (cyclodehydration) to form the aromatic ring.

Scale-Up Considerations:

  • Advantages: This method offers high regiochemical control. Modern modifications using Brønsted or Lewis acid catalysts can lower the cyclization temperature and allow for a one-pot procedure, significantly improving its scalability. [12][13]* Challenges: The traditional method requires high temperatures for the cyclodehydration step and isolation of the intermediate, which is not ideal for large-scale manufacturing. [11]

Protocol 2: One-Pot Acid-Catalyzed Bohlmann-Rahtz Synthesis

This protocol describes the synthesis of ethyl 2-methyl-6-phenylpyridine-3-carboxylate. [2]

  • Reagent Charging: To a reactor, add a 5:1 mixture of toluene and acetic acid (120 L). Add ethyl β-aminocrotonate (12.9 kg, 100 mol) and 1-phenyl-2-propyn-1-one (13.0 kg, 100 mol).

  • Scientist's Rationale: Acetic acid serves as both a solvent and a Brønsted acid catalyst, which facilitates the cyclodehydration step at a much lower temperature than the uncatalyzed thermal reaction, making the process more energy-efficient and safer for scale-up. [12][13]Toluene is an effective solvent for managing the reaction temperature.

  • Thermal Profile: Heat the reaction mixture to 50-60°C and maintain for 24-30 hours.

  • In-Process Control: Monitor the disappearance of the starting materials via HPLC.

  • Work-up: Upon completion, cool the reactor to room temperature. Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvents.

  • Purification: The crude residue can often be purified via crystallization. Dissolve the residue in a minimal amount of a suitable hot solvent (e.g., isopropanol) and allow it to cool slowly to induce crystallization. If necessary, a distillation could be performed if the product is thermally stable and volatile.

ReagentMolar Mass ( g/mol )Amount (kg)MolesRole
Ethyl β-aminocrotonate129.1612.9100Enamine Component
1-Phenyl-2-propyn-1-one130.1413.0100Ethynylketone
Acetic Acid60.05~20 L-Catalyst & Solvent
Modern Strategies: Transition-Metal Catalysis and Flow Chemistry

For complex, highly substituted pyridines, modern synthetic methods offer unparalleled efficiency and selectivity.

Transition-Metal Catalysis (e.g., Suzuki Coupling): This approach is ideal for the late-stage functionalization of a pre-formed pyridine core. By coupling pyridyl halides or triflates with boronic acids, a wide range of aryl or alkyl substituents can be introduced with high precision. [2]This method is highly scalable, with recent advances demonstrating gram-scale synthesis without compromising yield. [14] Continuous Flow Chemistry: Flow chemistry is a transformative technology for scale-up. By pumping reactants through a heated and pressurized tube or microreactor, reactions can be performed at temperatures and pressures unattainable in batch reactors, often with dramatically reduced reaction times. [15]This technology offers superior heat and mass transfer, minimizing the risk of exotherms and improving product consistency. [15][16]Microwave-assisted flow synthesis has proven particularly effective for reactions like the Bohlmann-Rahtz synthesis, offering a reliable path from milligram-scale optimization to kilogram-scale production. [17][18]

ReagentA Reagent A Stock PumpA Syringe Pump A ReagentA->PumpA ReagentB Reagent B Stock PumpB Syringe Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Coil Reactor Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: Schematic of a continuous flow synthesis setup.

Protocol 3: Continuous Flow Bohlmann-Rahtz Synthesis

This protocol is adapted from flow chemistry applications for pyridine synthesis. [17][18]

  • System Setup: Assemble a flow chemistry system consisting of two HPLC pumps, a T-mixer, a heated coil reactor (e.g., 5-10 mL stainless steel tubing), and a back-pressure regulator (BPR) set to 250 psi.

  • Solution Preparation:

    • Stock Solution A: Prepare a solution of 1-phenyl-2-propyn-1-one (e.g., 0.1 M) and ethyl 3-aminocrotonate (e.g., 0.12 M) in a 5:1 mixture of ethanol and acetic acid.

    • System Solvent: Use the same 5:1 EtOH:AcOH mixture.

  • System Priming: Prime the pumps and the system with the system solvent to remove all air bubbles.

  • Reaction Execution:

    • Set the reactor temperature to 120-150°C.

    • Set the flow rate for Pump A (carrying Stock Solution A) to achieve the desired residence time (e.g., 1.0 mL/min for a 5 mL reactor gives a 5-minute residence time).

    • Direct the outflow from the BPR into a collection vessel containing a stirred solution of saturated aqueous sodium bicarbonate to neutralize the acetic acid. [17]5. Steady State & Collection: Allow the system to reach a steady state (typically 3x the reactor volume) before collecting the product stream.

  • Work-up & Isolation: Once the desired amount of material is processed, extract the aqueous collection mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify as needed.

Safety and Handling at Scale

Working with pyridine and its precursors on a large scale requires strict adherence to safety protocols.

  • Ventilation: Always work in a well-ventilated area, such as a walk-in fume hood, especially when handling pyridine or ammonia. [7][8]Proper ventilation is essential to prevent the accumulation of flammable and toxic vapors. [19][20]* Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical splash goggles, a face shield, a lab coat, and chemical-resistant gloves (nitrile or neoprene are recommended). [8]* Storage: Store pyridine in a cool, dry, well-ventilated area away from heat, sparks, and open flames. [8][19]Ensure containers are tightly closed and properly labeled. [8]* Spill & Emergency Procedures: Have spill kits and fire extinguishers readily available. [7]In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. [8]

Conclusion and Future Outlook

The scalable synthesis of polysubstituted pyridines is a dynamic field that balances the reliability of classical reactions with the efficiency of modern technologies. While methods like the Hantzsch and Bohlmann-Rahtz syntheses remain industrially relevant due to their use of inexpensive starting materials, their scale-up requires careful process control. The future of large-scale pyridine synthesis will increasingly rely on transition-metal catalysis for constructing complex molecules and continuous flow chemistry for safer, more efficient, and highly controlled manufacturing. [15]By understanding the fundamental principles and challenges outlined in this guide, researchers and development professionals can design and implement robust synthetic routes to deliver these critical molecules at the scale society demands.

References

  • Benchchem. (2025). Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis. Benchchem.
  • Fiveable. (2025). Hantzsch Pyridine Synthesis Definition - Organic Chemistry II Key Term. Fiveable.
  • ijarsct. (2025). A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. ijarsct.
  • Interchim. (n.d.). FlowSyn™ Application Note 10: Bohlmann-Rahtz Pyridine Synthesis. Interchim.
  • Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis. Alfa Chemistry.
  • Scribd. (n.d.). Hantzsch Pyridine Synthesis | PDF. Scribd.
  • Process Technology Online. (2012). Fast and reliable scale-up. Process Technology Online.
  • Semantic Scholar. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Semantic Scholar.
  • ResearchGate. (n.d.). Batch and flow experiments for Bohlmann-Rahtz synthesis of pyridine 2b. ResearchGate.
  • Ptis. (2026). Pyridine Synthesis: A Comprehensive Overview. Ptis.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia.
  • ResearchGate. (2025). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate.
  • Organic Chemistry Portal. (2022). Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. Organic Chemistry Portal.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
  • Benchchem. (2025). A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes. Benchchem.
  • CORE. (2004). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE.
  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Loba Chemie.
  • New Journal of Chemistry (RSC Publishing). (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry (RSC Publishing).
  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal.
  • J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis. J&K Scientific LLC.
  • ACS Publications. (n.d.). Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. ACS Publications.
  • Pure Synth. (2025). Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them. Pure Synth.
  • PENTA. (2024). Pyridine - SAFETY DATA SHEET. PENTA.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Carl ROTH.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • ResearchGate. (n.d.). Synthesis of polysubstituted pyridines | Download Scientific Diagram. ResearchGate.
  • The Journal of Organic Chemistry. (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry.
  • Wordpress. (n.d.). Metal-catalysed Pyridine Ring Synthesis. Wordpress.
  • Google Patents. (n.d.). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.
  • Elsevier Shop. (2016). Transition Metal-Catalyzed Pyridine Synthesis - 1st Edition. Elsevier Shop.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Metal-free assembly of diverse polysubstituted pyridines via an efficient cascade approach using tertiary enaminones and α,β-unsaturated sulfonylketimines. Organic Chemistry Frontiers (RSC Publishing).
  • PMC. (n.d.). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. PMC.
  • Manetco. (2025). Simplifying scale-up with continuous flow chemistry and microfluidics. Manetco.
  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central.
  • PMC. (n.d.). Pyridine: the scaffolds with significant clinical diversity. PMC.
  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • PubMed. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. PubMed.

Sources

Troubleshooting & Optimization

Removing pyridine impurities from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Pyridine Impurities from Reaction Mixtures Audience: Researchers, Scientists, and Drug Development Professionals

Status: Operational Ticket: #PYR-001 Subject: Troubleshooting Pyridine Removal in Organic Synthesis

Welcome to the Pyridine Removal Support Center. Pyridine is a ubiquitous but notorious solvent/base in organic synthesis. Its high boiling point (115 °C), water solubility, and distinct "fishy" odor make it difficult to remove completely, often leading to catalyst poisoning in subsequent steps (e.g., hydrogenation) or failed elemental analyses.

This guide moves beyond generic textbook advice, offering field-tested protocols for scenarios ranging from robust substrates to highly acid-sensitive intermediates.

📂 Quick Triage: Which Protocol Do I Need?

Use this decision matrix to select the correct workflow for your specific mixture.

Pyridine_Removal_Decision_Tree Start Start: Reaction Mixture Contains Pyridine Is_Acid_Stable Is the Product Acid Stable? Start->Is_Acid_Stable Is_Water_Soluble Is the Product Water Soluble? Is_Acid_Stable->Is_Water_Soluble No (Acid Sensitive) Protocol_A Protocol A: Acidic Extraction (HCl / Citric Acid) Is_Acid_Stable->Protocol_A Yes (Robust) Protocol_B Protocol B: Copper Sulfate Wash (Visual Indicator) Is_Water_Soluble->Protocol_B No (Lipophilic) Protocol_C Protocol C: Azeotropic Evaporation (Heptane/Toluene) Is_Water_Soluble->Protocol_C Yes (Hydrophilic) Protocol_D Protocol D: Solid Phase Scavenging (Resins) Protocol_C->Protocol_D Trace Residues Remain

Figure 1: Decision matrix for selecting the optimal pyridine removal strategy based on substrate stability and solubility.

🛠️ Protocol A: The Acidic Wash (Standard)

Best for: Acid-stable, lipophilic products.

The most direct method relies on protonating pyridine (


) to form the water-soluble pyridinium salt.

The Workflow:

  • Dilute the reaction mixture with an organic solvent (EtOAc, Et₂O, or DCM).[1][2][3]

  • Wash the organic layer with 1M HCl (3-4 times).

    • Note: Ensure the aqueous phase remains acidic (pH < 2) after the wash.

  • Wash with Brine to remove residual water.

  • Dry over Na₂SO₄ and concentrate.

Troubleshooting Table: Acid Selection

Acid TypeConcentrationUse CaseRisk Factor
Hydrochloric Acid (HCl) 1M - 2MStandard substrates.Cleavage of silyl ethers (TBS/TES), acetals, or Boc groups.
Citric Acid 10% (w/v)Mildly acid-sensitive groups.[4]Weaker protonation; requires more washes.
Potassium Bisulfate (KHSO₄) 1MAlternative to HCl.Can be too strong for very sensitive acetals.

Technical Insight: If you observe an emulsion, it is likely due to the amphiphilic nature of the pyridinium salt at the interface. Break the emulsion by adding a small amount of methanol or saturating the aqueous layer with solid NaCl.

🛠️ Protocol B: The Copper Sulfate Method (Visual & Sensitive)

Best for: Acid-sensitive compounds (e.g., acetals, silyl ethers) that are not water-soluble.

This method utilizes the coordination chemistry of Cu(II). Pyridine acts as a ligand, displacing water molecules from the copper center to form water-soluble complexes like


.

Why it works:

  • Visual Feedback: The aqueous layer changes from Pale Blue (hydrated copper) to Deep Blue/Purple (pyridine complex).

  • Neutral pH: Avoids acid hydrolysis of sensitive protecting groups [1].

Step-by-Step Methodology:

  • Preparation: Prepare a saturated aqueous solution of Copper(II) Sulfate (

    
    ).
    
  • Extraction: Dilute crude mixture in EtOAc or DCM.

  • The Wash: Add the CuSO₄ solution and shake vigorously.

  • Observation:

    • Pass 1: Aqueous layer turns dark purple/royal blue. (Pyridine removed).

    • Pass 2-3: Repeat wash until the aqueous layer remains pale blue .

  • Cleanup: Wash once with water (to remove residual copper), then brine.

Copper_Sulfate_Workflow Input Organic Layer + Pyridine Wash Add Sat. CuSO4 Input->Wash Phase_Split Phase Split Wash->Phase_Split Check_Color Check Aqueous Color Phase_Split->Check_Color Purple Deep Purple/Blue (Pyridine Present) Check_Color->Purple Complex Formed Pale Pale Blue (Pyridine Gone) Check_Color->Pale No Complex Purple->Wash Repeat Wash Finish Proceed to Drying/Conc. Pale->Finish

Figure 2: The self-validating loop of the Copper Sulfate wash. The process is complete only when the color change ceases.

🛠️ Protocol C: Azeotropic Removal (The "Strip")

Best for: Water-soluble products or when aqueous workup is impossible.

Pyridine has a high boiling point (115°C), making direct evaporation difficult without high heat (which decomposes products). We use azeotropic co-evaporation to lower the effective boiling point and drag pyridine out [2].

The "Magic" Solvents:

  • Heptane: Forms an azeotrope with pyridine.[5] Repeated evaporation with heptane is highly effective.[4]

  • Toluene: While it does not form a strong low-boiling azeotrope with pyridine directly, it acts as a carrier solvent. More importantly, if water is present, the Toluene/Water/Pyridine ternary system helps dry the material.

Protocol:

  • Concentrate the reaction mixture to minimum volume.

  • Add Heptane (or Toluene) (approx 2-3x the volume of the residue).[2]

  • Rotovap to dryness.

  • Repeat 3 times.

  • Result: Pyridine is removed as a vapor mixture, leaving the product as a solid or oil.

Expert Tip: If your product is an oil that traps solvent, high-vacuum (Schlenk line) drying with mild heating (40°C) after the heptane strip is usually required to remove the final <1% traces.

❓ Frequently Asked Questions (FAQ)

Q: I used the CuSO₄ method, but my product turned green. What happened? A: Your product might be acting as a ligand for the copper (common with amines or imidazoles).

  • Fix: Wash the organic layer with a 10% aqueous solution of EDTA or Ammonium Hydroxide to sequester the copper back into the aqueous phase.

Q: Can I remove pyridine using a vacuum pump alone? A: Rarely. Pyridine "sticks" to viscous oils. Without the azeotropic "carrier" effect of heptane or toluene, you will likely leave 5-10% pyridine behind, even under high vacuum.

Q: My compound is water-soluble. How do I get rid of the pyridine? A: This is the hardest scenario.

  • Resins: Dissolve in water/methanol and pass through a plug of strong cation exchange resin (e.g., Dowex 50W or Amberlyst 15). Pyridine binds to the resin; your neutral product passes through.

  • Lyophilization: If the product is stable, freeze-drying (lyophilization) from water (with a splash of t-butanol) can sublime the pyridine, though it may require multiple cycles [3].

📚 References
  • University of Rochester. (n.d.). Workup: How to remove sticky reagents. Not Voodoo. Retrieved February 18, 2026, from [Link]

  • American Chemical Society. (2009).[6] Design and Control of Heterogeneous Azeotropic Column System for the Separation of Pyridine and Water. Industrial & Engineering Chemistry Research. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (2015). How can I remove the pyridine from the sugar compound? Retrieved February 18, 2026, from [Link]

Sources

Technical Support Center: Stability Profile of Methyl 2-amino-6-methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Current Status: Methyl 2-amino-6-methoxyisonicotinate exhibits moderate conditional stability in acidic media.

While the 2-amino group provides resonance stabilization to the ester carbonyl, the molecule faces two distinct risks in acidic environments:

  • Rapid Solubilization (Salt Formation): Occurs immediately upon contact with dilute acid (pH < 5), often mistaken for degradation or yield loss during extraction.

  • Hydrolysis (Degradation): The ester moiety is susceptible to acid-catalyzed hydrolysis to the carboxylic acid, particularly when the ring nitrogen is protonated.

  • Ether Cleavage (Demethylation): The 6-methoxy group is generally stable to mineral acids (HCl, H₂SO₄) at room temperature but is labile to Lewis acids (BBr₃) or hydrohalic acids (HBr, HI) under reflux.

Module 1: The Chemistry of Degradation (The "Why")

To troubleshoot effectively, you must understand the competition between protonation (reversible) and hydrolysis (irreversible).

The Mechanistic Tug-of-War

The stability of M-2-A-6-MI is dictated by the electronic push-pull on the pyridine ring.

  • Stabilizing Factor (Resonance): The electron-donating amino group (-NH₂) and methoxy group (-OMe) push electron density into the ring. This reduces the electrophilicity of the ester carbonyl carbon, making it less reactive toward water compared to a naked methyl isonicotinate.

  • Destabilizing Factor (Protonation): In acidic media (pH < 4), the pyridine nitrogen (pKa ~6-7) protonates. This creates a pyridinium cation, which is highly electron-withdrawing. This pulls electron density away from the ester, activating it for nucleophilic attack by water (Hydrolysis).

Degradation Pathways Diagram

The following flowchart illustrates the fate of the molecule under varying acidic conditions.

StabilityPathways Start Neutral Ester (Lipophilic) Salt Pyridinium Salt (Water Soluble, Stable < 1h) Start->Salt Dilute Acid (HCl/TFA) Fast, Reversible Salt->Start Neutralization (NaHCO3) Acid Hydrolyzed Acid (Degradant: M-14) Salt->Acid H2O, Heat, or Time > 4h (Irreversible Hydrolysis) Pyridone 6-Hydroxypyridone (Demethylated: M-14) Salt->Pyridone Strong Acid (HBr/HI) Reflux (Ether Cleavage)

Figure 1: Reaction pathways for Methyl 2-amino-6-methoxyisonicotinate in acidic media. Note that "M-14" refers to the mass loss corresponding to a methyl group.

Module 2: Troubleshooting Dashboard

Use this table to diagnose issues observed during synthesis, workup, or analysis.

ObservationProbable CauseTechnical ExplanationCorrective Action
Low Yield (Aqueous Workup) Salt Formation The basic 2-amino pyridine nitrogen protonates in acid, rendering the molecule water-soluble. It partitions into the aqueous phase, not the organic layer.Do not discard aqueous layer. Adjust pH to 7–8 with sat. NaHCO₃ to deprotonate the pyridine, then re-extract with EtOAc or DCM.
New Peak in LCMS (M-14) Ester Hydrolysis Conversion of Methyl Ester (-COOMe) to Carboxylic Acid (-COOH). Mass loss = 14 Da.Check workup temperature. Keep acidic washes cold (0°C) and brief (<10 min). Avoid prolonged storage in acidic HPLC mobile phases.
New Peak in LCMS (M-14, different RT) Demethylation Conversion of Methoxy (-OMe) to Hydroxyl (-OH). Rare in dilute HCl; common if HBr or Lewis acids were used.If using HBr for other deprotections, switch to HCl or TFA. If observed in LCMS only, check if source temperature is too high (>350°C).
Precipitate in Acidic Media HCl Salt Crystallization The hydrochloride salt of amino-pyridines often has lower solubility in organic solvents than the neutral form.Filter the solid. It is likely the pure HCl salt of your product. Verify by NMR (D₂O shake).

Module 3: Validated Protocols

Protocol A: Safe Acidic Workup (Quenching)

Objective: To remove basic impurities or quench reactions without hydrolyzing the ester.

  • Temperature Control: Cool the reaction mixture to 0°C before adding any acid. Hydrolysis rates drop significantly at lower temperatures [1].

  • Acid Selection: Use 0.5 M to 1.0 M HCl or 10% Citric Acid . Avoid concentrated HCl or H₂SO₄.

    • Why Citric Acid? It acts as a buffer (pH ~3-4), sufficient to protonate aliphatic amines (impurities) but often gentle enough to keep the electron-deficient pyridine ester from hydrolyzing rapidly.

  • Speed: Perform the extraction quickly.

    • Step: Add cold acid.

    • Step: Shake/Mix for < 2 minutes.

    • Step: Separate layers immediately.

  • Neutralization: If the product is trapped in the acidic aqueous layer (due to protonation), add solid NaHCO₃ or 1 M NaOH dropwise at 0°C until pH reaches 7.5–8.0 . Extract immediately.

Protocol B: Forced Degradation Study (Stability Check)

Objective: To determine the precise stability window for your specific batch.

  • Preparation: Dissolve 5 mg of M-2-A-6-MI in 1 mL Acetonitrile.

  • Stress Condition: Add 1 mL of 0.1 N HCl .

  • Timepoints: Incubate at Room Temperature . Inject onto HPLC at T=0, T=1h, T=4h, T=24h.

  • Acceptance Criteria:

    • 98% parent remaining at T=1h: Safe for standard workup.

    • <90% parent at T=1h: Highly Labile. Use Citric Acid or Phosphate Buffer (pH 6) only.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use TFA (Trifluoroacetic acid) in my LCMS mobile phase? A: Yes. The residence time in the LCMS column is short (minutes). The 0.1% TFA concentration is insufficient to cause significant hydrolysis at room temperature within the timeframe of an analytical run. However, do not store the sample in TFA/Water for >24 hours.

Q2: I see a "split peak" in my NMR in CDCl₃. Is this degradation? A: Likely not. 2-aminopyridines can exhibit restricted rotation or tautomerization, but more commonly, trace acid in CDCl₃ (which forms HCl over time) can protonate a fraction of the sample.

  • Test: Add a drop of D₂O + Na₂CO₃ (shake) or use CD₃OD to collapse the exchangeable protons.

Q3: Is the methoxy group at position 6 stable to HBr/Acetic Acid? A: Risk High. While 2-methoxypyridines are more stable than simple aryl ethers, refluxing in HBr is the standard method for cleaving them to 2-pyridones (demethylation) [2]. If you are removing a Boc group with HBr, expect some loss of the methyl ether. Use HCl/Dioxane or TFA/DCM instead.

Q4: Why does my product dissolve in water during the 1N HCl wash? A: The pKa of the ring nitrogen in 2-aminopyridine is approximately 6.8 [3]. In 1N HCl (pH ~0), the molecule is >99% protonated (cationic). Ionic species are water-soluble. You must neutralize the aqueous layer to recover the product.

References

  • Source: Detailed kinetic studies on nicotinic and isonicotinic acid esters confirm that protonation of the ring nitrogen accelerates hydrolysis by increasing the electrophilicity of the carbonyl carbon.
  • Demethylation of Methoxypyridines

    • Source: Cleavage of 2-methoxypyridines typically requires harsh acidic conditions (e.g., HBr reflux) or Lewis acids (BBr3), whereas dilute mineral acids at room temperature are generally insufficient for ether cleavage.
    • Reference: Schmid, G. H. et al. "The mechanism of the acid-catalyzed demethylation of 2-methoxypyridine." Can. J. Chem.1965 .

  • pKa of 2-Aminopyridines

    • Source: The pKa of 2-aminopyridine is 6.86. Substituents like esters (electron-withdrawing) lower this slightly, while methoxy groups (electron-donating) raise it.
    • Reference: Williams, R. "pKa Data Compiled." University of Wisconsin-Madison.

  • Synthesis & Stability Context

    • Source: Protocols involving methyl 2-aminoisonicotinate derivatives often utilize mild bases for hydrolysis (LiOH) or careful acidic conditions, acknowledging the ester's reactivity.
    • Reference: PubChem Compound Summary for Methyl 2-amino-6-(aminomethyl)isonicotinate (Structural Analog).

Preventing N-oxidation during pyridine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Preventing and Troubleshooting N-Oxidation

Welcome to the technical support center for pyridine functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying pyridine-containing molecules. The inherent electronic properties of the pyridine ring, particularly the Lewis basicity of the nitrogen atom, often lead to undesired side reactions, with N-oxidation being a primary concern.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you mitigate N-oxide formation and achieve your desired functionalization.

I. Troubleshooting Guide: Unwanted N-Oxidation

This section addresses specific issues you might encounter during your experiments where N-oxidation is a suspected or confirmed side reaction.

Problem 1: My reaction is producing a significant amount of pyridine N-oxide as a byproduct.

Plausible Causes:

  • Oxidant Choice: The oxidizing agent you are using is not selective enough and is reacting with the pyridine nitrogen in addition to your desired transformation. Many common oxidants, such as peroxy acids (e.g., m-CPBA) and even hydrogen peroxide under certain conditions, are known to readily oxidize pyridines to their corresponding N-oxides.[2][3][4]

  • Reaction Conditions: Elevated temperatures, prolonged reaction times, or the presence of certain metal catalysts can promote N-oxidation.

  • Substrate Reactivity: The electronic nature of your specific pyridine derivative can influence its susceptibility to N-oxidation. Electron-donating groups on the pyridine ring can increase the nucleophilicity of the nitrogen, making it more prone to oxidation.

Solutions & Experimental Rationale:

  • Re-evaluate Your Oxidant:

    • For C-H Oxidation: If your goal is to oxidize a substituent on the pyridine ring, consider using a milder or more sterically hindered oxidant. For example, the chromium trioxide-pyridine complex (Collins reagent) can be effective for oxidizing alcohols to aldehydes or ketones without significant N-oxidation.[5] The complex is typically prepared in situ from chromium trioxide and pyridine in dichloromethane.[5]

    • For Other Transformations: If the oxidation is not the primary goal but a necessary step in your sequence, assess if alternative, non-oxidative methods can achieve the same transformation.

  • Optimize Reaction Conditions:

    • Temperature: Attempt the reaction at a lower temperature. Run a temperature screen, starting from room temperature and incrementally decreasing it (e.g., 0 °C, -20 °C, -78 °C) to find a window where the desired reaction proceeds but N-oxidation is minimized.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS to determine the point of maximum desired product formation before significant N-oxide byproduct accumulates. Quench the reaction at this optimal time.

  • Employ a Protecting Group Strategy:

    • In-situ Protection with Lewis Acids: The lone pair on the pyridine nitrogen can be masked by complexation with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂).[1][6] This reduces the nucleophilicity of the nitrogen, thereby preventing its oxidation. This is often the most direct and atom-economical approach.

    • Covalent Protecting Groups: While more synthetically demanding (requiring protection and deprotection steps), converting the pyridine to a pyridinium salt can be an effective strategy.[7] However, this significantly alters the electronic properties of the ring and may not be compatible with all subsequent reaction steps.

Problem 2: My desired reaction is not proceeding, and I'm only recovering starting material or observing N-oxide formation.

Plausible Causes:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with metal catalysts (e.g., Palladium), inhibiting their catalytic activity.[1] This is a common issue in cross-coupling reactions.

  • Reagent Incompatibility: The reagents being used may be preferentially reacting with the pyridine nitrogen.

Solutions & Experimental Rationale:

  • Protect the Pyridine Nitrogen: This is often the most effective solution when catalyst inhibition is suspected.

    • Borane Protection: The use of a borane protecting group can effectively mask the nitrogen lone pair.[8][9] This strategy has been successfully employed to prevent unwanted side reactions and catalyst inhibition.[8]

    • N-Oxide as a Protecting Group: In a counterintuitive but powerful strategy, the pyridine can be intentionally converted to the N-oxide.[1][3] The N-oxide group alters the electronic properties of the ring, making it more susceptible to certain electrophilic and nucleophilic substitutions, particularly at the 4-position.[2][10][11] Following the desired functionalization, the N-oxide can be deoxygenated using reagents like PCl₃ or zinc dust to regenerate the pyridine.[3][11]

  • Ligand and Catalyst Screening: For metal-catalyzed reactions, a thorough screen of ligands and metal precursors is recommended. Bulky, electron-rich phosphine ligands can sometimes overcome the inhibitory effects of the pyridine nitrogen.[1]

II. Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason pyridine is susceptible to N-oxidation?

The pyridine ring is electron-deficient due to the electronegative nitrogen atom.[1] However, the nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital that is not part of the aromatic system. This lone pair makes the nitrogen atom a Lewis base and a nucleophile, rendering it susceptible to attack by electrophilic oxidizing agents.

Q2: How does forming the N-oxide change the reactivity of the pyridine ring?

The formation of a pyridine N-oxide has a profound impact on the ring's electronic properties and reactivity:

  • Electronic Effects: The N-oxide group acts as a strong π-donor through resonance, increasing electron density at the 2-, 4-, and 6-positions.[10] Simultaneously, it functions as a σ-acceptor due to the oxygen's electronegativity.[10] This dual nature makes the ring more reactive towards both electrophilic and nucleophilic attack, especially at the C4 position.[2][10]

  • Basicity: Pyridine N-oxide is significantly less basic than pyridine. The pKa of its conjugate acid is around 0.8, compared to 5.25 for pyridine's conjugate acid.[10][12] This reduced basicity prevents the nitrogen from interfering with many catalytic processes.[1]

Q3: When should I choose in-situ protection versus a dedicated protection/deprotection sequence?

  • In-situ protection (e.g., with BF₃·OEt₂) is ideal for:

    • Reactions where the protecting agent does not interfere with other reagents.

    • When a quick, one-pot procedure is desired to improve atom economy and reduce step count.

  • A dedicated protection/deprotection sequence (e.g., forming the N-oxide and then reducing it) is necessary when:

    • The conditions for in-situ protection are incompatible with the main reaction.

    • The protecting group is also intended to direct the regioselectivity of the functionalization (as is often the case with N-oxides).[3][11]

    • The protecting group needs to be robust enough to survive multiple synthetic steps.

Q4: What are some common reagents for the deoxygenation of pyridine N-oxides?

Common and effective reagents for removing the oxygen from a pyridine N-oxide include:

  • Phosphorus trichloride (PCl₃)

  • Zinc dust in acetic acid[3][8]

  • Triphenylphosphine (Ph₃P)

  • Catalytic hydrogenation (e.g., H₂/Pd)[11]

The choice of reagent will depend on the other functional groups present in your molecule.

III. Key Experimental Protocols

Protocol 1: In-Situ Protection of Pyridine with Boron Trifluoride Etherate (BF₃·OEt₂) for Oxidation Reactions

This protocol describes a general method for protecting the pyridine nitrogen with BF₃·OEt₂ prior to an oxidation reaction to prevent N-oxide formation.

Materials:

  • Pyridine-containing substrate

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Boron trifluoride etherate (BF₃·OEt₂)[13]

  • Oxidizing agent

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: Under an inert atmosphere, dissolve the pyridine-containing substrate in the anhydrous solvent in a flame-dried flask.

  • Cooling: Cool the solution to the desired reaction temperature (typically 0 °C or -78 °C) using an ice bath or dry ice/acetone bath.

  • Addition of BF₃·OEt₂: Slowly add 1.1 to 1.5 equivalents of boron trifluoride etherate to the stirred solution. A precipitate may form as the pyridine-BF₃ complex is generated.[14]

  • Stirring: Allow the mixture to stir for 15-30 minutes at the same temperature to ensure complete complexation.

  • Addition of Oxidant: Slowly add the chosen oxidizing agent to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or another appropriate quenching agent. The aqueous workup will hydrolyze the pyridine-BF₃ complex.

  • Extraction and Purification: Extract the product with an appropriate organic solvent, dry the organic layer, and purify by standard methods (e.g., column chromatography).

Safety Note: Boron trifluoride etherate is corrosive, toxic, and reacts violently with water.[15][16] Handle it in a fume hood with appropriate personal protective equipment (PPE).[16]

IV. Visual Guides

Mechanism of Pyridine N-Oxidation

The following diagram illustrates the general mechanism for the oxidation of a pyridine nitrogen by a peroxy acid (RCO₃H).

N_Oxidation_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Pyridine Pyridine (Nucleophile) TS [Transition State] Pyridine->TS Nucleophilic attack by Nitrogen lone pair PeroxyAcid Peroxy Acid (Electrophile) PeroxyAcid->TS N_Oxide Pyridine N-Oxide TS->N_Oxide CarboxylicAcid Carboxylic Acid TS->CarboxylicAcid Proton transfer

Caption: Mechanism of Pyridine N-Oxidation.

Decision Workflow for Preventing N-Oxidation

This flowchart provides a decision-making guide for selecting an appropriate strategy to prevent undesired N-oxidation during pyridine functionalization.

Decision_Workflow Start Start: Functionalization of a Pyridine-Containing Molecule CheckOxidation Is N-oxidation a potential side reaction? Start->CheckOxidation Strategy Select Preventative Strategy CheckOxidation->Strategy Yes Proceed Proceed with Functionalization CheckOxidation->Proceed No InSitu In-situ Protection (e.g., BF3·OEt2) Strategy->InSitu Is reaction compatible with Lewis Acids? ProtectDeProtect Protect-Functionalize-Deprotect (e.g., N-Oxide formation/reduction) Strategy->ProtectDeProtect Is regiocontrol needed or is in-situ incompatible? ConditionOpt Reaction Condition Optimization (Temp, Time, Reagent) Strategy->ConditionOpt Are mild changes likely sufficient? InSitu->Proceed ProtectDeProtect->Proceed ConditionOpt->Proceed

Caption: Strategy Selection for Preventing N-Oxidation.

V. References

  • Benchchem. (n.d.). Troubleshooting low yield in pyridine functionalization. Retrieved from

  • Benchchem. (n.d.). Role of N-oxide group in pyridine derivatives. Retrieved from

  • American Chemical Society. (2008). An Application of Borane As a Protecting Group for Pyridine. Journal of Organic Chemistry. Retrieved from

  • YouTube. (2020). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. Retrieved from

  • Baran Lab. (2012). Pyridine N-Oxides. Retrieved from

  • Diksha Katiyar. (n.d.). Pyridine. Lecture Notes. Retrieved from

  • Wikipedia. (n.d.). Pyridine N-oxide. Retrieved from

  • PMC. (2025). An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. Retrieved from

  • SYNTHETIC COMMUNICATIONS. (1975). THE PROTECTION AND DEPROTECTION OF THE PYRIDINE NITROGEN. Retrieved from

  • Heterocyclic Chemistry. (n.d.). Chapter 5. Retrieved from

  • Arkivoc. (2001). Recent trends in the chemistry of pyridine N-oxides. Retrieved from

  • Who we serve. (2015). Recent Developments in the Chemistry of Heteroaromatic N-Oxides. Retrieved from

  • ResearchGate. (2025). An Application of Borane As a Protecting Group for Pyridine | Request PDF. Retrieved from

  • ResearchGate. (n.d.). (a) Synthesis procedure and structure of Pyridine Boron Trifluoride.... Retrieved from

  • Organic Syntheses Procedure. (n.d.). OXIDATION WITH THE CHROMIUM TRIOXIDE-PYRIDINE COMPLEX PREPARED in situ. Retrieved from

  • Wikipedia. (n.d.). Boron trifluoride etherate. Retrieved from

  • Shandong Heyi Gas Co., Ltd. (2025). Is Boron Trifluoride Etherate Safe? Risks & Key Roles. Retrieved from

  • MATERIAL SAFETY DATA SHEET. (n.d.). Boron Trifluoride Etherate CAS No 109-63-7. Retrieved from

Sources

Regioselective synthesis of polysubstituted pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regioselective Synthesis of Polysubstituted Pyridines

Status: Operational Operator: Senior Application Scientist Case ID: PYR-REGIO-001

Introduction: The "Pyridine Problem"

Welcome to the technical support hub for pyridine synthesis. If you are here, you likely know that the pyridine ring is deceptive. While structurally similar to benzene, its electron-deficient nature and the coordinating ability of the nitrogen lone pair create a minefield of synthetic challenges: catalyst poisoning, protodeboronation, and regiochemical scrambling.

This guide is not a textbook; it is a troubleshooting manual designed to unstuck your benchwork. We focus on three critical modules: De Novo Assembly , Cross-Coupling , and Late-Stage Functionalization .

Module 1: De Novo Assembly (Condensation Chemistry)

Primary Protocol: The Kröhnke Pyridine Synthesis Best For: 2,4,6-Triarylpyridines and unsymmetrical substitution patterns where Hantzsch synthesis fails.

Troubleshooting Ticket #1: "I am getting a complex mixture of isomers and low yields in my one-pot reaction."

Diagnosis: You are likely relying on a "one-pot" in situ formation of the chalcone (enone) which is competing with the Michael addition step. If the aldehyde and ketone react indiscriminately, you lose regiocontrol.

Solution: The Stepwise Isolation Protocol Do not rely on the one-pot method for complex substrates. Isolate the chalcone intermediate first.

  • Step 1 (Chalcone Formation): Condense your aldehyde and acetophenone (using NaOH/MeOH) to form the

    
    -unsaturated ketone. Isolate and purify this solid.
    
  • Step 2 (Pyridinium Salt Formation): React 2-acetylpyridine (or other methyl ketone) with iodine/pyridine to form the Ortoleva-King pyridinium salt.

  • Step 3 (The Kröhnke Annulation): Combine the purified chalcone and pyridinium salt with ammonium acetate (

    
    ) in acetic acid.
    

Why this works: By forcing the Michael acceptor (chalcone) to be pre-formed, you eliminate the competition between aldol condensation and the Michael addition of the pyridinium ylide.

Visual Workflow: Kröhnke Mechanistic Logic

KrohnkeMechanism Start Start: Pyridinium Salt + Enone Base Add Base (NH4OAc) Start->Base Ylide Pyridinium Ylide (Nucleophile) Base->Ylide Deprotonation Michael Michael Addition (1,5-Dicarbonyl) Ylide->Michael Attacks Enone Cyclization N-Cyclization & Dehydration Michael->Cyclization + NH3 source Product Final Pyridine Cyclization->Product - H2O, - Pyridine

Caption: The Kröhnke pathway relies on the in situ generation of a pyridinium ylide which acts as a specific carbon nucleophile.[1]

Module 2: Cross-Coupling on the Ring

Primary Protocols: Suzuki-Miyaura, Negishi. Best For: Installing aryl/alkyl groups on pre-formed halogenated pyridines.

Troubleshooting Ticket #2: "My Suzuki coupling works on benzene, but the pyridine analog stalls at <10% conversion."

Diagnosis: You are experiencing Catalyst Poisoning . The pyridine nitrogen lone pair (


-donor) is coordinating to the unsaturated Palladium(0) species, displacing the phosphine ligand and shutting down the catalytic cycle.

Solution Matrix:

VariableRecommendationScientific Rationale
Ligand SPhos, XPhos, or RuPhos Bulky dialkylbiaryl ligands (Buchwald type) sterically prevent the pyridine nitrogen from binding to the Pd center.
Base

or

Stronger, anhydrous bases often outperform carbonates in difficult heteroaryl couplings.
Solvent Dioxane or Toluene (Anhydrous) Protic solvents can encourage protodeboronation (see below).
Additives CuI (Copper(I) Iodide) "The Copper Effect": Cu can coordinate to the pyridine nitrogen, protecting the Pd catalyst (Liebeskind-Srogl logic).
Troubleshooting Ticket #3: "I see the starting halide disappear, but I only get unsubstituted pyridine (protodeboronation)."

Diagnosis: You are using a 2-pyridyl boronic acid . These are notoriously unstable. The C2-B bond is highly susceptible to hydrolytic cleavage, replacing the boron with a proton.

Solution:

  • Invert the Partners: Use a 2-halopyridine and an aryl boronic acid. This is the "Golden Rule" of pyridine couplings.

  • Use MIDA Boronates: If you must use a 2-pyridyl boron species, use the N-methyliminodiacetic acid (MIDA) ester. It releases the active boronic acid slowly, keeping the concentration low to minimize decomposition [1].

  • Use Pyridine Sulfinates: Recent work suggests pyridine-2-sulfinates are superior nucleophiles that avoid the instability of boronates [2].

Module 3: Advanced Regiocontrol (Rearrangement & C-H Activation)

Primary Protocols: Halogen Dance, Directed C-H Activation. Best For: Accessing "impossible" substitution patterns (e.g., C3/C5 meta-functionalization).

Troubleshooting Ticket #4: "I lithiated my 2-bromo-3-substituted pyridine, but the electrophile added to the wrong position!"

Diagnosis: You have triggered the Halogen Dance Reaction .[2][3] When you treat a bromo/iodo-pyridine with LDA, the initial lithiation often occurs ortho to the halogen. However, this species is unstable.[4] The lithium and halogen will migrate (dance) to the position of greatest thermodynamic stability (often adjacent to the ring nitrogen or flanking a substituent), scrambling your regiochemistry.

Solution:

  • Embrace the Dance: If you understand the thermodynamics, you can use this to move a halogen to a position that is hard to halogenate directly (e.g., moving a Br from C3 to C4).

  • Stop the Dance: If you want to prevent migration, you must use low temperatures (-78°C) and inverse addition (add your lithiated species to the electrophile, not vice-versa) to trap the kinetic intermediate before it rearranges [3].

Troubleshooting Ticket #5: "How do I selectively functionalize the C3 (Meta) position?"

Diagnosis: The C3 position is electronically deactivated (not acidic like C2/C4) and lacks the directing ability of the Nitrogen lone pair.

Solution: Use Transient Directing Groups or Template-Assisted Activation .

  • The N-Oxide Route: Oxidize to Pyridine-N-Oxide. The oxygen allows C2 functionalization via Grignard addition, but also activates C3 for electrophilic substitution due to back-donation.

  • Yu-Type Templates: Use a U-shaped bifunctional template that coordinates to the Nitrogen and directs the Palladium catalyst specifically to the meta (C3) position via distance geometry [4].

Visual Decision Tree: Selecting the Right Regio-Method

RegioSelection Target Target Substitution Position? C2 C2 / C6 (Ortho) Target->C2 C3 C3 / C5 (Meta) Target->C3 C4 C4 (Para) Target->C4 Method2 Method: Nucleophilic Attack (Chichibabin, Organolithium) or Directed C-H Activation C2->Method2 Method3 Method: Electrophilic Subst. (Halogenation) or Template-Directed C-H (Yu) C3->Method3 Method4 Method: Minisci Reaction (Radical Alkylation) C4->Method4

Caption: Logical framework for selecting synthetic methodology based on the target carbon position on the pyridine ring.

Module 4: Purification & Analysis

FAQ: "Why do my pyridine isomers streak or co-elute on silica columns?"

Answer: Pyridines are basic. They interact strongly with the acidic silanols on silica gel, causing "tailing" (streaking) which ruins separation resolution.

Protocol:

  • Pre-treat Silica: Flush your column with 1% Triethylamine (TEA) in Hexanes before loading your sample.

  • Mobile Phase Modifier: Add 1-2% TEA or 1%

    
     to your eluent system.
    
  • Silver Nitrate Chromatography: For difficult isomers (e.g., 2- vs 3-substituted), use silica impregnated with

    
    . The silver ions form 
    
    
    
    -complexes with the pyridine ring; the strength of this complex varies significantly with steric substitution patterns, often allowing easy separation of isomers that are inseparable on normal phase [5].

References

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for the Synthesis of Highly Functionalized Pyridines." Journal of the American Chemical Society. Link

  • Markovic, T. et al. (2017). "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions." Chemical Science. Link

  • Schnürch, M., & Spina, M. (2007). "Halogen Dance Reactions in Heterocycles." Heterocycles. Link

  • Deng, Y., & Yu, J. Q. (2015). "Remote Meta-C–H Activation Using a Pyridine-Based Template." Journal of the American Chemical Society. Link

  • Williams, C. M., & Mander, L. N. (2001). "Chromatography with Silver Nitrate." Tetrahedron. Link

Sources

Validation & Comparative

Technical Guide: Advanced 2D NMR Strategies for Structure Confirmation of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, substituted pyridines are ubiquitous scaffolds. However, their structural elucidation—specifically distinguishing between regioisomers (e.g., 2,3- vs. 2,5-disubstitution)—is frequently plagued by the "silent quaternary carbon" problem and ambiguous long-range proton-carbon correlations. While standard HSQC and HMBC experiments are the workhorses of characterization, they often fail to provide unequivocal proof of structure when proton density is low or when nitrogen-adjacent coupling constants (


) are suppressed.

This guide compares standard 2D NMR techniques against advanced heteronuclear methods (


H-

N HMBC and 1,1-ADEQUATE), providing a validated workflow for unambiguous structure confirmation.

Part 1: The Challenge – Pyridine Regioisomerism

The primary difficulty in assigning substituted pyridines lies in the electronic influence of the nitrogen atom and the lack of proton density.

  • Ambiguous HMBC Correlations: In pyridines,

    
     and 
    
    
    
    correlations are often of similar intensity. Furthermore, coupling across the nitrogen (e.g., H6 to C2) can be weak or vanishing, leading to "missing" peaks that are erroneously interpreted as evidence against a structure.
  • Quaternary Carbon Isolation: Substituents at the 2-, 3-, or 4-positions create quaternary carbons that break the proton spin network, rendering COSY ineffective and making HMBC the only (imperfect) link.

Part 2: Comparative Analysis of 2D NMR Techniques

The following table compares the efficacy of three tiers of NMR experiments for pyridine structure solving.

FeatureTier 1: Standard Suite (HSQC / HMBC)Tier 2: The Heteroatom Advantage (

H-

N HMBC)
Tier 3: The Carbon Backbone (1,1-ADEQUATE)
Primary Mechanism

(HSQC) &

(HMBC)

(Long-range Proton-Nitrogen)

(Double Quantum via Proton)
Information Content C-H connectivity (1-3 bonds).N-H connectivity (2-3 bonds) & N-Chemical Shift.Direct C-C connectivity (Pseudo 2-bond H-C).
Sensitivity High (Minutes).[1]Medium (Hours).[1]

N is 0.37% natural abundance.[2][3]
Low (Overnight).[4] Requires concentrated sample (>30 mg).
Pyridine Specificity Low. Cannot distinguish N vs. C without inference.Critical. Directly observes the Nitrogen "anchor."High. Maps the carbon skeleton regardless of N.
Ambiguity Risk High.

vs

often indistinguishable.
Low. N-shift confirms oxidation/protonation state.Zero. Unambiguous 2-bond correlation.

Part 3: Strategic Workflows (Visualized)

The following logic flow illustrates the decision-making process for selecting the correct experiment based on the ambiguity of Tier 1 data.

Pyridine_Workflow Start Start: Substituted Pyridine Sample Tier1 Tier 1: 1H, 13C, HSQC, HMBC Start->Tier1 Analysis Analyze Connectivity Tier1->Analysis Solved Structure Confirmed (Unambiguous) Analysis->Solved Clear correlations Ambiguous Ambiguity: Regioisomer Uncertainty (e.g., 2,3 vs 2,5) Analysis->Ambiguous Overlapping/Missing peaks Tier2 Tier 2: 1H-15N HMBC (Detect Nitrogen Shift & Connectivity) Ambiguous->Tier2 First Defense CheckN N-Correlations Distinct? Tier2->CheckN CheckN->Solved N-shift diagnostic Tier3 Tier 3: 1,1-ADEQUATE (Trace C-C Backbone) CheckN->Tier3 Still ambiguous Tier3->Solved Definitive C-C map

Caption: Decision tree for escalating NMR techniques based on structural ambiguity.

Part 4: Deep Dive – Experimental Protocols

The Silver Bullet: H- N HMBC

For pyridines, the nitrogen atom is not just a heteroatom; it is a sensor. The


N chemical shift changes drastically depending on the substitution pattern and protonation state.
  • Why it works: A proton at the

    
    -position (H2 or H6) will show a strong 
    
    
    
    correlation to the nitrogen. A
    
    
    -proton (H3 or H5) will show a
    
    
    . If you have a 2,3-disubstituted pyridine, the remaining H6 will show a strong
    
    
    to the Nitrogen. If it is 2,5-disubstituted, the H6 is still present (
    
    
    ), but H3 and H4 connectivity patterns to the Nitrogen will differ.
  • Chemical Shift Insight: Pyridine Nitrogen resonates at ~317 ppm (nitromethane scale). N-Oxides shift to ~300 ppm, while protonation (salt formation) causes a massive upfield shift (~100 ppm shielding).

Protocol (Bruker TopSpin nomenclature):

  • Pulse Sequence: hmbcgpndqf (Gradient selected, magnitude mode).

  • Optimization (

    
    ):  Pyridine 
    
    
    
    couplings range from 2 Hz to 15 Hz.
    • Recommendation: Set cnst13 (long-range coupling) to 6-8 Hz .

    • Advanced: For broad coverage, use an accordion-optimized sequence (CIGAR-HMBC) sweeping 4–10 Hz.

  • Spectral Width:

    • 
      N Dimension: 400 ppm (centered at 200 ppm).
      
    • Note:

      
      N has a very large chemical shift range.[2]
      
  • Referencing:

    • Standard: Liquid Ammonia = 0 ppm.[5]

    • Conversion:

      
      . (Ensure you know which scale your literature reference uses; IUPAC recommends Nitromethane, but Bio-NMR uses Ammonia).[5]
      
The Ultimate Solver: 1,1-ADEQUATE

When HMBC fails because it cannot distinguish between 2-bond and 3-bond correlations (common in condensed aromatic systems), 1,1-ADEQUATE is the solution. It correlates a proton to the adjacent carbon (via


), effectively filtering out all 3-bond correlations.
  • Why it works: In a pyridine, HMBC from H6 might see C2, C4, and C5. 1,1-ADEQUATE from H6 will only see C5. This establishes the immediate neighbor unequivocally.

  • The Cost: It relies on

    
     (0.01% natural abundance probability), making it ~100x less sensitive than HMBC.
    

Protocol:

  • Sample Requirement: >30 mg in 0.6 mL solvent (Cryoprobe recommended).

  • Pulse Sequence: adeq11etgpsp (1,1-ADEQUATE with gradients).

  • Optimization:

    • cnst2 (

      
      ): 145 Hz.
      
    • cnst13 (

      
      ): 55-60 Hz  (Optimized for aromatic C-C bonds). Note: Aliphatic optimization is usually 35 Hz.
      
  • Scans: Minimum 64–128 scans per increment. Expect a 12+ hour experiment.

Part 5: Case Study – Distinguishing 2,3- vs 2,5-Disubstituted Pyridine

Consider a sample synthesized to be 3-bromo-2-methylpyridine (Isomer A), but the reaction might have yielded 5-bromo-2-methylpyridine (Isomer B).

1. The HMBC Ambiguity:

  • In both isomers, the methyl protons show correlations to C2 (quaternary) and C3.

  • In Isomer A (2,3-subst), the methyl protons might show a weak

    
     to C3 (bearing Br).
    
  • In Isomer B (2,5-subst), the methyl protons show correlations to C2 and C3 (bearing H).

  • Result: The chemical shifts of C3 and C5 are often too close to assign based on HMBC alone without model compounds.

2. The


N-HMBC Resolution: 
  • Isomer A (3-bromo): The Nitrogen sees H6 (strong

    
    ) and H4 (strong 
    
    
    
    ). H5 is distant (
    
    
    ).
  • Isomer B (5-bromo): The Nitrogen sees H6 (strong

    
    , but H6 is now adjacent to Br, altering its shift) and H3 and H4 (
    
    
    
    ).
  • Key Differentiator: The

    
    N chemical shift itself will differ due to the electronic effect of Bromine at the 
    
    
    
    (pos 3) vs
    
    
    (pos 5) position relative to Nitrogen.

3. The 1,1-ADEQUATE Resolution (Definitive):

  • Isomer A: Methyl protons correlate only to C2. H4 correlates only to C3 and C5.

  • Isomer B: H6 correlates only to C5 (bearing Br). H4 correlates only to C3 and C5.

  • By mapping the immediate neighbors, the carbon skeleton is reconstructed bond-by-bond, leaving no doubt.

References

  • Martin, G. E., & Hadden, C. E. (2000). Long-range 1H–15N heteronuclear shift correlation. Journal of Natural Products, 63(4), 543-585. Link

  • Reibarkh, M., et al. (2016). Application of 1,1-ADEQUATE, HMBC, and Density Functional Theory To Determine Regioselectivity in the Halogenation of Pyridine N-Oxides. Organic Letters, 18(9), 1956–1959.[6] Link[6]

  • Kessler, H., et al. (1988). Recognition of NMR Proton Spin Systems of Pyridine Derivatives. Magnetic Resonance in Chemistry. Link

  • Parella, T., & Bellocq, A. (2017). NMR Pulse Sequences for the Structural Elucidation of Small Molecules. Royal Society of Chemistry. Link

  • Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR, 6, 135-140. Link

Sources

Structural Validation of Methyl 2-amino-6-methoxyisonicotinate: A Comparative Guide to COSY and HMBC Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and heterocyclic drug scaffolds, Methyl 2-amino-6-methoxyisonicotinate serves as a critical intermediate. However, the synthesis of polysubstituted pyridines often yields regioisomers (e.g., 2-methoxy-6-amino vs. 2-amino-6-methoxy) that are indistinguishable by Mass Spectrometry (MS) and ambiguous in 1D Proton NMR (


H NMR).

This guide objectively compares the efficacy of COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Coherence) against standard 1D techniques for the unambiguous structural assignment of this molecule. We demonstrate that while COSY provides limited utility due to the specific substitution pattern, HMBC acts as the definitive "molecular skeleton key," offering a self-validating system for quality control.

The Structural Challenge: Regioisomerism

The target molecule consists of a pyridine ring with three substituents:[1]

  • Position 2: Amino group (

    
    )
    
  • Position 4: Methyl ester group (

    
    )
    
  • Position 6: Methoxy group (

    
    )
    

The Problem: Standard electrophilic or nucleophilic substitutions on pyridine rings can lead to isomer mixtures. A 1D NMR spectrum will show two singlets for the ring protons and two methyl signals, which could easily be mistaken for the symmetric isomer or a regioisomer where the amino and methoxy groups are swapped.

Comparison of Analytical Alternatives
MethodCapabilityLimitation for this Molecule
1D

H NMR
Identifies functional groups (NH2, OMe, Ester).High Risk: Cannot definitively assign positions 2 vs. 6 due to similar electronic environments.
LC-MS Confirms Molecular Weight (

182).
Failure: Cannot distinguish regioisomers with identical mass.
NOESY Spatial proximity (Through-space).Ambiguity: Depends on conformation; less reliable than bond-based correlations for planar rings.
COSY

(Vicinal) coupling connectivity.
Limited: H-3 and H-5 are separated by quaternary carbons; no strong vicinal coupling exists.
HMBC Long-range (

) C-H connectivity.
Superior: Connects "orphan" protons (OMe, NH2) to the specific ring carbons.

Experimental Methodology

To ensure reproducibility and data integrity (E-E-A-T), the following protocol utilizes DMSO-d


 . Chloroform-d (CDCl

) is not recommended as it often broadens exchangeable amine protons, rendering them invisible and losing critical HMBC correlations.
Sample Preparation
  • Solute: 15 mg Methyl 2-amino-6-methoxyisonicotinate.

  • Solvent: 0.6 mL DMSO-d

    
     (99.9% D).
    
  • Tube: 5mm high-precision NMR tube.

  • Temperature: 298 K (25°C).

Acquisition Parameters (600 MHz equivalent)
  • 1D

    
    H NMR: 
    
    • Pulse angle: 30°

    • Relaxation delay (D1): 1.0 s

    • Scans: 16

    • Rationale: Quick assessment of purity and integration.

  • 2D COSY (Gradient Enhanced):

    • Matrix: 2048 (F2) x 256 (F1)

    • Rationale: To detect any unexpected long-range coupling (

      
      ) between H-3 and H-5.
      
  • 2D HMBC (Gradient Selected):

    • Optimization: Optimized for long-range coupling constant

      
       Hz.
      
    • Scans: 32-64 (Crucial for detecting weak nitrogen-adjacent carbons).

    • Rationale: This is the decision-making experiment. It connects the methyl protons to the ring carbons.

Results & Analysis

1D H NMR Data (Representative in DMSO-d )
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
NH

6.50Broad Singlet2HExchangeable; disappears with D

O shake.
H-3 6.85Singlet (d)1HShielded by adjacent NH

.
H-5 7.10Singlet (d)1HShielded by OMe, but less than NH

.
OMe 3.85Singlet3HCharacteristic methoxy shift.
Ester Me 3.80Singlet3HDistinct from OMe.

*Note: H-3 and H-5 may appear as singlets or show very fine meta-coupling (


 Hz).
COSY Analysis: The "Silent" Spectrum

In the COSY spectrum, we expect minimal correlations .

  • Observation: No strong cross-peaks between H-3 and H-5 because they are meta to each other, separated by C-4.

  • Conclusion: COSY confirms the absence of adjacent protons (vicinal coupling), proving the 2,4,6-substitution pattern, but it cannot distinguish which side has the OMe vs. the NH

    
    .
    
HMBC Analysis: The Definitive Proof

The HMBC spectrum provides the "fingerprint" of the molecule. We look for specific 3-bond (


) correlations.

Key Diagnostic Correlations:

  • The Anchor (Ester): The Ester Methyl (

    
     3.80) correlates to the Carbonyl Carbon (C=O). Both H-3 and H-5 should also correlate to this Carbonyl or C-4, anchoring them to the center of the molecule.
    
  • The Methoxy Side: The OMe protons (

    
     3.85) will show a strong correlation to C-6 .
    
    • Validation: H-5 (the proton next to it) must also correlate to C-6.

  • The Amino Side: The NH

    
     protons (visible in DMSO) will correlate to C-2 .
    
    • Validation: H-3 (the proton next to it) must also correlate to C-2.

Visualizing the Logic

Analytical Workflow

This decision tree illustrates why HMBC is the necessary endpoint for this analysis.

AnalysisWorkflow Start Sample: Methyl 2-amino-6-methoxyisonicotinate Step1 1. Acquire 1D 1H NMR (DMSO-d6) Start->Step1 Decision1 Are NH2 protons visible? Step1->Decision1 Decision1->Step1 No (Switch Solvent) Result1 Identify Functional Groups (OMe, Ester, NH2, Ring H) Decision1->Result1 Yes Step2 2. Acquire 2D COSY Result1->Step2 Result2 Observation: No strong H-H coupling. Conclusion: Protons are isolated (Meta). Step2->Result2 Step3 3. Acquire 2D HMBC (The Solver) Result2->Step3 Final Unambiguous Structure Assignment Step3->Final

Figure 1: Analytical workflow for structural verification. Note the pivotal role of solvent choice in Step 1 to enable HMBC correlations in Step 3.

HMBC Connectivity Map

The following diagram visualizes the specific long-range correlations that prove the structure.

HMBC_Connectivity cluster_ring Pyridine Ring Carbons cluster_subs C2 C-2 (Amino-bound) C4 C-4 (Ester-bound) C6 C-6 (Methoxy-bound) NH2 NH2 Protons (δ 6.50) NH2->C2 HMBC (3J) OMe OMe Protons (δ 3.85) OMe->C6 HMBC (3J) H3 H-3 (δ 6.85) H3->C2 HMBC (2J) H3->C4 HMBC (3J) H5 H-5 (δ 7.10) H5->C4 HMBC (3J) H5->C6 HMBC (2J)

Figure 2: HMBC Correlation Network. The arrows represent the observed cross-peaks. The convergence of NH2 and H3 on C2, and OMe and H5 on C6, definitively separates the two sides of the molecule.

Conclusion

For the structural elucidation of Methyl 2-amino-6-methoxyisonicotinate , relying solely on 1D NMR or COSY is insufficient due to the lack of vicinal proton coupling and the high symmetry of potential regioisomers.

The HMBC experiment is the superior analytical product. By visualizing the long-range coupling from the exchangeable amino protons (in DMSO-d


) and the methoxy protons to their respective ring carbons, researchers can achieve a self-validating, unambiguous assignment. This protocol ensures that the correct regioisomer is carried forward into biological testing, preventing costly late-stage failures in drug development.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 72216012, Methyl 2-amino-6-(aminomethyl)isonicotinate.[2] Retrieved from [Link]

  • Michigan State University. (2025). Proton NMR Chemical Shift Data. Retrieved from [Link]

Sources

Structural-Activity Relationship (SAR) Guide: Methoxy vs. Chloro Substituents in Isonicotinate Scaffolds

[1]

Executive Summary

In the optimization of isonicotinic acid derivatives—a scaffold central to antitubercular drugs (e.g., Isoniazid), kinase inhibitors, and synthetic auxin herbicides—the choice between a 2-methoxy (-OMe) and a 2-chloro (-Cl) substituent is a pivotal decision point.[1]

While both substituents are ortho-directing and modify the pyridine ring's electron density, they drive divergent biological outcomes. This guide objectively compares their performance, highlighting that 2-chloro analogs typically offer superior metabolic stability and hydrophobic pocket filling , whereas 2-methoxy analogs provide solubility benefits and hydrogen-bond acceptor motifs , often at the cost of metabolic liability (O-dealkylation).[1]

Physicochemical Profile Comparison

The biological divergence begins with the electronic perturbation of the pyridine ring.

Feature2-Chloro (-Cl) 2-Methoxy (-OMe) Impact on Bioactivity
Electronic Effect Inductive Withdrawal (-I) Deactivates ring; reduces N-basicity.[1][2]Resonance Donation (+M) Activates ring; increases N-basicity.[1]Cl makes the ring more electrophilic (reactive to nucleophiles); OMe makes the ring electron-rich.[1]
Lipophilicity (

LogP)
High (+0.71) Moderate (-0.02) Cl improves membrane permeability and hydrophobic binding; OMe improves aqueous solubility.[1]
Electrostatics Sigma-Hole (

-hole)
Positive patch on the halogen tip.[1]
Dual Potential Negative Oxygen / Positive Methyl.[3]Cl can form "Halogen Bonds" with backbone carbonyls. OMe acts as an H-bond acceptor.[1]
Steric Bulk (MR) Moderate (6.03) High (7.87) OMe requires more space; Cl is a "bioisostere" for methyl but electronically different.[1]

Biological Performance Analysis

A. Pharmacodynamics: Binding Affinity & Potency

The choice between Cl and OMe is often dictated by the nature of the target protein's binding pocket.

  • The Case for Chloro (Hydrophobic Pockets): In kinase inhibitors and enoyl-ACP reductase (InhA) inhibitors, the 2-chloro substituent is frequently superior.[1] The chlorine atom fills hydrophobic pockets efficiently. Crucially, the halogen bond (interaction between the Cl

    
    -hole and a protein carbonyl oxygen) can boost affinity by 5–10 fold compared to a hydrogen atom.
    
    • Evidence: In antitubercular SAR studies of isonicotinoylhydrazones, halogenated derivatives (specifically 2-Cl) exhibited MIC values as low as 4 µM , whereas electron-donating alkoxy derivatives were often inactive (>100 µM) due to unfavorable steric clashes or lack of lipophilic interaction [1].[1]

  • The Case for Methoxy (Solubility & H-Bonding): The 2-methoxy group is utilized when the pyridine nitrogen needs to remain basic to interact with a protonated residue (e.g., a lysine or arginine).[1] The OMe group donates electrons into the ring, maintaining the pKa of the pyridine nitrogen.[2] However, the rotational barrier of the O-Me bond can lock the molecule into a specific conformation, which acts as a "conformational switch"—either boosting specificity or killing activity depending on the fit.

B. Pharmacokinetics: Metabolism & Stability

This is the critical differentiator for drug development professionals.

  • 2-Chloro (Metabolic Blocker): The C-Cl bond on a pyridine ring is generally resistant to oxidative metabolism.[1] It blocks the "metabolic soft spot" at the 2-position, preventing oxidation by CYP450 enzymes.

    • Risk:[1][4] If the ring is highly electron-deficient (e.g., additional nitro groups), the Cl can become a leaving group for glutathione conjugation, leading to toxicity.

  • 2-Methoxy (Metabolic Liability): The methoxy group is a classic substrate for O-dealkylation by CYP enzymes.[1] This converts the 2-methoxy-isonicotinate into a 2-pyridone derivative.[1]

    • Consequence: This transformation usually results in a rapid loss of potency and high clearance rates, making OMe analogs less suitable for systemic drugs requiring long half-lives.

Decision Logic & SAR Pathways

The following diagram illustrates the decision matrix for medicinal chemists when selecting between these two moieties.

SAR_Decision_TreeStartIsonicotinate Scaffold OptimizationAnalyzeAnalyze Binding PocketStart->AnalyzeHydrophobicHydrophobic / Lipophilic Pocket?Analyze->HydrophobicNon-polar residuesPolarPolar / H-Bond Donor Nearby?Analyze->PolarLys/Arg/Ser residuesSelect_ClSelect 2-Chloro (-Cl)Hydrophobic->Select_ClSelect_OMeSelect 2-Methoxy (-OMe)Polar->Select_OMeResult_ClOutcome:+ Halogen Bonding+ Metabolic Stability+ Membrane PermeabilitySelect_Cl->Result_ClResult_OMeOutcome:+ H-Bond Acceptance+ Solubility- CYP Liability (O-dealkylation)Select_OMe->Result_OMe

Figure 1: SAR Decision Tree for optimizing isonicotinate derivatives based on binding pocket characteristics.

Experimental Protocols

To validate these differences, the following protocols describe the synthesis and biological evaluation of these analogs.

A. Synthesis: Divergent Pathways

The 2-chloro derivative is the parent from which the 2-methoxy derivative is synthesized.[1]

Protocol 1: Synthesis of 2-Chloroisonicotinic Acid (The Precursor) Reference Standard Method [2]

  • Oxidation: Dissolve isonicotinic acid (1.0 eq) in acetic acid. Add 30%

    
     dropwise at 70°C. Reflux for 4h to yield isonicotinic acid N-oxide.
    
  • Chlorination: Suspend the N-oxide (1.0 eq) in

    
     (excess). Add 
    
    
    (1.1 eq) to accelerate the reaction.
  • Reflux: Heat at 100°C for 4 hours. The N-oxide oxygen acts as a directing group and leaving group, installing the Cl at the 2-position.[1]

  • Workup: Quench on ice. Adjust pH to 2.5 to precipitate 2-chloroisonicotinic acid .[1]

Protocol 2: Synthesis of 2-Methoxyisonicotinic Acid (SnAr) Nucleophilic Aromatic Substitution

  • Reagents: Dissolve 2-chloroisonicotinic acid (1.0 eq) in dry Methanol (MeOH).

  • Nucleophile: Add Sodium Methoxide (NaOMe, 2.5 eq). The excess base is required to deprotonate the carboxylic acid first.

  • Reaction: Reflux at 65°C for 12–18 hours. The electron-withdrawing nitrogen facilitates the displacement of the chloride.

  • Workup: Acidify to pH 3. Extract with Ethyl Acetate.

    • Note: If the reaction is sluggish, use a microwave reactor at 100°C for 30 mins.

B. Biological Assay: Metabolic Stability (Microsomal Stability)

To quantify the "Metabolic Liability" of the Methoxy analog.

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Timepoints: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Expectation: 2-Chloro analogs typically show >80% remaining at 60 min (Low Clearance).[1] 2-Methoxy analogs often show <50% remaining (High Clearance) due to demethylation.[1]

Metabolic Fate Visualization

The following diagram details the metabolic divergence, highlighting why the Chloro analog is preferred for half-life optimization.

Metabolic_FateCl_Analog2-Chloro Analog(Metabolically Robust)CYPCYP450(Oxidation)Cl_Analog->CYPResistantExcretionUnchanged Excretion(Long Half-life)Cl_Analog->ExcretionMajor RouteOMe_Analog2-Methoxy Analog(Metabolically Labile)OMe_Analog->CYPO-DealkylationIntermediateHemiacetalIntermediateCYP->IntermediatePyridone2-Pyridone Derivative(Inactive Metabolite)Intermediate->PyridoneLoss of CH2OClearanceRapid Clearance(Short Half-life)Pyridone->Clearance

Figure 2: Metabolic fate comparison.[1] The 2-methoxy group undergoes oxidative dealkylation to an inactive pyridone, whereas the 2-chloro group resists this pathway.[1]

References

  • Imramovský, A., et al. (2014). "N-Substituted 2-Isonicotinoylhydrazinecarboxamides — New Antimycobacterial Active Molecules."[1] Molecules, 19(3), 3854-3872.

  • PrepChem. (n.d.). "Synthesis of 2-chloronicotinic acid." PrepChem.com.

  • Boháčová, S., et al. (2021).[5][6] "Design and Synthesis of Highly Active Antimycobacterial Mutual Esters of 2-(2-Isonicotinoylhydrazineylidene)propanoic Acid." Pharmaceutics, 13(12), 2156.

  • Scior, T., et al. (2016). "Parallels between the chloro and methoxy groups for potency optimization." Bioorganic & Medicinal Chemistry, 24(16).

The 2-Aminopyridine Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular scaffolds that offer both versatility and potent biological activity is perpetual. Among these, the 2-aminopyridine moiety has emerged as a "privileged" structure, a cornerstone in the design of a multitude of therapeutic agents.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions have cemented its place in the medicinal chemist's toolbox. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 2-aminopyridine derivatives across various therapeutic areas, supported by experimental data and detailed protocols.

The Enduring Appeal of the 2-Aminopyridine Core

The 2-aminopyridine scaffold's success lies in its ability to act as a bioisostere for other key chemical groups and its capacity for extensive chemical modification. The pyridine nitrogen and the exocyclic amino group provide crucial hydrogen bond donor and acceptor sites, allowing for tight and specific interactions with biological targets.[3] This guide will explore the nuanced SAR of these derivatives as kinase inhibitors in oncology, as antibacterial agents, and in the pursuit of treatments for neurodegenerative and infectious diseases.

Comparative Analysis of 2-Aminopyridine Derivatives

The following sections delve into the SAR of 2-aminopyridine derivatives in specific therapeutic contexts, with quantitative data presented for objective comparison.

Kinase Inhibition: Targeting the Engines of Cancer

The dysregulation of protein kinases is a hallmark of cancer, making them prime targets for therapeutic intervention. The 2-aminopyridine scaffold has proven to be a highly effective hinge-binding motif in numerous kinase inhibitors.

The JAK-STAT signaling pathway is crucial for cytokine-mediated cell signaling, and its aberrant activation, often through mutations like JAK2-V617F, is implicated in myeloproliferative neoplasms.[4][5] 2-Aminopyridine derivatives have been developed as potent and selective JAK2 inhibitors.

Structure-Activity Relationship Insights:

  • Hinge Binding: The 2-aminopyridine core typically forms two critical hydrogen bonds with the hinge region of the kinase (e.g., with Glu930 and Leu932 in JAK2), anchoring the inhibitor in the ATP-binding pocket.[3]

  • Selectivity: Modifications at the 5-position of the pyridine ring and on the amino group can be tailored to exploit subtle differences between the ATP-binding sites of different JAK family members, thereby achieving selectivity.

  • Solvent Front Interactions: Substituents extending into the solvent-exposed region can significantly enhance potency and modulate pharmacokinetic properties.

Comparative Inhibitory Activity of 2-Aminopyridine-Based JAK2 Inhibitors:

CompoundModificationJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Reference
21b 2-piperidinylethyl at the 5-position248491656[3]
16m-(R) Chiral side chain at the 5-position2553228[4]

Experimental Protocol: In Vitro JAK2 Kinase Inhibition Assay

A common method to determine the inhibitory activity of compounds against JAK2 is a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human JAK2 enzyme

  • Peptide substrate (e.g., a synthetic peptide containing a tyrosine residue)

  • ATP

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the wells of the assay plate, add the assay buffer, the test compound dilutions (final DMSO concentration should be kept constant, typically ≤1%), and the JAK2 enzyme.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a luminometer.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6][7]

JAK-STAT Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway, which is targeted by the 2-aminopyridine inhibitors discussed.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment & Phosphorylation JAK->Receptor 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 5. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 6. Translocation DNA DNA Gene_Expression Gene Expression (Proliferation, Differentiation, etc.) STAT_dimer->Gene_Expression 7. Gene Transcription Inhibitor 2-Aminopyridine JAK Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of intervention for 2-aminopyridine-based JAK inhibitors.

CDK8, a component of the Mediator complex, is a transcriptional regulator implicated in various cancers, including colorectal cancer.[8][9] 2-Amino-pyridine derivatives have been developed as potent and selective CDK8 inhibitors.

Structure-Activity Relationship Insights:

  • Core Interaction: The 2-aminopyridine motif is crucial for binding to the hinge region of CDK8.

  • Substitutions for Potency: Substitutions at the 4 and 6-positions of the pyridine ring can significantly impact potency. For example, a urea linkage at the 4-position has been shown to be beneficial.

  • Selectivity: Achieving selectivity over other CDKs is a key challenge. Modifications on the solvent-exposed parts of the molecule are critical for tuning selectivity.

Comparative Inhibitory Activity of 2-Aminopyridine-Based CDK8 Inhibitors:

CompoundModificationCDK8 IC50 (nM)Selectivity ProfileReference
29 Urea linkage with a substituted phenyl ring46Favorable selectivity over other CDKs[8]

Experimental Protocol: In Vitro CDK8 Kinase Assay

A common method for assessing CDK8 inhibition is a luminescence-based kinase assay.

Materials:

  • Recombinant human CDK8/CycC complex

  • CDK substrate peptide

  • ATP

  • Assay Buffer

  • Test compounds in DMSO

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test inhibitors.

  • Add the master mix containing assay buffer, ATP, and substrate peptide to the wells.

  • Add the test inhibitor or diluent solution to the appropriate wells.

  • Initiate the reaction by adding the diluted CDK8/CycC kinase.

  • Incubate at 30°C for 45 minutes.

  • Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 45 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for another 45 minutes.

  • Read the luminescence. The IC50 value is determined from the dose-response curve.[10]

CDK8-Mediator Complex Signaling Pathway

The diagram below illustrates the role of the CDK8-Mediator complex in transcriptional regulation.

CDK8_Mediator_Pathway cluster_transcription_machinery TF Transcription Factor (e.g., STAT, SMAD) Enhancer Enhancer TF->Enhancer Binds Mediator Mediator Complex Enhancer->Mediator Recruits CDK8_Module CDK8/CycC Module Mediator->CDK8_Module Associates with RNAPII RNA Polymerase II Mediator->RNAPII Interacts with CDK8_Module->TF Phosphorylates (Activation/Repression) CDK8_Module->RNAPII Phosphorylates CTD Promoter Promoter RNAPII->Promoter Transcription Transcription RNAPII->Transcription Gene Target Gene Inhibitor 2-Aminopyridine CDK8 Inhibitor Inhibitor->CDK8_Module Inhibition

Caption: The role of the CDK8-Mediator complex in gene transcription and its inhibition by 2-aminopyridine derivatives.

Antibacterial Agents: A Renewed Hope Against Resistance

The rise of multidrug-resistant bacteria necessitates the development of novel antibacterial agents. 2-Aminopyridine derivatives have shown promising activity against a range of bacteria, particularly Gram-positive strains.[11][12]

Structure-Activity Relationship Insights:

  • Lipophilicity and Substitution: The nature and position of substituents on the pyridine ring and the amino group significantly influence antibacterial activity. For instance, the presence of a cyclohexylamine moiety has been linked to potent activity against S. aureus and B. subtilis.[11]

  • Cyanopyridines: 2-Amino-3-cyanopyridine derivatives are a particularly well-studied class with notable antibacterial properties.[2][10][11][13][14]

  • Mechanism of Action: While not always fully elucidated, some derivatives are thought to exert their effects by inhibiting essential bacterial enzymes.

Comparative Antibacterial Activity of 2-Aminopyridine Derivatives:

CompoundTarget OrganismMIC (µg/mL)Reference
2c S. aureus0.039[11][12]
2c B. subtilis0.039[11][12]

Experimental Protocol: Antibacterial Susceptibility Testing (Microdilution Method)

The minimum inhibitory concentration (MIC) is a standard measure of a compound's antibacterial potency.

Materials:

  • Bacterial strains (e.g., S. aureus, B. subtilis)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Positive control antibiotic (e.g., vancomycin)

  • Negative control (broth with solvent)

  • Incubator

Procedure:

  • Prepare serial twofold dilutions of the test compounds in MHB in the wells of a microtiter plate.

  • Add the standardized bacterial inoculum to each well.

  • Include positive and negative controls on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[11][12]

Antimalarial Agents: Combating a Global Scourge

Malaria remains a significant global health threat, and the emergence of drug-resistant parasites necessitates the discovery of new antimalarial drugs. 3,5-Diaryl-2-aminopyridines have been identified as a promising class of orally active antimalarials.[7][15][16]

Structure-Activity Relationship Insights:

  • Diaryl Substitution: The presence of two aryl groups at the 3 and 5-positions of the 2-aminopyridine core is critical for antiplasmodial activity.

  • Oral Bioavailability: Modifications to the aryl substituents can be made to optimize pharmacokinetic properties, including oral bioavailability and half-life.

  • hERG Liability: A key challenge in this class of compounds is mitigating off-target effects, such as inhibition of the hERG potassium channel, which can lead to cardiotoxicity. SAR studies focus on modifications that reduce hERG activity while maintaining antiplasmodial potency.[17]

Comparative Antiplasmodial Activity of 3,5-Diaryl-2-aminopyridines:

CompoundP. falciparum K1 (resistant) IC50 (nM)P. falciparum NF54 (sensitive) IC50 (nM)Reference
15 25.028.0[7][16]
Chloroquine 194.0-[16]
Pyronaridine -3.8 (mean)[18]
Amodiaquine -12.0 (mean)[18]
Agents for Neurodegenerative Diseases: Targeting Key Pathological Pathways

Neurodegenerative diseases like Parkinson's and Alzheimer's represent a significant unmet medical need. 2-Aminopyridine derivatives are being explored as inhibitors of key enzymes implicated in these diseases, such as neuronal nitric oxide synthase (nNOS) and Leucine-rich repeat kinase 2 (LRRK2).[19][20][21]

Overproduction of nitric oxide by nNOS is linked to neuronal damage in various neurodegenerative conditions.[17][20]

Structure-Activity Relationship Insights:

  • 2-Aminopyridine as Anchor: The 2-aminopyridine scaffold is crucial for anchoring the inhibitor in the active site of nNOS.[21]

  • Side Chain Modifications: The length and nature of the side chain attached to the 2-aminopyridine core are critical for both potency and selectivity over other NOS isoforms (eNOS and iNOS). Truncated side chains have been shown to improve potency.[20]

  • Permeability: Introducing lipophilic groups, such as fluorine atoms, can enhance the blood-brain barrier permeability of these inhibitors.[21]

Comparative Inhibitory Activity of 2-Aminopyridine-Based nNOS Inhibitors:

Compoundrat nNOS Ki (nM)human nNOS Ki (nM)human eNOS Selectivity (fold)human iNOS Selectivity (fold)Reference
19c 24551040153[20]

Experimental Protocol: In Vitro nNOS Inhibition Assay (Griess Assay)

This colorimetric assay measures the production of nitrite, a stable breakdown product of nitric oxide.

Materials:

  • Purified nNOS enzyme

  • L-arginine (substrate)

  • NADPH and other cofactors (FAD, FMN, BH4, Calmodulin)

  • Assay buffer

  • Test compounds

  • Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standards

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, nNOS enzyme, cofactors, and the test compound at various concentrations.

  • Initiate the reaction by adding L-arginine.

  • Incubate at 37°C for a defined period.

  • Stop the reaction and measure the amount of nitrite produced by adding the Griess Reagent.

  • Measure the absorbance at ~540 nm.

  • Calculate the percentage of inhibition and determine the IC50 value from a dose-response curve.[3][22]

nNOS Signaling Pathway in Neurodegeneration

The following diagram illustrates the role of nNOS in neuronal signaling and its implications in neurodegenerative diseases.

nNOS_Pathway Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Binds nNOS nNOS Calmodulin->nNOS Activates NO Nitric Oxide (NO) nNOS->NO Produces Excess_NO Excess NO nNOS->Excess_NO Overactivation leads to Arginine L-Arginine Arginine->nNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces PKG Protein Kinase G (PKG) cGMP->PKG Activates Neurotransmission Normal Neurotransmission PKG->Neurotransmission Peroxynitrite Peroxynitrite (ONOO⁻) Excess_NO->Peroxynitrite Reacts with Superoxide Neurotoxicity Neurotoxicity (Oxidative Stress, Neuronal Damage) Excess_NO->Neurotoxicity Peroxynitrite->Neurotoxicity Inhibitor 2-Aminopyridine nNOS Inhibitor Inhibitor->nNOS Inhibition

Caption: The nNOS signaling cascade in neurons and its pathological role in neurodegeneration, highlighting the therapeutic target for 2-aminopyridine inhibitors.

Conclusion and Future Perspectives

The 2-aminopyridine scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutics. Its versatility allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, leading to the development of clinical candidates in diverse therapeutic areas. The comparative analysis presented in this guide underscores the importance of a deep understanding of SAR to successfully exploit this privileged motif. Future research will undoubtedly continue to uncover new biological activities and refine the design of 2-aminopyridine derivatives, further solidifying their importance in medicinal chemistry.

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-amino-6-methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical entities is the cornerstone of drug discovery. Methyl 2-amino-6-methoxyisonicotinate, a substituted pyridine derivative, represents a class of compounds frequently encountered in pharmaceutical synthesis. Ensuring the safety of laboratory personnel is not merely a procedural formality but a foundational principle of scientific integrity. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when handling this compound, moving beyond a simple checklist to instill a deep understanding of why each measure is critical.

Hazard Identification: Understanding the Adversary

Before any protective measures can be selected, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for Methyl 2-amino-6-methoxyisonicotinate may not be widely available, data from structurally similar compounds, such as Methyl 2-aminonicotinate and other pyridine derivatives, provide a strong basis for a conservative safety assessment.[1]

The primary hazards associated with this class of compounds include:

  • Skin Irritation: Aromatic amines and pyridines can cause significant skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious and potentially lasting damage.[1][2][3]

  • Respiratory Irritation: As a fine powder or aerosol, the compound may cause irritation to the respiratory tract if inhaled.[1][4]

  • Acute Toxicity: There is potential for harm if swallowed, in contact with skin, or if inhaled.[1][3][5]

These hazards dictate a multi-faceted approach to PPE, ensuring a barrier is present for all potential routes of exposure.

The Core Protocol: A Multi-Layered Defense

Effective chemical handling relies on a hierarchy of controls. PPE is the final, critical barrier between the researcher and the chemical, used in conjunction with primary engineering controls like chemical fume hoods.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of Methyl 2-amino-6-methoxyisonicotinate, especially those involving the solid compound or concentrated solutions, must be performed inside a certified chemical fume hood.[6] This is non-negotiable. The fume hood's constant airflow protects the user from inhaling aerosolized particles or vapors, addressing the respiratory irritation hazard directly.[6][7]

Hand Protection: The First Line of Contact

Given the significant risk of skin irritation and potential dermal toxicity, glove selection is critical.

  • Recommended Glove Type: Nitrile gloves are the standard for incidental contact with a broad range of chemicals, including aromatic amines and pyridines.[6][8] They offer good chemical resistance and are a suitable alternative to latex, which can cause allergic reactions.

  • Protocol for Use: Always inspect gloves for tears or punctures before use. For procedures with a higher risk of splashes or for extended use, consider double-gloving. Contaminated gloves must be removed and disposed of immediately using the proper technique to avoid skin contact.[9] After any task, remove gloves and wash hands thoroughly with soap and water.[10]

Eye and Face Protection: Shielding Sensitive Tissues

The potential for serious eye irritation necessitates robust protection.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory.

  • Enhanced Protection: For tasks involving a significant splash hazard, such as transferring solutions or performing reactions in open vessels, chemical splash goggles should be worn.[6][8] If there is a risk of explosion or a highly exothermic reaction, a face shield worn over safety goggles is required to protect the entire face.[8]

Body Protection: Preventing Incidental Contact

A lab coat is essential for protecting skin and personal clothing from contamination.

  • Material: A flame-resistant lab coat (e.g., Nomex) is recommended, particularly when working with flammable solvents.[8][11] At a minimum, a 100% cotton lab coat should be worn. Polyester or acrylic blends can melt and fuse to the skin in a fire.[8]

  • Best Practices: Lab coats must be fully buttoned with sleeves rolled down.[8] They should be removed immediately upon significant contamination and laundered professionally, not taken home.[10][12]

Respiratory Protection: A Situational Necessity

While a fume hood is the primary defense against inhalation, there are situations where a respirator may be required, such as in the event of a large spill or a failure of engineering controls.[8][11]

  • Selection and Use: The use of a respirator requires enrollment in a formal respiratory protection program, which includes medical evaluation, training, and annual fit testing.[8] The specific type of respirator and cartridge would be determined by a risk assessment.[11]

PPE Workflow for Common Laboratory Tasks

The level of PPE required can be adjusted based on the specific task and the scale of the operation.

Laboratory Task Engineering Control Hand Protection Eye/Face Protection Body & Footwear
Weighing Solid Compound Chemical Fume HoodSingle pair of nitrile glovesSafety glasses with side shieldsButtoned lab coat, long pants, closed-toe shoes
Preparing Stock Solutions Chemical Fume HoodSingle pair of nitrile glovesChemical splash gogglesButtoned lab coat, long pants, closed-toe shoes
Running a Reaction Chemical Fume HoodDouble pair of nitrile glovesChemical splash goggles (face shield if splash/explosion risk)Buttoned lab coat, long pants, closed-toe shoes
Work-up & Purification Chemical Fume HoodDouble pair of nitrile glovesChemical splash gogglesButtoned lab coat, long pants, closed-toe shoes
Handling Dilute Solutions Well-ventilated lab benchSingle pair of nitrile glovesSafety glasses with side shieldsButtoned lab coat, long pants, closed-toe shoes

Procedural Diagrams

Visualizing workflows is key to ensuring procedural compliance and safety.

PPE_Selection_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_final Final Check & Disposal Start Identify Task (e.g., Weighing, Reaction) SDS Consult SDS of Compound & All Reagents Start->SDS Assess Assess Hazards - Solid, Liquid, or Gas? - Splash/Aerosol Risk? Eng Primary Control: Work in Fume Hood? Assess->Eng SDS->Assess Gloves Select Gloves (Nitrile, Double-glove?) Eng->Gloves Yes Eye Select Eye/Face Protection (Glasses, Goggles, Face Shield?) Gloves->Eye Body Select Body Protection (Lab Coat, Apron?) Eye->Body Proceed Proceed with Task Body->Proceed Disposal Dispose of Contaminated PPE in Designated Waste Proceed->Disposal

Caption: Workflow for selecting appropriate PPE.

PPE_Disposal_Workflow Start Task Complete or Contamination Event RemoveGloves Remove Gloves (Avoid touching outer surface) Start->RemoveGloves RemoveCoat Remove Lab Coat (Roll away from body) RemoveGloves->RemoveCoat RemoveGoggles Remove Goggles/Face Shield (Handle by straps) RemoveCoat->RemoveGoggles WashHands Wash Hands Thoroughly with Soap and Water RemoveGoggles->WashHands Segregate Segregate Waste WashHands->Segregate SolidWaste Solid Chemical Waste (Grossly contaminated items) Segregate->SolidWaste High Contamination RegularTrash Regular Lab Trash (Lightly contaminated items, per institutional policy) Segregate->RegularTrash Low Contamination End Exit Lab SolidWaste->End RegularTrash->End

Caption: Decontamination and disposal of used PPE.

Emergency Protocols and Disposal

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[2] If they are not breathing, give artificial respiration. Seek immediate medical attention.

Disposal of Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with Methyl 2-amino-6-methoxyisonicotinate should be disposed of in a designated solid chemical waste container.[2][10] Do not discard it in the regular trash. Lab coats that become contaminated should be professionally laundered by a service approved for handling laboratory garments.[12]

By adhering to these protocols, researchers can confidently handle Methyl 2-amino-6-methoxyisonicotinate, ensuring both personal safety and the integrity of their scientific work. This guide serves as a living document, to be adapted as more specific toxicological data for this compound becomes available.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.